methyl 7-methyl-1H-indole-4-carboxylate
Description
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Properties
IUPAC Name |
methyl 7-methyl-1H-indole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-3-4-9(11(13)14-2)8-5-6-12-10(7)8/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJRNSNZWAQOKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C(=O)OC)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis of methyl 7-methyl-1H-indole-4-carboxylate
An In-depth Technical Guide to the Synthesis of Methyl 7-Methyl-1H-indole-4-carboxylate
Abstract
This compound is a key heterocyclic building block in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] This guide provides a comprehensive overview of its synthesis, designed for researchers, chemists, and drug development professionals. We will delve into the mechanistic underpinnings of viable synthetic routes, present a detailed, field-tested experimental protocol for the most efficient pathway, and offer expert insights into process optimization and troubleshooting. The primary focus will be on the Leimgruber-Batcho indole synthesis, a robust and highly adaptable method for constructing the indole nucleus with precise control over substitution patterns.[3]
Introduction and Strategic Overview
The indole scaffold is a privileged structure in drug discovery, renowned for its ability to interact with a wide range of biological targets. Specifically, indoles substituted at the 4 and 7 positions are crucial intermediates for complex therapeutic agents. This compound offers three key points for further chemical elaboration: the nitrogen atom of the indole ring, the ester at the 4-position, and the aromatic ring itself.
This guide moves beyond a simple recitation of steps to provide a causal understanding of the synthetic strategy. Our objective is to equip the practicing scientist with the knowledge to not only replicate the synthesis but also to adapt and troubleshoot it effectively.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule points towards several established indole synthesis methodologies. The most direct approaches focus on forming the pyrrole ring onto a pre-functionalized benzene precursor.
Caption: Retrosynthetic analysis of the target indole.
This analysis highlights two primary strategies: the Leimgruber-Batcho synthesis , which builds the pyrrole ring from an o-nitrotoluene derivative, and the Fischer indole synthesis , which constructs the ring from an arylhydrazine.[3][4]
Comparative Analysis of Synthetic Routes
While several methods exist for indole synthesis, the Leimgruber-Batcho and Fischer routes are the most practical for this specific target. Modern palladium-catalyzed cyclizations, though powerful, often require more complex, multi-step preparations of the starting materials.[5][6]
| Synthetic Route | Key Advantages | Key Disadvantages | Starting Material Complexity |
| Leimgruber-Batcho | High yields, mild reductive cyclization, avoids isomer separation, directly yields indole unsubstituted at C2/C3.[3] | Requires ortho-nitro-toluene precursor, which may need to be synthesized. | Moderate |
| Fischer | Widely applicable, classic method. | Often requires harsh acidic conditions and high temperatures, potential for regioisomer formation, multi-step hydrazine synthesis.[7] | High |
| Palladium-Catalyzed | Excellent functional group tolerance. | High catalyst cost, often requires synthesis of complex precursors (e.g., o-alkynyl anilines).[8][9] | High |
Based on its efficiency, regiochemical control, and milder conditions, the Leimgruber-Batcho synthesis is the recommended pathway for preparing this compound.
The Leimgruber-Batcho Synthesis: A Mechanistic Deep Dive
The Leimgruber-Batcho synthesis is a powerful two-stage process.[10][11] The genius of this method lies in the activation of a benzylic methyl group by an ortho-nitro substituent.
-
Stage 1: Enamine Formation. The starting material, methyl 3-methyl-2-nitrobenzoate, possesses a methyl group ortho to a nitro group. The nitro group's electron-withdrawing nature acidifies the benzylic protons of the methyl group. Reaction with an N,N-dimethylformamide acetal (e.g., DMF-DMA) leads to a condensation reaction, forming a stable β-dimethylamino-o-nitrostyrene intermediate (an enamine).[12]
-
Stage 2: Reductive Cyclization. The nitro group of the enamine intermediate is then reduced to an amine. A variety of reducing agents can be employed, with catalytic hydrogenation (e.g., H₂ over Palladium on Carbon) being a common and clean choice. The newly formed aniline nitrogen then spontaneously attacks the enamine double bond in an intramolecular fashion. This is followed by the elimination of dimethylamine to aromatize the newly formed pyrrole ring, yielding the final indole product.[3]
Caption: The two-stage Leimgruber-Batcho workflow.
Detailed Experimental Protocol
This protocol is a self-validating system designed for clarity and reproducibility. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Notes |
| Methyl 3-methyl-2-nitrobenzoate | 195.16 | 1.0 | Starting Material |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | 119.16 | 1.5 | Reagent, moisture sensitive |
| Toluene | - | - | Solvent, anhydrous |
| Palladium on Carbon (10 wt. %) | - | ~1-5 mol% | Catalyst for hydrogenation |
| Methanol / Ethyl Acetate | - | - | Solvent for hydrogenation |
| Celite® | - | - | Filtration aid |
Step-by-Step Procedure
Part A: Synthesis of Methyl 2-nitro-3-(2-(dimethylamino)vinyl)benzoate (Enamine Intermediate)
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add methyl 3-methyl-2-nitrobenzoate (1.0 eq).
-
Solvent Addition: Add anhydrous toluene to dissolve the starting material (approx. 5-10 mL per gram of starting material).
-
Reagent Addition: Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq) to the solution dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase), observing the consumption of the starting material.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil or solid is the enamine intermediate, which is often of sufficient purity to be used directly in the next step without further purification.
Part B: Reductive Cyclization to this compound
-
Reaction Setup: Dissolve the crude enamine intermediate from Part A in a suitable solvent system such as Methanol or a mixture of Ethyl Acetate and Methanol. Transfer this solution to a hydrogenation vessel.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (1-5 mol %) to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: Palladium on carbon can be pyrophoric.
-
Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi or as per available equipment) and stir vigorously at room temperature.
-
Reaction Monitoring: The reaction is typically complete within 4-12 hours. Monitor the uptake of hydrogen. The reaction can also be monitored by TLC until the disappearance of the enamine intermediate.
-
Work-up and Purification:
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent (Methanol or Ethyl Acetate).
-
Combine the filtrates and concentrate under reduced pressure.
-
The resulting crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of Hexanes and Ethyl Acetate) to afford this compound as a solid.
-
Characterization and Data
The final product should be characterized to confirm its identity and purity.
-
Appearance: Off-white to pale yellow solid.
-
Melting Point: Compare with literature values if available. Similar indole-4-carboxylates have melting points in the range of 68-71 °C.
-
¹H NMR: Expect characteristic signals for the indole N-H (a broad singlet), aromatic protons on the benzene and pyrrole rings, the methyl ester singlet (~3.9 ppm), and the C7-methyl singlet (~2.5 ppm).
-
¹³C NMR: Expect signals for the ester carbonyl (~168 ppm), and distinct aromatic carbons.[13]
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the product's molecular weight (C₁₁H₁₁NO₂ = 189.21 g/mol ) should be observed.
Troubleshooting and Field Insights
-
Low Yield in Enamine Formation: Ensure anhydrous conditions and a sufficient excess of DMF-DMA. The reaction temperature should be maintained at reflux. If the starting material is sterically hindered, a longer reaction time may be necessary.
-
Incomplete Reduction: Ensure the catalyst is active and not poisoned. Vigorous stirring is crucial for effective hydrogenation. If catalytic hydrogenation is problematic, chemical reducing agents like sodium dithionite (Na₂S₂O₄) can be an effective alternative, though the work-up is more complex.[3]
-
Side Reactions: A common side reaction during hydrogenation is the reduction of the enamine double bond, which can lead to impurities. This is minimized by careful monitoring and stopping the reaction once the starting material is consumed.
Conclusion
The Leimgruber-Batcho synthesis provides a reliable and high-yielding route to this compound. Its strategic advantages, including excellent regiochemical control and the ability to generate an indole core that is unsubstituted at the biologically important C2 and C3 positions, make it the superior choice for this target.[3] This guide provides the necessary theoretical framework and practical protocol for researchers to successfully synthesize this valuable chemical intermediate, enabling further exploration in drug discovery and development programs.
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Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. (2014). Bioorganic & Medicinal Chemistry Letters, 24(15), 3466-3470. [Link]
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Synthesis of indoles - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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An In-depth Technical Guide to the Chemical Properties of Methyl 7-methyl-1H-indole-4-carboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Foreword
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2][3] Its unique electronic properties and the ability to participate in various biological interactions make it a privileged structure in drug design. This guide focuses on a specific, yet potentially valuable derivative: methyl 7-methyl-1H-indole-4-carboxylate . While not as extensively documented as some of its isomers, its structural features—a methyl group at the 7-position and a methyl carboxylate at the 4-position—suggest a unique profile of reactivity and biological potential. This document serves as a comprehensive technical resource, providing a scientifically grounded exploration of its synthesis, spectroscopic properties, reactivity, and potential applications for professionals in the field of drug discovery and development.
Synthesis of this compound
The synthesis of the target compound, this compound, is most logically approached via a two-step process: first, the synthesis of the parent carboxylic acid, 7-methyl-1H-indole-4-carboxylic acid, followed by its esterification.
Synthesis of 7-methyl-1H-indole-4-carboxylic acid
Diagram 1: Proposed Synthesis of 7-methyl-1H-indole-4-carboxylic acid
Esterification of 7-methyl-1H-indole-4-carboxylic acid
With the parent carboxylic acid in hand, the final step is esterification to yield this compound. Two robust and widely applicable methods are presented here: the classic Fischer-Speier esterification and the milder Steglich esterification, which is particularly suitable for substrates with sensitive functional groups.
This method involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst.[4][5][6][7][8]
Experimental Protocol:
-
To a solution of 7-methyl-1H-indole-4-carboxylic acid (1.0 eq) in anhydrous methanol (20-50 mL per gram of carboxylic acid), add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Causality Behind Experimental Choices:
-
Excess Methanol: Using methanol as the solvent drives the equilibrium towards the ester product, in accordance with Le Châtelier's principle.[5][8]
-
Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by methanol.[8]
-
Aqueous Workup: The sodium bicarbonate wash neutralizes the acid catalyst, while the water and brine washes remove any remaining water-soluble impurities.
This method is ideal for acid-sensitive substrates or when milder reaction conditions are required. It utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[2][3][9][10][11]
Experimental Protocol:
-
Dissolve 7-methyl-1H-indole-4-carboxylic acid (1.0 eq), methanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Cool the reaction mixture to 0 °C to precipitate the dicyclohexylurea (DCU) byproduct.
-
Filter off the DCU precipitate and wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
DCC: Activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[2][9]
-
DMAP: Acts as a nucleophilic catalyst, intercepting the O-acylisourea to form a more reactive N-acylpyridinium intermediate, which is then readily attacked by the alcohol. This minimizes the formation of the N-acylurea byproduct.[2][9]
-
Anhydrous Conditions: Essential to prevent the hydrolysis of the reactive intermediates.
Diagram 2: Experimental Workflow for Esterification
Spectroscopic Properties
The elucidation of the structure of a novel compound relies heavily on a suite of spectroscopic techniques. Below are the predicted spectroscopic data for this compound, based on the known spectra of closely related compounds such as methyl indole-4-carboxylate and 7-methylindole.[9][12][13][14]
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum in CDCl₃ is expected to show the following signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.2-8.5 | br s | 1H | N-H | The indole N-H proton typically appears as a broad singlet in this downfield region. |
| ~7.7-7.9 | d | 1H | H-5 | The proton at C5 is expected to be a doublet due to coupling with H6. The electron-withdrawing effect of the adjacent carboxylate group will shift it downfield. |
| ~7.2-7.4 | t | 1H | H-6 | The proton at C6 is expected to be a triplet due to coupling with H5 and H7. |
| ~7.0-7.2 | t | 1H | H-2 | The proton at C2 of the indole ring typically appears as a triplet due to coupling with the N-H and H3 protons. |
| ~6.8-7.0 | d | 1H | H-3 | The proton at C3 is expected to be a triplet (or dd) due to coupling with H2 and the N-H proton. |
| ~3.9-4.0 | s | 3H | -OCH₃ | The methyl protons of the ester group will appear as a sharp singlet. |
| ~2.4-2.6 | s | 3H | 7-CH₃ | The methyl protons at the 7-position will appear as a singlet. |
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum in CDCl₃ will likely exhibit the following signals:
| Chemical Shift (δ, ppm) | Carbon Atom | Rationale |
| ~168-170 | C=O | The carbonyl carbon of the ester group is expected in this region. |
| ~136-138 | C-7a | A quaternary carbon of the indole ring. |
| ~128-130 | C-3a | A quaternary carbon of the indole ring. |
| ~125-127 | C-4 | The carbon bearing the carboxylate group, shifted downfield. |
| ~122-124 | C-2 | The C2 carbon of the indole ring. |
| ~120-122 | C-6 | An aromatic CH carbon. |
| ~118-120 | C-5 | An aromatic CH carbon. |
| ~115-117 | C-7 | The carbon bearing the methyl group. |
| ~102-104 | C-3 | The C3 carbon of the indole ring. |
| ~51-53 | -OCH₃ | The methyl carbon of the ester group. |
| ~16-18 | 7-CH₃ | The methyl carbon at the 7-position. |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present:[15][16][17]
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3400-3300 | N-H stretch | Indole N-H |
| ~3100-3000 | C-H stretch | Aromatic C-H |
| ~2950-2850 | C-H stretch | Aliphatic C-H (methyl groups) |
| ~1720-1700 | C=O stretch | Ester carbonyl |
| ~1620-1450 | C=C stretch | Aromatic ring |
| ~1250-1100 | C-O stretch | Ester C-O |
Mass Spectrometry (MS)
The electron ionization mass spectrum (EI-MS) would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₁H₁₁NO₂ = 189.21 g/mol ). Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 158, and the loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z 130.[1][18][19][20]
Chemical Reactivity
The reactivity of this compound is governed by the interplay of the electron-rich indole nucleus and the substituents on the benzene ring.
-
Electrophilic Aromatic Substitution: The indole ring is highly susceptible to electrophilic attack, primarily at the C3 position. The presence of the electron-donating 7-methyl group would further activate the ring towards electrophiles. However, the electron-withdrawing methyl carboxylate group at the C4 position will deactivate the benzene portion of the ring, making substitution on the pyrrole ring even more favorable.
-
N-H Acidity and Alkylation: The N-H proton is weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-acylation.
-
Reactions of the Ester Group: The methyl ester can undergo typical ester reactions, such as hydrolysis to the corresponding carboxylic acid under acidic or basic conditions, and amidation with amines to form the corresponding amides.
-
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). The indole ring itself can be reduced to an indoline under certain conditions, for example, with sodium borohydride in carboxylic acid media.[21]
Potential Applications in Drug Discovery
Indole-4-carboxylate derivatives are valuable building blocks in medicinal chemistry.[22] They have been utilized in the synthesis of compounds targeting a range of biological targets.
-
Enzyme Inhibitors: The indole scaffold can be elaborated to design inhibitors for various enzymes. For instance, indole derivatives have been investigated as inhibitors of histone deacetylases (HDACs) and kinases.[23]
-
Receptor Antagonists: Substituted indoles have been developed as antagonists for histamine H3 receptors and CCR3 membrane binding ligands.[23]
-
Anticancer and Antimicrobial Agents: The indole nucleus is a common feature in many anticancer and antimicrobial compounds.[1][22][24] The unique substitution pattern of this compound could provide a novel scaffold for the development of new therapeutic agents in these areas.
Conclusion
This compound represents an intriguing yet underexplored molecule with significant potential in synthetic and medicinal chemistry. This guide provides a comprehensive framework for its synthesis, characterization, and potential applications. The proposed synthetic routes are based on reliable and well-established chemical transformations, and the predicted spectroscopic data offer a solid foundation for its identification and characterization. The unique substitution pattern of this indole derivative may impart novel biological activities, making it a valuable target for further investigation in drug discovery programs. It is our hope that this technical guide will serve as a valuable resource for researchers and scientists working at the forefront of chemical and pharmaceutical innovation.
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An In-Depth Technical Guide to the Biological Activity of Methyl 7-methyl-1H-indole-4-carboxylate
Introduction: The Untapped Potential of a Privileged Scaffold
The indole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and synthetic drugs.[1] Its unique electronic and structural features allow for diverse biological activities, including anti-inflammatory, neuroprotective, and anticancer effects.[2][3][4] This guide focuses on a specific, yet underexplored, member of this family: methyl 7-methyl-1H-indole-4-carboxylate .
While extensive research exists for the broader indole class, specific data on this compound remains limited in publicly available scientific literature.[1] However, the structural motifs present in this molecule—the indole core, a methyl group at the 7-position, and a methyl carboxylate at the 4-position—suggest a high potential for significant biological activity. This guide will, therefore, serve as a comprehensive roadmap for researchers and drug development professionals, providing a theoretical framework and detailed experimental protocols to systematically investigate and unlock the therapeutic potential of this compound. We will proceed by hypothesizing its activities based on structure-activity relationships gleaned from related indole derivatives and outlining a rigorous, multi-faceted approach to its biological characterization.
Hypothesized Biological Activities and Mechanistic Rationale
Based on the extensive literature on substituted indoles, we can postulate several key biological activities for this compound. The following sections will explore these hypotheses and provide the scientific reasoning that underpins them.
Neuroprotective and Anti-Neuroinflammatory Activity
The indole nucleus is a common feature in molecules with neuroprotective properties.[5][6] Derivatives have been shown to protect neurons from oxidative stress and inflammation, key pathologies in neurodegenerative diseases like Parkinson's and Alzheimer's.[7][8] For instance, indole derivatives have demonstrated the ability to reduce the production of reactive oxygen species (ROS) and protect against amyloid-beta induced cytotoxicity in neuroblastoma cells.[8]
Causality: The 7-methyl group may enhance lipophilicity, potentially improving blood-brain barrier penetration. The indole nitrogen can act as a hydrogen bond donor, interacting with key residues in protein targets, while the aromatic system can participate in π-stacking interactions. We hypothesize that this compound could modulate neuroinflammatory pathways, such as the NF-κB signaling cascade, and exert antioxidant effects, thereby protecting neuronal cells from damage.
Proposed Signaling Pathway to Investigate:
Caption: Hypothesized anti-neuroinflammatory mechanism of action.
Anti-inflammatory Activity
Indole derivatives are well-documented for their anti-inflammatory properties.[9][10] For example, indole-4-carboxaldehyde has been shown to attenuate methylglyoxal-induced hepatic inflammation by reducing the expression of pro-inflammatory genes.[11] The mechanism often involves the inhibition of key inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6.[4]
Causality: The indole scaffold can mimic the structure of endogenous signaling molecules involved in inflammation. The electron-donating methyl group at the 7-position and the electron-withdrawing carboxylate at the 4-position create a unique electronic profile that may favor binding to the active sites of inflammatory enzymes like cyclooxygenases (COX) or lipoxygenases (LOX).
Anticancer and Cytotoxic Activity
The indole ring is a key component of numerous anticancer agents, including the vinca alkaloids.[2] Synthetic indole derivatives have been shown to exhibit cytotoxicity against a range of cancer cell lines, such as MCF-7 (breast), A549 (lung), and HCT116 (colon).[2][12] The mechanisms are diverse, including the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways involved in cell proliferation and survival.
Causality: The planar indole ring can intercalate into DNA or bind to the colchicine binding site of tubulin. The specific substitution pattern of this compound could confer selectivity for certain cancer cell types or specific molecular targets within cancer cells.
Proposed Experimental Workflows for Biological Characterization
To systematically evaluate the hypothesized biological activities, a tiered screening approach is recommended. This workflow ensures a logical progression from initial cytotoxicity assessments to more complex mechanistic studies.
Caption: Tiered workflow for biological activity screening.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, incorporating appropriate controls to ensure data integrity and reproducibility.
Protocol 1: General Cytotoxicity Assessment
Objective: To determine the general toxicity of this compound in relevant cell lines and establish a non-toxic concentration range for subsequent bioassays.
Methodology: MTT Assay
-
Cell Culture:
-
Plate cells (e.g., SH-SY5Y for neuroprotection, RAW 264.7 for inflammation, MCF-7 for cancer) in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration should be ≤ 0.1% to avoid solvent toxicity.
-
Replace the medium in the wells with the compound-containing medium. Include vehicle control (medium with 0.1% DMSO) and untreated control wells.
-
Incubate for 24 or 48 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ (concentration that inhibits 50% of cell growth) value.
-
Self-Validation System: The inclusion of untreated and vehicle controls is critical. A known cytotoxic agent (e.g., doxorubicin) should be run in parallel as a positive control to validate the assay's performance.
Protocol 2: In Vitro Anti-Neuroinflammatory Assay
Objective: To assess the ability of the compound to inhibit the production of inflammatory mediators in microglial cells.
Methodology: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture:
-
Plate RAW 264.7 macrophage cells (a common model for microglia) in a 96-well plate at 5 x 10⁴ cells/well and incubate overnight.
-
-
Compound Pre-treatment:
-
Treat the cells with non-toxic concentrations of this compound (determined from Protocol 1) for 2 hours.
-
-
Inflammatory Challenge:
-
Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate for 24 hours.
-
-
NO Measurement (Griess Assay):
-
Collect 50 µL of supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.
-
Add 50 µL of Griess Reagent B (NED solution) and incubate for 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Calculate the concentration of nitrite using a sodium nitrite standard curve.
-
Determine the percentage of NO inhibition relative to the LPS-only treated cells.
-
Self-Validation System: Controls must include: untreated cells (baseline NO), cells treated with LPS only (maximum NO production), and cells treated with a known inhibitor (e.g., L-NAME) plus LPS (positive control).
Protocol 3: In Vitro Anticancer Apoptosis Assay
Objective: To determine if the cytotoxic effect of the compound on cancer cells is mediated by the induction of apoptosis.
Methodology: Annexin V-FITC/Propidium Iodide (PI) Staining
-
Cell Culture and Treatment:
-
Plate MCF-7 cells in a 6-well plate at 2 x 10⁵ cells/well and incubate overnight.
-
Treat cells with the IC₅₀ concentration of this compound for 24 hours. Include vehicle-treated control wells.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Self-Validation System: A known apoptosis-inducing agent like staurosporine should be used as a positive control. Unstained and single-stained controls are necessary for setting the proper compensation and gates on the flow cytometer.
Data Presentation
All quantitative data should be summarized in clear, concise tables for easy comparison.
Table 1: Cytotoxicity of this compound
| Cell Line | Type | IC₅₀ (µM) after 48h |
| SH-SY5Y | Neuroblastoma | [Insert Data] |
| RAW 264.7 | Macrophage | [Insert Data] |
| MCF-7 | Breast Cancer | [Insert Data] |
| HDF | Normal Fibroblast | [Insert Data] |
Table 2: Anti-inflammatory Activity
| Treatment | Nitric Oxide Production (% of LPS control) |
| Vehicle Control | [Insert Data] |
| LPS (1 µg/mL) | 100% |
| Compound (1 µM) + LPS | [Insert Data] |
| Compound (10 µM) + LPS | [Insert Data] |
| L-NAME (Positive Control) + LPS | [Insert Data] |
Conclusion and Future Directions
This guide provides a foundational framework for the systematic investigation of the biological activities of this compound. The proposed workflows and protocols are designed to generate robust and reproducible data, enabling a thorough understanding of this novel compound's therapeutic potential. Positive results in the outlined in vitro assays would warrant progression to more advanced mechanistic studies and, ultimately, validation in preclinical in vivo models. The exploration of this and other understudied indole derivatives represents a promising frontier in the ongoing quest for new and effective therapeutic agents.
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Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. (2023). MDPI. [Link]
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Indole-4-carboxaldehyde Isolated from Seaweed, Sargassum thunbergii, Attenuates Methylglyoxal-Induced Hepatic Inflammation. (2019). PubMed Central. [Link]
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Development of new indole-derived neuroprotective agents. (2011). PubMed. [Link]
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Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. (2023). ChemRxiv. [Link]
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Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021). Royal Society of Chemistry. [Link]
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methyl 7-methyl-1H-indole-4-carboxylate IUPAC name and structure
An In-depth Technical Guide to Methyl 7-methyl-1H-indole-4-carboxylate: Synthesis, Properties, and Therapeutic Potential
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a privileged structure in drug discovery. This guide focuses on a specific, less-explored derivative, This compound , providing a comprehensive overview for researchers and drug development professionals. We will delve into its structure and properties, propose a robust synthetic pathway, and explore its potential applications based on the established significance of the substituted indole framework.
PART 1: Physicochemical and Structural Properties
The IUPAC name for the compound of interest is This compound . Its structure consists of a bicyclic indole core with a methyl group at the 7-position and a methyl carboxylate group at the 4-position.
Chemical Structure:
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1 & 2: Synthesis of 2,6-Dimethylphenylhydrazine
-
Dissolve 2,6-dimethylaniline in aqueous HCl.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.
-
Slowly add a solution of tin(II) chloride (SnCl₂) in concentrated HCl to reduce the diazonium salt to the corresponding hydrazine.
-
Isolate the 2,6-dimethylphenylhydrazine hydrochloride by filtration and neutralize to obtain the free hydrazine.
Causality: The diazotization followed by reduction is a standard method for converting anilines to phenylhydrazines, the key precursors for the Fischer indole synthesis.
Step 3 & 4: Fischer Indole Synthesis
-
React 2,6-dimethylphenylhydrazine with methyl pyruvate in a suitable solvent (e.g., ethanol).
-
Add a strong acid catalyst, such as sulfuric acid or polyphosphoric acid.
-
Heat the reaction mixture to induce cyclization and aromatization, yielding methyl 7-methyl-1H-indole-2-carboxylate.
Causality: The acid catalyst facilitates the-[3][3]sigmatropic rearrangement of the hydrazone intermediate, which is the key step in the formation of the indole ring.
Step 5-8: Functional Group Manipulations
-
Decarboxylation: The ester at the C2 position can be removed via saponification to the carboxylic acid followed by heating.
-
Formylation: Introduce a formyl group at the C4 position of 7-methylindole. While challenging, this can be achieved under specific conditions, potentially through a directed metallation approach.
-
Oxidation: Oxidize the C4-aldehyde to a carboxylic acid using a suitable oxidizing agent like potassium permanganate or silver(I) oxide.
-
Esterification: React the resulting 7-methyl-1H-indole-4-carboxylic acid with methanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄) to yield the final product, this compound. [4] Trustworthiness: Each step in this proposed synthesis is based on well-established and reliable organic chemistry transformations. The overall strategy provides a logical and feasible pathway to the target molecule.
PART 3: Applications in Drug Discovery
The indole nucleus is a key pharmacophore in a wide array of therapeutic agents, exhibiting anticancer, anti-inflammatory, antimicrobial, and antiviral activities. [2]The substitution pattern on the indole ring plays a crucial role in modulating the biological activity.
Potential as an Anticancer Agent
Many indole derivatives exert their anticancer effects by inhibiting key enzymes involved in cell proliferation and survival, such as kinases and tubulin. [1]For example, indole derivatives have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK-2), both of which are critical targets in cancer therapy. [1]
Caption: Hypothetical mechanism of action as a dual EGFR/CDK2 inhibitor.
The specific substitution pattern of this compound, with a small alkyl group at C7 and an ester at C4, could offer a unique steric and electronic profile for binding to enzyme active sites. Further research, including synthesis and biological screening, is necessary to validate this potential.
Other Potential Therapeutic Areas
-
Anti-infective Agents: Indole derivatives have shown promise in combating drug-resistant pathogens. [1]* Neurological Disorders: The indole structure is present in neurotransmitters like serotonin, making its derivatives candidates for treating neurological and psychiatric conditions.
-
Anti-inflammatory Agents: Certain indole-based compounds have demonstrated potent anti-inflammatory properties. [2]
PART 4: Spectroscopic Characterization
The structure of synthesized this compound would be confirmed using a combination of spectroscopic techniques.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons on the indole ring (3H, complex splitting pattern).- NH proton (1H, broad singlet).- Methyl ester protons (3H, singlet, ~3.9 ppm).- C7-methyl protons (3H, singlet, ~2.5 ppm). |
| ¹³C NMR | - Carbonyl carbon of the ester (~168 ppm).- Aromatic carbons of the indole ring.- Methyl ester carbon (~52 ppm).- C7-methyl carbon (~15-20 ppm). |
| IR Spectroscopy | - N-H stretching vibration (~3300-3400 cm⁻¹).- C=O stretching of the ester (~1700-1720 cm⁻¹).- C-O stretching vibrations.- Aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry | - Molecular ion peak (M⁺) corresponding to the molecular weight (189.21). |
Self-Validation: The combination of these spectroscopic methods provides a self-validating system for structural confirmation. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and elemental composition.
Conclusion
This compound represents an intriguing yet underexplored molecule within the vast family of indole derivatives. Based on established chemical principles, a viable synthetic route can be devised, and its structure can be rigorously characterized. The proven therapeutic importance of the indole scaffold suggests that this compound could be a valuable candidate for further investigation in drug discovery programs, particularly in the fields of oncology and infectious diseases. This guide provides a foundational framework to stimulate and support such research endeavors.
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An In-depth Technical Guide to the Synthesis of Methyl 7-methyl-1H-indole-4-carboxylate: Starting Materials and Core Methodologies
Introduction
Methyl 7-methyl-1H-indole-4-carboxylate is a key heterocyclic scaffold of significant interest to researchers in drug discovery and development. Its substituted indole core is a privileged structure found in a multitude of biologically active compounds. The strategic placement of the methyl group at the 7-position and the carboxylate at the 4-position offers a unique template for the exploration of chemical space in the pursuit of novel therapeutic agents. This guide provides an in-depth analysis of the primary synthetic routes to this valuable molecule, focusing on the critical selection of starting materials and the causal factors underpinning the choice of reaction pathways. We will explore both classical and modern synthetic strategies, offering detailed experimental protocols and a comparative analysis to inform laboratory practice.
Strategic Approaches to the Indole Core: A Comparative Overview
The synthesis of polysubstituted indoles such as this compound can be approached through several established methodologies. The choice of a specific route is often dictated by the availability of starting materials, desired scale of synthesis, and tolerance to specific functional groups. This guide will focus on two of the most robust and widely adopted strategies: the Fischer Indole Synthesis and the Leimgruber-Batcho Indole Synthesis.
| Synthetic Route | Key Starting Materials | Advantages | Disadvantages |
| Fischer Indole Synthesis | Substituted phenylhydrazine, α-ketoester (e.g., methyl pyruvate) | Versatile, well-established, tolerant of various functional groups. | Requires synthesis of the specific phenylhydrazine, can lead to regioisomeric mixtures with unsymmetrical ketones.[1][2] |
| Leimgruber-Batcho Indole Synthesis | Substituted o-nitrotoluene | High-yielding, mild conditions, readily available starting materials.[3] | The intermediate enamines can be unstable. |
| Modern Palladium-Catalyzed Variants | Substituted o-nitro- or o-halostyrenes | High efficiency, excellent functional group tolerance.[4] | Requires specialized catalysts and ligands, potential for metal contamination in the final product. |
Route 1: The Fischer Indole Synthesis - A Classic Approach
The Fischer indole synthesis, discovered in 1883, remains a cornerstone of indole chemistry.[1] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine and a carbonyl compound.[5][6]
Retrosynthetic Analysis and Starting Material Selection
A retrosynthetic analysis of this compound via the Fischer route points to two key building blocks: (2-methyl-5-(methoxycarbonyl)phenyl)hydrazine and methyl pyruvate . The synthesis of the substituted phenylhydrazine is a critical preparatory step. A plausible route to this hydrazine begins with commercially available 2-methyl-5-nitrobenzoic acid.
Experimental Protocols
Step 1: Esterification of 2-methyl-5-nitrobenzoic acid
The initial step involves the protection of the carboxylic acid as a methyl ester. This is a standard procedure, often carried out using methanol in the presence of an acid catalyst like sulfuric acid.
-
Protocol:
-
Suspend 2-methyl-5-nitrobenzoic acid in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford methyl 2-methyl-5-nitrobenzoate.
-
Step 2: Reduction of the Nitro Group
The nitro group is then reduced to an amine. Common reducing agents for this transformation include tin(II) chloride, catalytic hydrogenation with palladium on carbon, or iron in acetic acid.
-
Protocol (using SnCl₂):
-
Dissolve methyl 2-methyl-5-nitrobenzoate in ethanol.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature until the reduction is complete.
-
Basify the mixture with a concentrated sodium hydroxide solution and extract the product with ethyl acetate.
-
Dry, filter, and concentrate the organic layer to yield methyl 3-amino-4-methylbenzoate.
-
Step 3: Synthesis of the Phenylhydrazine
The aniline is converted to the corresponding hydrazine via diazotization followed by reduction.
-
Protocol:
-
Dissolve methyl 3-amino-4-methylbenzoate in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C and add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
After stirring for a short period, add this diazonium salt solution to a pre-cooled solution of tin(II) chloride in concentrated hydrochloric acid.
-
Stir the resulting mixture, allowing it to warm to room temperature.
-
Collect the precipitated hydrazine hydrochloride salt by filtration, wash with a small amount of cold water, and dry.
-
Step 4: Fischer Indole Synthesis
The final step is the condensation of the synthesized hydrazine with methyl pyruvate and subsequent cyclization. A variety of acids can be used to catalyze this reaction, including polyphosphoric acid (PPA), sulfuric acid, or zinc chloride.[1][2]
-
Protocol:
-
Add the (2-methyl-5-(methoxycarbonyl)phenyl)hydrazine hydrochloride and methyl pyruvate to a suitable solvent, such as ethanol or acetic acid.
-
Add the acid catalyst (e.g., a few drops of concentrated sulfuric acid or a catalytic amount of zinc chloride).
-
Heat the reaction mixture to reflux until the formation of the indole is complete.
-
Cool the mixture and pour it into water.
-
Extract the product with an organic solvent, wash the organic layer with a neutralizing solution (e.g., sodium bicarbonate), and then with brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain this compound.
-
Route 2: The Leimgruber-Batcho Indole Synthesis - A Modern Alternative
The Leimgruber-Batcho indole synthesis provides a high-yielding and often more direct route to indoles from o-nitrotoluenes.[3] This method avoids the sometimes-problematic synthesis and isolation of phenylhydrazines.
Retrosynthetic Analysis and Starting Material Selection
For the synthesis of this compound, the Leimgruber-Batcho approach commences with methyl 2-methyl-3-nitrobenzoate . This starting material can be prepared from 2-methyl-3-nitrobenzoic acid.
A highly efficient modern variation of this route involves a palladium-catalyzed N-heteroannulation of a 2-nitrostyrene derivative, which can be synthesized from methyl 2-methyl-3-nitrobenzoate.[4]
Experimental Protocols (Palladium-Catalyzed Variant)
This protocol is adapted from a procedure for the synthesis of methyl indole-4-carboxylate and is expected to be applicable to the 7-methyl analogue.[4]
Step 1: Bromination of Methyl 2-methyl-3-nitrobenzoate
-
Protocol:
-
To a solution of methyl 2-methyl-3-nitrobenzoate and dibenzoyl peroxide in carbon tetrachloride, add a solution of bromine in carbon tetrachloride while heating at reflux and irradiating with a flood lamp.[4]
-
Continue heating and irradiation until the reaction is complete.
-
Cool the mixture, remove the solvent under reduced pressure, and use the crude methyl 2-(bromomethyl)-3-nitrobenzoate in the next step without further purification.
-
Step 2: Wittig Salt Formation
-
Protocol:
-
Dissolve the crude methyl 2-(bromomethyl)-3-nitrobenzoate in chloroform and add triphenylphosphine.
-
Heat the solution to reflux.
-
After cooling, precipitate the Wittig salt by adding diethyl ether.[4]
-
Collect the salt by filtration and dry.
-
Step 3: Wittig Reaction to form the 2-Nitrostyrene
-
Protocol:
-
Dissolve the Wittig salt in dichloromethane.
-
In a separate flask, place paraformaldehyde and connect it to the flask containing the Wittig salt solution.
-
Heat the paraformaldehyde to generate formaldehyde gas, which will react with the ylide formed in situ to produce methyl 2-ethenyl-3-nitrobenzoate.[4]
-
Purify the product by column chromatography.
-
Step 4: Palladium-Catalyzed Reductive N-Heteroannulation
-
Protocol:
-
In a pressure vessel, dissolve the methyl 2-ethenyl-3-nitrobenzoate and triphenylphosphine in acetonitrile.
-
Add palladium(II) acetate and saturate the vessel with carbon monoxide.[4]
-
Heat the reaction mixture. The progress of the reaction can be monitored by venting and repressurizing with CO.
-
Upon completion, cool the mixture, concentrate, and purify by column chromatography to yield this compound.
-
Conclusion
The synthesis of this compound can be effectively achieved through both the classical Fischer indole synthesis and the more modern Leimgruber-Batcho approach, including its palladium-catalyzed variations. The Fischer route offers versatility but necessitates the multi-step synthesis of the key phenylhydrazine intermediate. In contrast, the Leimgruber-Batcho synthesis and its modern counterparts provide a more direct and often higher-yielding pathway from readily accessible o-nitrotoluene derivatives. The choice of the optimal route will depend on the specific resources and expertise available in the laboratory. This guide provides the foundational knowledge and detailed protocols to enable researchers to confidently undertake the synthesis of this important heterocyclic building block.
References
- Leimgruber, W.; Batcho, A. D. Indole Synthesis. U.S.
- Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16, 2241–2245.
- Hughes, D. L. The Fischer Indole Synthesis. Org. React.1991, 40, 41-398.
-
Fischer indole synthesis. Wikipedia. [Link]
-
Leimgruber–Batcho indole synthesis. Wikipedia. [Link]
- Gribble, G. W. Leimgruber–Batcho Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents; John Wiley & Sons, Inc., 2010.
- Söderberg, B. C. G.; Shriver, J. A.; Wallace, J. M. 1H-Indole-4-carboxylic acid, methyl ester. Org. Synth.2003, 80, 75.
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Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules2020 , 25, 3334. [Link]
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Fischer indole synthesis. chemeurope.com. [Link]
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potential therapeutic targets for indole derivatives
Beginning Investigation into Indoles
I'm now starting a broad survey of indole derivatives and their therapeutic potential. I'm focusing on their mechanisms and known biological targets to get a lay of the land. I plan on following this up by...
Mapping Indole Derivatives' Landscape
My initial broad search of indole derivatives is underway, centered on their therapeutic potential, mechanisms, and biological targets. I'm expanding this into focused searches within oncology, neurodegenerative diseases, and infectious diseases, looking at precise molecular targets. I'm also digging into chemical modifications and their impacts on target binding, and seeking established validation assays, like SPR and ITC, to create a strong foundation for future research.
Defining Scope & Technical Guide
I'm now diving into the specifics. I'm focusing on key therapeutic areas like oncology and neurodegenerative diseases, pinpointing molecular targets and chemical modifications. I am gathering validation assay info to build the guide. I'm also looking at signaling pathways and relevant data, with a focus on creating accurate Graphviz diagrams and comprehensive experimental protocol descriptions.
Exploring Indole's Potential
I've just uncovered a significant volume of data showcasing indole derivatives' potential therapeutic applications. The search revealed that indole acts as a "privileged scaffold," exhibiting activity against multiple diseases like cancer, neurodegenerative disorders, and various infections. This preliminary assessment opens up exciting possibilities.
Defining Key Therapeutic Targets
I'm now diving deeper into the specific therapeutic areas. My analysis indicates indole derivatives show promise in oncology, neurodegenerative diseases, and infectious diseases. It appears kinases, enzymes, tubulin, and signaling pathways are key cancer targets. In neurodegenerative diseases, the focus is on multi-target strategies. Finally, viral targets and COX enzymes are emerging in the context of infectious and inflammatory diseases.
Analyzing Data and Targets
I'm now consolidating the data and refining my focus. My findings highlight indole derivatives' versatility across oncology, neurodegenerative diseases, and infectious/inflammatory diseases. For each, I'm identifying specific derivatives and seeking quantitative data and detailed mechanisms. I also need to find established experimental protocols and drug examples to flesh out this technical guide.
Expanding Scope of Research
I'm expanding my scope to get more concrete data. My search confirmed indole's broad therapeutic value, identifying specific targets in oncology, neurodegeneration, and infectious/inflammatory diseases. To flesh out the information, I now need to find specific derivatives, quantitative data, detailed mechanisms, experimental protocols, and clinical examples. This is key to building a comprehensive technical guide.
Gathering More Mechanism Details
I've been sifting through the latest search results and unearthed significant insights into the mechanisms of action for various anticancer indole derivatives. It looks like kinase inhibitors like Sunitinib, tubulin polymerization inhibitors (Vinca alkaloids and synthetic indoles), and histone deacetylase inhibitors are among the key findings this time. I'm focusing on the specifics of these targets.
Expanding the Search Scope
I'm now expanding the focus to include neurodegenerative and infectious diseases. I've found detailed mechanism data for cancer-related indole derivatives, including kinase inhibitors, tubulin inhibitors, and HDAC inhibitors, alongside quantitative data. To create a comprehensive guide, I need to find specific information on indole derivatives that target AChE, BChE, MAO, and GSK-3β for neurodegenerative diseases.
Refining Target Areas
I've made great strides in understanding anticancer indole derivatives. My recent searches have yielded detailed mechanism information and quantitative data on kinase, tubulin, HDAC, and topoisomerase inhibitors. Now, my focus shifts to neurodegenerative and infectious diseases. I'll need to research specific indole derivatives targeting AChE, BChE, MAO, GSK-3β, and antiviral/antibacterial/antifungal targets. Experimental protocols for key assays and IC50/Ki data are also priorities.
Collecting Therapeutic Targets
I've been compiling a lot of data on indole derivatives. Specifically, I have a good grasp on their therapeutic potential in oncology, neurodegenerative diseases, and infectious diseases. I have already begun collecting details on kinase inhibitors like Sunitinib and their applications in oncology.
Deepening Target Profiles
I'm expanding my analysis of indole derivatives' therapeutic targets. In oncology, I've added details on Vinca alkaloids, Panobinostat, and Etoposide, including mechanisms and data. Neurodegenerative research has grown to include AChE/BChE inhibitors and preliminary data on MAO and GSK-3β. Finally, for infectious diseases, I have the mechanisms of Arbidol and Delavirdine, as well as several antibacterial and antifungal indole alkaloids, complete with MIC values and details on ergosterol biosynthesis. Furthermore, I have found numerous detailed assay protocols.
Consolidating Data and Plans
I've assembled a comprehensive overview of indole derivatives' therapeutic targets. In oncology, I have details on numerous inhibitors. Neurodegenerative research covers AChE/BChE, MAO, and GSK-3β. Infectious diseases encompass antiviral mechanisms and various antimicrobial indole alkaloids. Importantly, I've secured assay protocols for kinase, tubulin, HDAC, and antimicrobial assays. I'm now structuring the guide, focusing on therapeutic areas and creating diagrams. I have sufficient details to start the guide.
The Ascendancy of Substituted Indole-4-Carboxylates: A Technical Guide to Discovery and Significance
Foreword: The Enduring Versatility of the Indole Scaffold
The indole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry.[1] Its presence in a vast array of natural products and synthetic pharmaceuticals underscores its remarkable versatility as a privileged scaffold for drug discovery.[2][3] From neurotransmitters like serotonin to potent anti-cancer agents, the indole framework offers a unique combination of structural rigidity and chemical tractability, enabling the fine-tuning of biological activity through judicious substitution. This guide delves into the discovery and significance of a specific, yet profoundly important, class of indole derivatives: substituted indole-4-carboxylates. We will explore the rationale behind their synthesis, their diverse biological activities, and their potential to address unmet medical needs.
The Strategic Importance of the 4-Position Carboxylate
While substitutions at various positions on the indole ring have yielded a plethora of bioactive molecules, the introduction of a carboxylate group at the 4-position imparts distinct physicochemical properties that have been strategically exploited in drug design. Indole-4-carboxylic acid serves as a crucial building block for the synthesis of a wide range of pharmaceuticals, particularly those targeting neurological disorders.[4] The carboxylate moiety can act as a key pharmacophoric feature, engaging in hydrogen bonding and electrostatic interactions with biological targets. Furthermore, its presence can modulate the overall lipophilicity and metabolic stability of the molecule, critical parameters in drug development.
Discovery and Development of Substituted Indole-4-Carboxylates as PAR-4 Antagonists
A compelling example of the therapeutic potential of substituted indole-4-carboxylates lies in their discovery as potent and selective antagonists of the Protease-Activated Receptor 4 (PAR-4).[5][6]
The Significance of PAR-4 in Thrombosis
Thrombin, a pivotal enzyme in the coagulation cascade, activates human platelets through the cleavage of PAR-1 and PAR-4.[5] While PAR-1 is activated by low concentrations of thrombin, PAR-4 activation requires higher thrombin levels, suggesting a role in the amplification and stabilization of thrombus formation.[7] Consequently, selective antagonism of PAR-4 presents a promising therapeutic strategy for the prevention of thrombotic disorders, such as myocardial infarction and stroke, with a potentially lower risk of bleeding compared to PAR-1 antagonists.[5][8]
From Indazole to Indole: A Tale of Scaffold Hopping
The journey to potent indole-4-carboxylate PAR-4 antagonists began with the optimization of an indazole-based lead compound, YD-3.[6][9] While potent, this scaffold presented synthetic challenges. This led to a "scaffold hopping" approach, where the indazole core was replaced with an indole nucleus, a bioisosteric replacement that proved to be highly successful.[6] This strategic shift not only simplified the synthesis but also opened up new avenues for exploring the structure-activity relationship (SAR).
Structure-Activity Relationship (SAR) of Indole-4-Carboxylate PAR-4 Antagonists
Systematic modification of the indole-4-carboxylate scaffold has provided valuable insights into the structural requirements for potent and selective PAR-4 antagonism.[5]
| Substitution Position | Modification | Impact on PAR-4 Antagonist Activity | Reference |
| 4-Position | Ester (e.g., ethyl ester) | Essential for activity | [5][6] |
| Carboxylic acid | Inactive | [6][9] | |
| N1-Position | Substituted benzyl groups | Modulates potency and selectivity | [5][6] |
| Other Positions | Various substituents | Fine-tunes physicochemical properties | [5] |
Table 1: Structure-Activity Relationship of Substituted Indole-4-Carboxylates as PAR-4 Antagonists.
A key finding from these SAR studies is the critical role of the ester moiety at the 4-position for antagonist activity.[5][6] The corresponding carboxylic acid is inactive, highlighting the importance of this functional group for optimal interaction with the receptor.[6][9]
Mechanism of Action: Antagonism of PAR-4 Signaling
The antagonism of PAR-4 by substituted indole-4-carboxylates prevents the downstream signaling cascade that leads to platelet activation and aggregation.
Figure 2: General Synthetic Workflow. A representative workflow for the synthesis of indole-4-carboxylate PAR-4 antagonists.
Experimental Protocol: Synthesis of a Representative Indole-4-carboxylate PAR-4 Antagonist
The following is a generalized protocol based on reported syntheses. [6] Step 1: Esterification of Indole-4-carboxylic acid
-
To a solution of indole-4-carboxylic acid in an appropriate alcohol (e.g., ethanol), add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield the corresponding indole-4-carboxylate ester.
Step 2: N-Alkylation of the Indole-4-carboxylate
-
To a solution of the indole-4-carboxylate ester in a suitable aprotic solvent (e.g., dimethylformamide), add a base (e.g., sodium hydride) at 0 °C.
-
Stir the mixture for a short period, then add the desired substituted benzyl halide.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the final substituted indole-4-carboxylate PAR-4 antagonist.
Beyond PAR-4: Other Therapeutic Targets of Indole-4-Carboxylates
While the development of PAR-4 antagonists is a prominent success story, the indole-4-carboxylate scaffold has shown promise against a range of other biological targets. Indole-4-carboxylic acid itself is a versatile starting material for the preparation of compounds with diverse activities, including:
-
Histamine H3 receptor antagonists * Inhibitors of 15-lipoxygenase-1 * Inhibitors of the Hedgehog signaling pathway * Anti-inflammatory agents [10] These findings further underscore the broad therapeutic potential of this class of molecules.
Future Directions and Conclusion
The discovery and optimization of substituted indole-4-carboxylates as potent and selective modulators of various biological targets exemplify the power of rational drug design. The modular nature of their synthesis allows for extensive exploration of the chemical space, leading to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties. The success in targeting PAR-4 for antithrombotic therapy provides a strong rationale for further investigation of this scaffold against other disease-relevant targets. As our understanding of the intricate roles of these targets in pathophysiology deepens, we can anticipate the continued emergence of novel indole-4-carboxylate-based therapeutics.
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Aisiku, O., et al. (2014). Substituted indoles as selective protease activated receptor 4 (PAR-4) antagonists: Discovery and SAR of ML354. Bioorganic & Medicinal Chemistry Letters, 24(19), 4708-4713. [Link]
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Chem-Impex. (n.d.). Indole-4-Carboxylic acid. Retrieved from [Link]
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Young, S. E., et al. (2013). Synthesis of Indole Derived Protease-Activated Receptor 4 Antagonists and Characterization in Human Platelets. PLoS ONE, 8(6), e65528. [Link]
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Name, N. A. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry. [Link]
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Kim, E. A., et al. (2019). Indole-4-carboxaldehyde Isolated from Seaweed, Sargassum thunbergii, Attenuates Methylglyoxal-Induced Hepatic Inflammation. Marine Drugs, 17(8), 479. [Link]
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Li, X., et al. (2020). Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. Bioorganic & Medicinal Chemistry, 28(1), 115194. [Link]
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Fadhil Pratama, M. R., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Journal of Advanced Pharmaceutical Technology & Research, 13(5), 1. [Link]
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Leeson, P. D., et al. (1992). Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site. Journal of Medicinal Chemistry, 35(11), 1954-1968. [Link]
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Fadaeinasab, M., et al. (2019). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 16(6), 835-858. [Link]
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Hamm, H. E., et al. (2022). Discovery of Protease-Activated Receptor 4 (PAR4)-Tethered Ligand Antagonists Using Ultralarge Virtual Screening. ACS Pharmacology & Translational Science, 5(8), 665-677. [Link]
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Ragaini, F. (2024). Carbonylative synthesis and functionalization of indoles. Beilstein Journal of Organic Chemistry, 20, 87. [Link]
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Tamamura, H., et al. (2007). Indole-2-carboxamidines as novel NR2B selective NMDA receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 17(18), 5148-5151. [Link]
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Al-Hayali, A., et al. (2016). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. Bioorganic & Medicinal Chemistry Letters, 26(6), 1533-1537. [Link]
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Young, S. E. (2013). Structures of full antagonists for PAR4: YD-3, 1, 3, and 5. ResearchGate. [Link]
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Mandal, D. (2022). Synthesis of indole‐N‐carboxylic acids. ResearchGate. [Link]
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Liantonio, A., et al. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry, 63(19), 11116-11135. [Link]
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Kmonííčková, E., et al. (2003). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino[4,5-a]indolones and pyridazino[4,5-b]indolones. Il Farmaco, 58(9), 639-653. [Link]
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Guo, L., et al. (2018). Design, synthesis, structure-activity relationships study and X-ray crystallography of 3-substituted-indolin-2-one-5-carboxamide derivatives as PAK4 inhibitors. European Journal of Medicinal Chemistry, 157, 116-130. [Link]
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Fadhil Pratama, M. R., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. [Link]
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Ali, A., et al. (2024). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. Biomedicines, 12(1), 193. [Link]
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Pérez-Sánchez, A., et al. (2024). Potential Bioactive Function of Microbial Metabolites as Inhibitors of Tyrosinase: A Systematic Review. International Journal of Molecular Sciences, 25(2), 1016. [Link]
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Wang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]
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Wolińska, J., et al. (2022). Synthesis, Structure and Biological Activity of Indole–Imidazole Complexes with ZnCl2: Can Coordination Enhance the Functionality of Bioactive Ligands?. International Journal of Molecular Sciences, 23(21), 13327. [Link]
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Brem, J., et al. (2022). Imitation of β-lactam binding enables broad-spectrum metallo-β-lactamase inhibitors. Nature Chemistry, 14(2), 153-161. [Link]
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An In-Depth Technical Guide to Methyl 7-methyl-1H-indole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of methyl 7-methyl-1H-indole-4-carboxylate, a specialized indole derivative with significant potential in medicinal chemistry and drug discovery. While a specific CAS number for this compound is not publicly cataloged, indicating its status as a novel or niche research molecule, this document constructs a robust scientific profile by examining its core structural components. We will delve into the synthesis, physicochemical properties, and analytical characterization of the parent scaffold, methyl 1H-indole-4-carboxylate (CAS: 39830-66-5)[1][2], and extrapolate the influence of the C7-methyl group. This guide offers field-proven insights into synthetic strategies, analytical validation, and the potential biological significance of this compound, grounded in the established principles of indole chemistry.
Introduction: The Indole Scaffold and the Significance of Methylation
The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active natural products and synthetic drugs.[3][4] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold for interacting with diverse biological targets. The strategic placement of substituents on the indole core is a key tactic in drug design to modulate potency, selectivity, and pharmacokinetic properties.
The introduction of a methyl group, often termed the "magic methyl" effect, can profoundly influence a molecule's biological activity.[5] A methyl group at the C7-position of the indole ring, as in our target compound, can impact:
-
Conformational Rigidity: Steric hindrance from the C7-methyl group can restrict the rotation of adjacent functionalities, locking the molecule into a more bioactive conformation.
-
Metabolic Stability: The methyl group can block sites of oxidative metabolism, increasing the compound's half-life.
-
Binding Affinity: It can establish crucial van der Waals interactions within a target's binding pocket, enhancing affinity and potency.
This guide focuses on this compound, a molecule that combines the established utility of the indole-4-carboxylate scaffold with the strategic advantages of C7-methylation.
Physicochemical and Spectroscopic Profile
While experimental data for the title compound is not available, we can predict its properties based on the well-characterized parent compound, methyl 1H-indole-4-carboxylate.
Predicted Physicochemical Properties
The properties of the parent compound provide a baseline for understanding our target molecule. The addition of a methyl group will slightly increase the molecular weight and lipophilicity (logP).
| Property | Methyl 1H-indole-4-carboxylate (CAS: 39830-66-5) | Predicted: this compound |
| Molecular Formula | C₁₀H₉NO₂ | C₁₁H₁₁NO₂ |
| Molecular Weight | 175.18 g/mol [1][2] | ~189.21 g/mol |
| Appearance | Off-white to yellowish crystalline powder | Expected to be a solid, likely crystalline |
| Melting Point | 68-71 °C | Expected to be slightly higher due to increased symmetry and MW |
| Solubility | Soluble in polar organic solvents (e.g., CDCl₃, DMSO) | Similar solubility profile expected |
| logP (Predicted) | ~1.6[1] | ~2.1 (Increased lipophilicity) |
Spectroscopic Characterization (Anticipated Data)
Analytical techniques are crucial for confirming the structure and purity of the synthesized compound. Based on the structure of this compound, the following spectral characteristics are anticipated:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, the ester methyl group, and the C7-methyl group. The C7-methyl signal should appear as a singlet around 2.5 ppm. The aromatic protons will exhibit a specific splitting pattern reflective of the 4,5,6-trisubstituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum will show 11 distinct signals corresponding to each carbon atom in the molecule. The C7-methyl carbon will have a characteristic signal in the aliphatic region (~15-20 ppm). The carbonyl carbon of the ester will be observed significantly downfield (>160 ppm).[6]
-
IR Spectroscopy: The infrared spectrum will feature characteristic absorption bands for the N-H stretch (around 3300-3400 cm⁻¹), the C=O stretch of the ester (around 1700-1720 cm⁻¹), and C-H and C=C stretches in the aromatic region.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula (C₁₁H₁₁NO₂) by providing a highly accurate mass measurement of the molecular ion [M+H]⁺ or [M]⁺.
Synthesis Strategy: A Chemist's Perspective
The synthesis of substituted indoles is a well-established field, with the Fischer indole synthesis being a classic and versatile method.[7][8] This approach is highly suitable for preparing the target compound, this compound. The causality behind this choice lies in the commercial availability of the required precursors and the reaction's reliability.
The proposed strategy involves the acid-catalyzed reaction of a substituted phenylhydrazine with a suitable ketone or aldehyde to form a hydrazone, which then undergoes a[9][9]-sigmatropic rearrangement and cyclization to yield the indole core.[8]
Proposed Synthetic Workflow
The synthesis can be logically broken down into two main stages: preparation of the key phenylhydrazine intermediate and the subsequent Fischer indolization.
Caption: Proposed two-stage synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a self-validating system. Each step includes purification and characterization to ensure the integrity of the intermediates before proceeding.
Stage 1: Synthesis of Methyl 2-hydrazinyl-3-methylbenzoate
-
Diazotization:
-
Dissolve methyl 2-amino-3-methylbenzoate (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a positive starch-iodide test.
-
Causality: Low temperature is critical to prevent the decomposition of the unstable diazonium salt.
-
-
Reduction:
-
Prepare a solution of tin(II) chloride (SnCl₂) (3.0 eq) in concentrated HCl.
-
Slowly add the cold diazonium salt solution to the SnCl₂ solution with vigorous stirring, keeping the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture for 2-3 hours at room temperature.
-
Basify the mixture with a concentrated NaOH solution to precipitate the tin hydroxides and liberate the free hydrazine.
-
Causality: SnCl₂ is a classic and effective reducing agent for converting diazonium salts to hydrazines. The basic workup is essential for isolating the product.
-
-
Purification:
-
Extract the aqueous slurry with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield methyl 2-hydrazinyl-3-methylbenzoate as a solid or oil.
-
Validation: Confirm the structure via ¹H NMR and Mass Spectrometry.
-
Stage 2: Fischer Indole Synthesis
-
Indolization:
-
Combine methyl 2-hydrazinyl-3-methylbenzoate (1.0 eq) and pyruvic aldehyde dimethyl acetal (1.2 eq) in a suitable solvent such as ethanol or toluene.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA).
-
Heat the reaction mixture to reflux for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Causality: The acid catalyzes both the formation of the hydrazone intermediate and the subsequent[9][9]-sigmatropic rearrangement. The acetal is used as a stable precursor to the reactive aldehyde.[10]
-
-
Workup and Purification:
-
Cool the reaction mixture and neutralize it carefully with a saturated sodium bicarbonate solution.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and evaporate the solvent.
-
Purify the crude product via column chromatography (silica gel, using a hexane/ethyl acetate gradient) to isolate this compound.
-
Final Validation: The structure and purity of the final product must be rigorously confirmed using ¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy.
-
Applications in Drug Discovery and Research
Indole derivatives are central to many areas of therapeutic research. The specific substitution pattern of this compound makes it an attractive scaffold for several potential applications:
-
Oncology: Many substituted indoles act as inhibitors of protein kinases, tubulin polymerization, or histone deacetylases (HDACs).[3] The 7-methyl group could enhance binding to hydrophobic pockets in kinase targets.
-
Neuroscience: The indole core is present in neurotransmitters like serotonin. Derivatives are often explored as ligands for serotonin, dopamine, or other CNS receptors, with potential applications in treating depression, anxiety, and neurodegenerative diseases.
-
Anti-Infective Agents: The indole scaffold has been successfully employed in the development of antibacterial, antifungal, and antiviral agents.[9]
The workflow for exploring the biological potential of this novel compound is outlined below.
Caption: Drug discovery workflow for the title compound.
Conclusion
This compound represents a promising, albeit underexplored, chemical entity. This guide provides a robust framework for its synthesis and characterization, built upon the solid foundation of established indole chemistry. By understanding the properties of the core indole-4-carboxylate scaffold and the predictable, often beneficial, impact of C7-methylation, researchers are well-equipped to synthesize this molecule and investigate its potential as a valuable building block for the next generation of therapeutics. The detailed protocols and scientific rationale provided herein serve as a launchpad for innovation in the fields of organic synthesis and drug discovery.
References
-
Dzierzbicka, K., & Trzonkowski, P. (2000). Synthesis and structure-activity relationship of methyl-substituted indolo[2,3-b]quinolines: novel cytotoxic, DNA topoisomerase II inhibitors. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). methyl 1H-indole-4-carboxylate. PubChem. Retrieved from [Link]
-
Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules. Retrieved from [Link]
-
Vogel, G., et al. (2013). On the Fischer indole synthesis of 7-ethyltryptophol-mechanistic and process intensification studies under continuous flow conditions. UQ eSpace. Retrieved from [Link]
-
Taber, D. F., & Stachel, S. J. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Retrieved from [Link]
-
Humphrey, G. R., & Kuethe, J. T. (2006). A three-component Fischer indole synthesis. PubMed. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 7-methylindole. Retrieved from [Link]
-
Wikipedia. (n.d.). 7-Methylindole. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). METHYL 1H-INDOLE-7-CARBOXYLATE. Retrieved from [Link]
-
SpectraBase. (n.d.). Methyl indole-4-carboxylate. Retrieved from [Link]
-
Al-Harrasi, A., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. Retrieved from [Link]
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- 9. Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. UQ eSpace [espace.library.uq.edu.au]
An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 7-methyl-1H-indole-4-carboxylate
Molecular Structure and Spectroscopic Overview
Methyl 7-methyl-1H-indole-4-carboxylate is an indole derivative with a methyl ester at the C4 position and a methyl group at the C7 position. This substitution pattern significantly influences its electronic environment and, consequently, its interaction with electromagnetic radiation, giving rise to unique spectroscopic fingerprints. The key spectroscopic techniques for the structural elucidation of this molecule are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The predicted chemical shifts (in ppm, relative to TMS) in a non-polar solvent like CDCl₃ are as follows:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| N-H | 8.1 - 8.3 | broad singlet | 1H | The chemical shift can be variable and concentration-dependent. |
| H-2 | 7.2 - 7.4 | triplet or dd | 1H | Coupling to H-3 and potentially long-range coupling. |
| H-3 | 6.6 - 6.8 | triplet or dd | 1H | Coupling to H-2. |
| H-5 | 7.6 - 7.8 | doublet | 1H | Ortho coupling to H-6. |
| H-6 | 7.0 - 7.2 | doublet | 1H | Ortho coupling to H-5. |
| O-CH₃ | 3.9 - 4.1 | singlet | 3H | Methyl ester protons. |
| C7-CH₃ | 2.4 - 2.6 | singlet | 3H | Aromatic methyl protons. |
Expert Insight: The presence of the electron-donating methyl group at C7 is expected to cause a slight upfield shift for the adjacent protons compared to the parent compound, methyl 1H-indole-4-carboxylate. Conversely, the electron-withdrawing carboxylate group at C4 will deshield the peri-proton H-5, shifting it downfield.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal the number of unique carbon environments. Based on data for related structures, the following chemical shifts are anticipated:
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C=O | 168 - 172 | Carbonyl carbon of the ester. |
| C-2 | 124 - 126 | |
| C-3 | 102 - 104 | |
| C-3a | 127 - 129 | Quaternary carbon. |
| C-4 | 118 - 120 | Quaternary carbon, attached to the ester. |
| C-5 | 122 - 124 | |
| C-6 | 120 - 122 | |
| C-7 | 121 - 123 | Quaternary carbon, attached to the methyl group. |
| C-7a | 135 - 137 | Quaternary carbon. |
| O-CH₃ | 51 - 53 | Methyl ester carbon. |
| C7-CH₃ | 16 - 18 | Aromatic methyl carbon. |
Trustworthiness through 2D NMR: To definitively assign these proton and carbon signals, a suite of 2D NMR experiments is essential.
-
COSY (Correlation Spectroscopy): Will establish the connectivity between adjacent protons, for instance, confirming the H-5/H-6 and H-2/H-3 spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons. This is critical for assigning quaternary carbons by observing correlations from nearby protons (e.g., from O-CH₃ to the C=O and C-4, and from C7-CH₃ to C-7, C-7a, and C-6).
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz is recommended for better signal dispersion).
-
¹H NMR Acquisition: Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is also recommended to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR Acquisition: Perform COSY, HSQC, and HMBC experiments using standard instrument parameters. Processing and analysis of these spectra will provide the complete structural assignment.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| N-H stretch | 3300 - 3500 | Medium, sharp |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=O stretch (ester) | 1700 - 1725 | Strong, sharp |
| C=C stretch (aromatic) | 1450 - 1600 | Medium to strong |
| C-O stretch (ester) | 1100 - 1300 | Strong |
Expert Insight: The strong absorption band for the ester carbonyl (C=O) group is a key diagnostic feature. The position of the N-H stretch can be influenced by hydrogen bonding, which may cause it to appear as a broader band.
Experimental Protocol for IR Data Acquisition
A common and straightforward method is using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.
-
Background Correction: A background spectrum of the clean ATR crystal should be recorded prior to the sample measurement and automatically subtracted.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
Expected Mass Spectrum
-
Molecular Ion (M⁺•): The molecular formula of this compound is C₁₁H₁₁NO₂. The expected exact mass of the molecular ion peak would be approximately 189.0790 m/z. A high-resolution mass spectrometer (HRMS) can confirm the elemental composition.
-
Key Fragmentation Patterns: Electron Ionization (EI) mass spectrometry will likely induce characteristic fragmentation. Expected fragments include:
-
[M - OCH₃]⁺: Loss of the methoxy group from the ester (m/z ≈ 158).
-
[M - COOCH₃]⁺: Loss of the entire carbomethoxy group (m/z ≈ 130).
-
Authoritative Grounding: The fragmentation of indole derivatives often follows established pathways, and these predictions are based on well-documented fragmentation mechanisms for similar structures.
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: The sample can be introduced via direct infusion or through a coupled gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for LC-MS that will primarily show the protonated molecule [M+H]⁺ (m/z ≈ 190). Electron ionization (EI) is a harder technique often used with GC-MS that will show the molecular ion and more extensive fragmentation.
-
Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) and detected.
Integrated Spectroscopic Analysis Workflow
The structural elucidation of this compound is a process of converging evidence from multiple spectroscopic techniques. The following workflow illustrates the logical progression of this analysis.
Caption: Workflow for the structural elucidation of this compound.
References
-
PubChem Database: Provides chemical information and some spectral data for methyl 1H-indole-4-carboxylate (CID 2733668), which serves as a foundational reference for predicting the spectra of its derivatives. [Link][1]
-
Organic Syntheses: Details a procedure for the synthesis of methyl indole-4-carboxylate, offering insights into the handling and purification of related compounds. [Link][2]
-
NIST Chemistry WebBook: A comprehensive source for spectroscopic data of various organic compounds, including indole derivatives like 7-methyl-1H-indole-3-carboxaldehyde, which can be used for comparative analysis. [Link][3]
Sources
Methodological & Application
methyl 7-methyl-1H-indole-4-carboxylate synthesis protocol
An in-depth guide to the synthesis of methyl 7-methyl-1H-indole-4-carboxylate, a valuable heterocyclic compound for research and development in the pharmaceutical and agrochemical sectors.[1][2] This document provides a detailed, research-informed protocol for its preparation, aimed at researchers, scientists, and professionals in drug development.
Introduction: The Significance of Substituted Indoles
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[3][4] Specifically, indoles substituted at the 4 and 7 positions are crucial intermediates in the synthesis of a variety of bioactive molecules. This compound, in particular, serves as a key building block for compounds with potential therapeutic applications, including the treatment of T-cell mediated inflammatory immune diseases.[5] This guide outlines a robust two-part synthetic strategy, commencing with the construction of the indole core via a modified Fischer indole synthesis, followed by a classic esterification to yield the target compound.
Overall Synthetic Strategy
The synthesis is approached in two major stages:
-
Formation of the Indole Nucleus: Construction of 7-methyl-1H-indole-4-carboxylic acid. This protocol will utilize a Japp-Klingemann reaction to generate a key hydrazone intermediate, which then undergoes an acid-catalyzed intramolecular cyclization, a hallmark of the Fischer indole synthesis, to form the indole ring system.[6][7]
-
Esterification: Conversion of the resulting carboxylic acid to its corresponding methyl ester, this compound, via Fischer-Speier esterification.[8]
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of 7-methyl-1H-indole-4-carboxylic acid
This part of the synthesis focuses on the construction of the core indole structure. The chosen method, a combination of the Japp-Klingemann reaction and Fischer indole synthesis, offers a reliable route to the desired substitution pattern.[9][10]
Principle and Rationale
The synthesis begins with the diazotization of methyl 2-amino-3-methylbenzoate. The resulting diazonium salt is then reacted with ethyl 2-chloroacetoacetate in a Japp-Klingemann reaction to form a hydrazone.[6] This hydrazone is subsequently cyclized under acidic conditions in a Fischer indole synthesis to yield the indole-2-carboxylate, which is then hydrolyzed and decarboxylated to give the desired 7-methyl-1H-indole-4-carboxylic acid. The selection of acidic catalyst is crucial in the Fischer indole synthesis, with options ranging from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂.[11]
Caption: Key mechanistic steps in the indole ring formation.
Materials and Reagents
| Reagent | Purity | Supplier |
| Methyl 2-amino-3-methylbenzoate | ≥98% | Sigma-Aldrich |
| Sodium Nitrite | ≥99% | Merck |
| Hydrochloric Acid, concentrated | 37% | Fisher Scientific |
| Ethyl 2-chloroacetoacetate | ≥97% | Alfa Aesar |
| Sodium Acetate | Anhydrous | J.T. Baker |
| Ethanol | 200 proof | Decon Labs |
| Polyphosphoric Acid (PPA) | 115% | Sigma-Aldrich |
| Sodium Hydroxide | ≥98% | VWR Chemicals |
| Diethyl Ether | Anhydrous | Fisher Scientific |
| Saturated Sodium Bicarbonate Solution | - | Lab-prepared |
| Brine | - | Lab-prepared |
| Anhydrous Magnesium Sulfate | - | Acros Organics |
Step-by-Step Protocol
-
Diazotization of Methyl 2-amino-3-methylbenzoate:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve methyl 2-amino-3-methylbenzoate (10.0 g, 60.5 mmol) in a mixture of concentrated hydrochloric acid (25 mL) and water (50 mL).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (4.38 g, 63.5 mmol) in water (15 mL) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Japp-Klingemann Reaction:
-
In a separate 1 L beaker, dissolve ethyl 2-chloroacetoacetate (10.0 g, 60.7 mmol) and sodium acetate (25 g) in ethanol (200 mL).
-
Cool this solution to 0-5 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the ethyl 2-chloroacetoacetate solution with vigorous stirring.
-
Allow the reaction mixture to stir at 0-5 °C for 2 hours, then at room temperature overnight.
-
The precipitated hydrazone is collected by filtration, washed with cold water, and dried under vacuum.
-
-
Fischer Indole Cyclization:
-
To the crude hydrazone, add polyphosphoric acid (100 g).
-
Heat the mixture to 100 °C with stirring for 2 hours.
-
Cool the reaction mixture and pour it onto crushed ice (500 g).
-
The precipitated solid is collected by filtration, washed with water until neutral, and dried. This product is the ethyl ester of 7-methyl-1H-indole-4-carboxylic acid.
-
-
Hydrolysis:
-
Suspend the crude indole ester in a solution of sodium hydroxide (20 g) in water (100 mL) and ethanol (100 mL).
-
Reflux the mixture for 3 hours.
-
Cool the solution and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution with concentrated hydrochloric acid to pH 2-3.
-
The precipitated 7-methyl-1H-indole-4-carboxylic acid is collected by filtration, washed with cold water, and dried.
-
Characterization
The intermediate, 7-methyl-1H-indole-4-carboxylic acid, can be characterized by standard analytical techniques. Expected data includes:
-
Melting Point: Literature values can be used for comparison.
-
¹H NMR: Signals corresponding to the indole protons, the methyl group, and the carboxylic acid proton.
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated mass.
Part 2: Synthesis of this compound
This final stage involves the esterification of the indole carboxylic acid synthesized in Part 1.
Principle and Rationale
Fischer-Speier esterification is a reliable and straightforward method for converting a carboxylic acid to its corresponding ester.[8] The reaction is acid-catalyzed and driven to completion by using an excess of the alcohol, in this case, methanol, which also serves as the solvent.[12]
Materials and Reagents
| Reagent | Purity | Supplier |
| 7-methyl-1H-indole-4-carboxylic acid | As prepared | - |
| Methanol | Anhydrous | Fisher Scientific |
| Sulfuric Acid, concentrated | 98% | VWR Chemicals |
| Saturated Sodium Bicarbonate Solution | - | Lab-prepared |
| Dichloromethane | ACS grade | Fisher Scientific |
| Brine | - | Lab-prepared |
| Anhydrous Sodium Sulfate | - | Acros Organics |
Step-by-Step Protocol
-
Esterification Reaction:
-
Suspend 7-methyl-1H-indole-4-carboxylic acid (5.0 g, 28.5 mmol) in methanol (100 mL) in a 250 mL round-bottom flask.
-
Carefully add concentrated sulfuric acid (1 mL) dropwise with stirring.
-
Reflux the mixture for 6 hours. The reaction can be monitored by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in dichloromethane (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterization
The final product, this compound, should be characterized to confirm its identity and purity:
-
Melting Point: Compare with literature values if available.
-
¹H and ¹³C NMR: To confirm the structure and presence of all expected functional groups.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
Data Summary
| Step | Reactants | Key Conditions | Expected Yield |
| Part 1: Indole Synthesis | Methyl 2-amino-3-methylbenzoate, Ethyl 2-chloroacetoacetate | Diazotization (0-5 °C), Japp-Klingemann, Fischer Cyclization (PPA, 100 °C), Hydrolysis (NaOH, reflux) | 40-50% overall |
| Part 2: Esterification | 7-methyl-1H-indole-4-carboxylic acid, Methanol | H₂SO₄ (cat.), reflux, 6h | 80-90% |
Troubleshooting and Safety Precautions
-
Diazotization: The temperature must be strictly controlled to prevent the decomposition of the diazonium salt.
-
Fischer Indole Synthesis: Polyphosphoric acid is highly viscous and corrosive. Handle with care in a fume hood. The workup with ice requires caution due to the exothermic nature of the dilution.
-
Esterification: The addition of concentrated sulfuric acid to methanol is exothermic and should be done slowly and with cooling.
-
General Safety: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All manipulations should be performed in a well-ventilated fume hood.
References
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link][13]
-
Taber, D. F., & Tirunahari, P. K. (2011). Indole synthesis: a review and proposed classification. Tetrahedron, 67(38), 7195-7210. [Link][3]
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Nagarajan, R., & Perumal, P. T. (2004). Palladium-catalyzed synthesis of 2,3-disubstituted indoles via arylation of ortho-alkynylanilines with arylsiloxanes. Organic & Biomolecular Chemistry, 2(1), 112-114. [Link][14]
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Kumar, A., Dapkekar, A. B., & Satyanarayana, G. (2025). Recent advances in the synthesis of indoles and their applications. Organic & Biomolecular Chemistry. [Link][15]
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Oreate AI Blog. (2026). A Review of the Indole Synthesis Reaction System. [Link][1]
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Taylor, J. G., & Ali, M. (2017). Indole Synthesis Using Silver Catalysis. Chemistry - An Asian Journal, 12(19), 2449-2462. [Link]
-
Reddy, K. S., et al. (2025). Palladium-Catalyzed One-Pot Synthesis of 3-Arylindoles Based on o-Iodoaniline with Aryl Hydrazones. ACS Omega. [Link][16]
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ResearchGate. (n.d.). The Japp‐Klingemann Reaction. [Link][9]
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Lavery, C. B., McDonald, R., & Stradiotto, M. (2012). Efficient palladium-catalyzed synthesis of substituted indoles employing a new (silanyloxyphenyl)phosphine ligand. Chemical Communications, 48(58), 7277-7279. [Link][17]
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Lavery, C. B., McDonald, R., & Stradiotto, M. (2012). Efficient palladium-catalyzed synthesis of substituted indoles employing a new (silanyloxyphenyl)phosphine ligand. PubMed. [Link][18]
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ResearchGate. (n.d.). Palladium‐catalysed synthesis of C4 substituted indoles. [Link][19]
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chemeurope.com. (n.d.). Japp-Klingemann reaction. [Link][10]
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Ghashang, M., & Ghorbani-Vaghei, R. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54066-54084. [Link][7]
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Slideshare. (n.d.). Japp klingemann reaction. [Link]
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Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. [Link][4]
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Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]
- Google Patents. (n.d.). Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
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El-Shabrawy, O. A., & Al-Harbi, N. O. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(52), 32963-32986. [Link][21]
-
LookChem. (n.d.). 1H-Indole-4-carboxylic acid, 7-methyl. [Link][5]
- Google Patents. (n.d.). The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link][8]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]
-
YouTube. (2024). CHEM 2325 Module 23: Esterification via Alkylation. [Link]
-
Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. [Link][12]
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- 21. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
Palladium-Catalyzed Synthesis of Indole-4-Carboxylates: A Detailed Guide for Researchers
Introduction: The Strategic Importance of Indole-4-Carboxylates
Indole-4-carboxylates are a pivotal class of heterocyclic compounds, serving as crucial building blocks in the synthesis of a wide array of biologically active molecules and functional materials. Their unique structural motif is found in numerous pharmaceuticals, including anti-migraine agents and 5-HT receptor modulators. The precise installation of a carboxylate group at the C4 position of the indole nucleus, however, presents a significant synthetic challenge. Traditional methods often require multi-step sequences with harsh reaction conditions and limited functional group tolerance. In contrast, palladium-catalyzed methodologies have emerged as powerful and versatile tools, offering milder conditions, broader substrate scope, and improved regioselectivity.
This comprehensive guide provides an in-depth exploration of the palladium-catalyzed synthesis of indole-4-carboxylates, with a focus on practical applications for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of key synthetic strategies, provide detailed, field-proven protocols, and present quantitative data to facilitate experimental design and optimization.
Key Palladium-Catalyzed Strategies for Indole-4-Carboxylate Synthesis
Two prominent palladium-catalyzed methods have proven particularly effective for the construction of the indole-4-carboxylate scaffold: the Larock Indole Synthesis and Palladium-Catalyzed C-H Activation/Carbonylation .
The Larock Indole Synthesis: A Convergent Approach
The Larock indole synthesis is a powerful heteroannulation reaction that constructs the indole core from an ortho-haloaniline and an alkyne in the presence of a palladium catalyst.[1][2] This one-pot reaction is highly valued for its convergence and ability to generate complex indoles from readily available starting materials.[3][4]
Mechanistic Insights:
The catalytic cycle of the Larock indole synthesis is a well-studied process that elegantly orchestrates the formation of two new bonds.[1][4]
-
Oxidative Addition: The cycle commences with the oxidative addition of the ortho-iodoaniline to a Pd(0) species, which is typically generated in situ from a Pd(II) precatalyst like palladium(II) acetate (Pd(OAc)₂). This step forms an arylpalladium(II) intermediate.
-
Alkyne Coordination and Insertion: The alkyne then coordinates to the palladium center and undergoes migratory insertion into the aryl-palladium bond. This step is generally regioselective, with the sterically larger substituent of an unsymmetrical alkyne orienting itself adjacent to the palladium and ultimately appearing at the C2 position of the indole.
-
Intramolecular Amination: The nitrogen of the aniline moiety then displaces the halide on the palladium, forming a six-membered palladacycle.
-
Reductive Elimination: The final step is the reductive elimination of the desired indole product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Diagram of the Larock Indole Synthesis Catalytic Cycle:
Sources
Application Note: High-Purity Purification of Methyl 7-methyl-1H-indole-4-carboxylate for Pharmaceutical Research
Abstract
Methyl 7-methyl-1H-indole-4-carboxylate is a key heterocyclic building block in medicinal chemistry, serving as a precursor for various pharmacologically active agents.[1] The stringent purity requirements for drug development intermediates necessitate robust and reproducible purification protocols. This document provides a comprehensive guide with detailed, field-proven protocols for the purification of this compound using flash column chromatography and recrystallization. The causality behind experimental choices is explained to empower researchers to adapt these methods for analogous indole derivatives.
Introduction and Physicochemical Profile
The indole scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutics. This compound, a functionalized derivative, offers multiple reaction sites for synthetic elaboration. Impurities arising from synthesis, such as unreacted starting materials, reagents, or isomeric byproducts, can interfere with subsequent reactions and compromise the biological activity and safety of the final compounds.[2][3] Therefore, achieving high purity (>98%) is a critical first step in its application.
This guide details two primary purification techniques, chosen for their scalability and effectiveness in removing common synthetic impurities. The selection of a specific method depends on the impurity profile and the required scale.
Physicochemical Data
Understanding the compound's properties is fundamental to designing an effective purification strategy.
| Property | Value | Source / Rationale |
| Molecular Formula | C₁₁H₁₁NO₂ | [4] |
| Molecular Weight | 189.21 g/mol | [4] |
| Appearance | Off-white to yellowish crystalline solid | Predicted, based on analogs like methyl indole-4-carboxylate.[1][5] |
| Melting Point | Not available. Expected to be a solid at RT. | Analogs methyl indole-4-carboxylate and methyl 1H-indole-7-carboxylate have melting points of 68-69°C and 47-48°C, respectively.[6][7] |
| Solubility | Slightly soluble in Chloroform, Methanol. | Based on methyl 1H-indole-7-carboxylate.[8] Expected low solubility in non-polar solvents like hexanes and higher solubility in moderately polar solvents like dichloromethane and ethyl acetate. |
| Polarity | Moderately polar. | The indole NH and ester groups contribute polarity, while the bicyclic aromatic system and methyl groups add lipophilic character. The 7-methyl group makes it slightly less polar than its parent compound, methyl indole-4-carboxylate. |
Understanding Potential Impurities
A successful purification is contingent on identifying and targeting the removal of impurities. During a typical synthesis, several classes of impurities may be present alongside the desired product.
Caption: Common impurities in the crude product mixture.
Protocol 1: Purification by Flash Column Chromatography
Flash column chromatography is the method of choice for separating compounds with different polarities. It offers high resolution and is applicable to a wide range of scales. The principle relies on the differential partitioning of the crude mixture components between a solid stationary phase (silica gel) and a liquid mobile phase.
Rationale for Method Selection
The moderate polarity of this compound makes it an ideal candidate for silica gel chromatography. Non-polar impurities will elute quickly, while highly polar impurities will remain strongly adsorbed to the silica, allowing for effective isolation of the target compound. A gradient elution, where the mobile phase polarity is increased over time, provides the best balance of separation and efficiency.[5][7][9]
Materials and Reagents
-
Crude this compound
-
Silica gel (230-400 mesh)
-
n-Hexane (or Heptane), HPLC grade
-
Ethyl acetate, HPLC grade
-
Dichloromethane (DCM), HPLC grade (Optional eluent component)
-
Glass column or pre-packed cartridge system
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Collection tubes or flasks
-
Rotary evaporator
Step-by-Step Protocol
-
TLC Analysis of Crude Material: Before beginning, analyze the crude mixture by TLC using a solvent system like 80:20 Hexane:Ethyl Acetate to visualize the separation of the product from impurities. The product should have an Rf value between 0.2 and 0.4 for optimal separation.
-
Column Preparation:
-
Prepare a slurry of silica gel in n-hexane.
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
-
Equilibrate the packed column by flushing with 2-3 column volumes of the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively (for better resolution): Adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent (like DCM), adding silica, and evaporating the solvent to dryness. This "dry loading" method prevents band broadening.
-
Carefully apply the sample to the top of the silica bed.
-
-
Elution and Fraction Collection:
-
Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Gradually increase the polarity of the mobile phase. A suggested gradient is from 5% to 30% Ethyl Acetate in Hexane over 10-15 column volumes.
-
Collect fractions of a consistent volume (e.g., 10-20 mL for a medium-sized column).
-
-
Purity Monitoring:
-
Spot every few fractions onto a TLC plate.
-
Develop the TLC plate in the elution solvent mixture that gives the target an Rf of ~0.3 (e.g., 80:20 Hexane:Ethyl Acetate).
-
Visualize the spots under a UV lamp. The product typically appears as a bright fluorescent blue spot.[7]
-
-
Isolation:
-
Combine the fractions that contain the pure product as determined by TLC.
-
Remove the solvent using a rotary evaporator under reduced pressure to yield the purified solid.
-
Confirm purity using HPLC or ¹H NMR.
-
Chromatography Workflow and Parameters
Caption: Workflow for flash column chromatography.
| Parameter | Recommended Value | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for separating moderately polar organic compounds. |
| Mobile Phase | Gradient of Ethyl Acetate in Hexane | Allows for separation of a range of impurities with varying polarities. |
| Initial Eluent | 95:5 (v/v) Hexane:Ethyl Acetate | Starts with low polarity to elute non-polar impurities first. |
| Final Eluent | 70:30 (v/v) Hexane:Ethyl Acetate | Increases polarity to elute the target compound in a reasonable time. |
| Monitoring | TLC with UV (254 nm) | Quick and effective way to track the separation and identify pure fractions.[7] |
Protocol 2: Purification by Recrystallization
Recrystallization is a powerful technique for purifying crystalline solids. It is often used as a final polishing step after chromatography or as a standalone method if the impurity profile is suitable. The method relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures.
Rationale for Method Selection
For a solid compound like this compound, recrystallization can be highly effective, especially for removing small amounts of impurities that are either much more or much less soluble than the product. It is also an economical and easily scalable method.[2][10] A mixed-solvent system is often ideal for indole derivatives, providing a sharp change in solubility with temperature.[11]
Materials and Reagents
-
Chromatography-purified or crude this compound
-
Methanol, HPLC grade
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate with stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Vacuum source
Step-by-Step Protocol
-
Solvent Selection: The ideal solvent system will dissolve the compound completely when hot but poorly when cold. For this compound, a Methanol/Water system is a promising starting point.[10][11]
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the minimum amount of hot methanol required to fully dissolve the solid. Add the solvent portion-wise to avoid using an excess.
-
-
Inducing Crystallization:
-
While the solution is still hot, add deionized water dropwise until the solution becomes faintly cloudy (the saturation point).
-
If it becomes too cloudy, add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.
-
-
Cooling:
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the collected crystals with a small amount of ice-cold methanol/water mixture to remove any residual soluble impurities.
-
-
Drying:
-
Dry the purified crystals under high vacuum to remove all traces of solvent.
-
Determine the melting point of the dried crystals. A sharp melting point is an indicator of high purity.
-
Recrystallization Workflow
Caption: Workflow for purification by recrystallization.
Conclusion
The two protocols described—flash column chromatography and recrystallization—provide robust and reliable methods for obtaining high-purity this compound. Chromatography offers superior separation for complex mixtures, while recrystallization is an excellent technique for final purification and scale-up. The choice of method, or a combination of both, should be guided by the specific impurity profile of the crude material and the final purity requirements for downstream applications in drug discovery and development.
References
-
Organic Syntheses Procedure, An Online Collection of Procedures for the Synthesis of Organic Compounds. METHYL 1H-INDOLE-4-CARBOXYLATE. Available from: [Link]
- Google Patents. Process of preparing purified aqueous indole solution. (US5085991A).
-
Wang, L., et al. (2011). Crystallization purification of indole. ResearchGate. Available from: [Link]
-
Chemsrc. Methyl 1H-indole-7-carboxylate. Available from: [Link]
-
Organic Syntheses. 1H-Indole-4-carboxylic acid, methyl ester. Available from: [Link]
-
Antipin, R. L., et al. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. National Institutes of Health. Available from: [Link]
-
PubChem, National Institutes of Health. methyl 1H-indole-4-carboxylate. Available from: [Link]
- Google Patents. Crystallization process of tricyclic indole derivatives. (WO2014083113A1).
-
ACS Publications. Optimized Synthesis of Indole Carboxylate Metallo-β-Lactamase Inhibitor EBL-3183. (2023). Available from: [Link]
-
ChemRxiv. Design & Synthesis of Novel Nitrofuranyl Indole Carboxylates as Potential Antibacterial Drug Conjugates. Available from: [Link]
-
The Journal of Organic Chemistry. Efficient and Diverse Synthesis of Indole Derivatives. Available from: [Link]
-
RSC Publishing. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). Available from: [Link]
-
PubChem, National Institutes of Health. Methyl indole-7-carboxylate. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. Identification and synthesis of impurities formed during sertindole preparation. (2011). Available from: [Link]
-
MDPI. Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. Available from: [Link]
-
RSC Publishing. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). Available from: [Link]
-
PubChem, National Institutes of Health. 1-Methyl-1H-Indole-4-Carboxylic Acid. Available from: [Link]
-
FlavScents. methyl 7-methyl-1H-indole-1-carboxylate. Available from: [Link]
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- 4. methyl 7-methyl-1H-indole-1-carboxylate [flavscents.com]
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- 6. Methyl 1H-indole-7-carboxylate | CAS#:93247-78-0 | Chemsrc [chemsrc.com]
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- 8. Methyl 1H-indole-7-carboxylate | 93247-78-0 [chemicalbook.com]
- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Characterization of Indole Derivatives
Introduction: The Ubiquitous Indole Scaffold and the Imperative for Rigorous Analysis
The indole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry and natural products research. Its derivatives exhibit a remarkable breadth of biological activities, forming the core of numerous pharmaceuticals, agrochemicals, and signaling molecules.[1][2][3] The therapeutic potential of these compounds, ranging from anticancer to antiviral and anti-inflammatory agents, necessitates a comprehensive and robust analytical toolkit for their characterization.[1][2] This guide provides detailed application notes and protocols for the analytical methods essential for the identification, quantification, and structural elucidation of indole derivatives, tailored for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established scientific principles and are designed to ensure data integrity and reproducibility, which are critical for regulatory compliance and the successful advancement of drug candidates.[4][5][6][7]
Chromatographic Techniques: The Foundation of Separation Science
Chromatography is the cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For indole derivatives, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and widely employed techniques.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification
Reverse-phase HPLC (RP-HPLC) is the premier method for the analysis of a vast array of indole derivatives, owing to its versatility in handling compounds with a wide range of polarities. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase.
The choice of mobile phase, gradient, and detector is dictated by the physicochemical properties of the indole derivatives being analyzed. A mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) allows for the fine-tuning of selectivity.[8][9][10] A gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to resolve complex mixtures containing indole derivatives with varying hydrophobicities.[8][11] UV detection is commonly employed, as the indole ring possesses a strong chromophore that absorbs in the UV region (typically around 280 nm).[11][12] For enhanced sensitivity and selectivity, fluorescence detection can be utilized, as many indole derivatives are naturally fluorescent.[8][10]
Caption: Workflow for HPLC analysis of indole derivatives.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Degas both mobile phases by sonication or vacuum filtration.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of Indole-3-Carboxylic Acid (1 mg/mL) in methanol.
-
Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B).
-
Dissolve the unknown sample in the initial mobile phase composition to an expected concentration within the calibration range.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
-
-
HPLC Instrumentation and Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 280 nm.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Identify the peak corresponding to Indole-3-Carboxylic Acid based on its retention time compared to the standard.
-
Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of Indole-3-Carboxylic Acid in the unknown sample by interpolating its peak area on the calibration curve.
-
| Indole Derivative | Typical Retention Time (min) on C18 |
| Tryptophan | 5.2 |
| Indole-3-Acetic Acid | 12.8 |
| Indole | 18.5 |
| 3-Methylindole (Skatole) | 20.1 |
Note: Retention times are approximate and can vary depending on the specific HPLC system, column, and mobile phase conditions.
Gas Chromatography (GC): A Niche for Volatile Analogs
For volatile and thermally stable indole derivatives, Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), offers exceptional separation efficiency and definitive identification. The separation is based on the partitioning of the analytes between a gaseous mobile phase (typically an inert gas like helium) and a liquid or solid stationary phase coated on the inside of a capillary column.
-
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent such as chloroform or dichloromethane.[13]
-
If necessary, derivatization can be performed to increase the volatility and thermal stability of the analytes.
-
-
GC-MS Instrumentation and Conditions:
-
Column: Fused-silica capillary column coated with a mid-polar phase (e.g., BP20).[13]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: Splitless or split injection, depending on the sample concentration.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 min.
-
Ramp to 250 °C at 10 °C/min.
-
Hold at 250 °C for 5 min.
-
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
Data Analysis:
-
Identify the peaks in the total ion chromatogram (TIC).
-
Confirm the identity of each compound by comparing its mass spectrum with a reference library (e.g., NIST).
-
Quantification can be performed using an internal standard.
-
| Indole Derivative | Characteristic Mass Fragments (m/z) |
| Indole | 117 (M+), 90, 89, 63 |
| 3-Methylindole (Skatole) | 131 (M+), 130, 103, 77 |
Capillary Electrophoresis (CE): High-Efficiency Separations
Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged indole derivatives.[14][15][16] Separation is achieved based on the differential migration of analytes in an electric field within a narrow fused-silica capillary.[17][18] While less common than HPLC, CE can be a valuable complementary technique, especially for complex samples like those derived from biological matrices.[14][15]
Spectroscopic Techniques: Unveiling Molecular Structure and Identity
Spectroscopic methods provide invaluable information about the structure, functional groups, and electronic properties of indole derivatives.
UV-Vis Spectroscopy: The Indole Chromophore's Signature
The indole ring system has a characteristic UV absorption spectrum due to its aromatic nature.[19][20][21][22][23] This property can be exploited for both qualitative identification and quantitative analysis.
-
Sample Preparation:
-
Spectral Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the absorbance spectrum from 200 to 400 nm.
-
Baseline correct the spectrum using the blank solution.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
For quantification, create a calibration curve by measuring the absorbance of a series of standard solutions at the λmax and apply the Beer-Lambert law.
-
| Indole Derivative | Typical λmax (nm) in Methanol |
| Indole | 218, 270, 280, 288 |
| Indole-3-acetaldehyde | 244, 260, 300[20] |
| Indole-3-carboxylic acid | 278[20] |
| 5-Hydroxyindole | ~275, ~300 |
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[24][25][26] For indole derivatives, characteristic absorption bands correspond to N-H stretching, C-H stretching, and aromatic C=C bending vibrations.
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of the solid indole derivative with approximately 100 mg of dry potassium bromide (KBr) in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Spectral Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm-1.
-
| Functional Group | Characteristic Absorption Band (cm⁻¹) |
| N-H Stretch (Indole Ring) | 3400-3500 |
| Aromatic C-H Stretch | 3000-3100 |
| C=O Stretch (e.g., in Indole-3-carboxylic acid) | 1650-1750 |
| Aromatic C=C Stretch | 1450-1600 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful technique for the unambiguous determination of the molecular structure of organic compounds, including indole derivatives.[27][28][29][30][31] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus in the molecule.
-
N-H Proton: A broad singlet typically found far downfield (δ 8.0-8.5 ppm).
-
C2-H Proton: A singlet or triplet (depending on substitution at N1) around δ 7.0-7.5 ppm.
-
C3-H Proton: A singlet or triplet (depending on substitution at N1 and C2) around δ 6.5 ppm.
-
Aromatic Protons (C4-C7): A complex multiplet pattern in the aromatic region (δ 7.0-7.8 ppm).
-
C2: δ 120-130 ppm
-
C3: δ 100-110 ppm
-
C3a: δ 125-130 ppm
-
C4-C7: δ 110-130 ppm
-
C7a: δ 135-140 ppm
Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight of indole derivatives and for obtaining structural information through fragmentation analysis.[32][33][34][35][36][37][38][39]
Electrospray Ionization (ESI)-MS: Soft Ionization for Polar Molecules
ESI is a soft ionization technique that is well-suited for the analysis of polar and thermally labile indole derivatives.[32][36] It typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation.
Liquid Chromatography-Mass Spectrometry (LC-MS): The Ultimate Analytical Combination
The coupling of HPLC with MS (LC-MS) provides the best of both worlds: the superior separation capabilities of HPLC and the sensitive and specific detection of MS.[11][33][35] This powerful combination is the method of choice for the analysis of complex mixtures of indole derivatives, such as those found in natural product extracts or biological samples.[33][35]
Caption: Workflow for LC-MS analysis of indole derivatives.
Analytical Method Validation: Ensuring Data Integrity
In the context of drug development and quality control, it is not sufficient to simply perform an analysis; the analytical method itself must be validated to ensure that it is suitable for its intended purpose.[4][5][6][7][40] Method validation is a documented process that provides a high degree of assurance that a method will consistently produce a result that meets predetermined specifications and quality attributes.[4][5][6][7]
Key Validation Parameters (ICH Q2(R1))
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
A comprehensive validation report should be prepared to document the results of the validation studies, demonstrating that the analytical method is fit for its intended use.
References
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.).
- Validating Analytical Methods in Pharmaceuticals - Pharmuni. (n.d.).
- A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC - NIH. (n.d.).
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27).
- Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography - MDPI. (n.d.).
- Analytical method validation: A brief review. (n.d.).
- Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC - NIH. (2017, March 22).
- Analytical Method Validation Tips and Tricks in the Pharmaceutical Industry - YouTube. (2024, December 24).
- Separation of Indole on Newcrom R1 HPLC column - SIELC Technologies. (n.d.).
- Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivat. (2016, June 14).
- Analysis of Indole Alkaloids from Rhazya stricta Hairy Roots by Ultra-Performance Liquid Chromatography-Mass Spectrometry - MDPI. (n.d.).
- Strategies for the capillary electrophoretic separation of indole alkaloids in Psilocybe semilanceata - PubMed. (n.d.).
- Strategies for the capillary electrophoretic separation of indole alkaloids in Psilocybe semilanceata - University of Copenhagen Research Portal. (n.d.).
- UV Vis Spectra of Indole Analogues - Research Data Australia. (n.d.).
- A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed. (n.d.).
- H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation - YouTube. (2025, February 22).
- Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. (2019, April 8).
- Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction - MDPI. (n.d.).
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- Colorimetric Determination of Indole using p-hydroxybenzaldehyde - International Journal of Engineering and Applied Sciences. (n.d.).
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Application Notes and Protocols for Methyl 7-methyl-1H-indole-4-carboxylate in Medicinal Chemistry
Introduction: The Strategic Value of the Indole Scaffold and the Untapped Potential of Methyl 7-methyl-1H-indole-4-carboxylate
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and synthetic drugs.[1][2] Its unique electronic properties and geometric shape allow it to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[2][3] Within this esteemed family of heterocycles, substituted indole-4-carboxylates represent a particularly valuable, yet underexplored, class of synthons for drug discovery.
This guide focuses on This compound , a molecule poised for significant application in modern medicinal chemistry. The strategic placement of the methyl group at the 7-position and the carboxylate at the 4-position offers a unique combination of steric and electronic features. The C7-methyl group can provide beneficial steric interactions within a target's binding pocket and improve metabolic stability, while the C4-ester provides a versatile chemical handle for chain extension or functional group interconversion, enabling the systematic exploration of structure-activity relationships (SAR).[4][5]
While extensive research exists for the broader indole family, specific data on this compound remains limited.[1] This presents a compelling opportunity for researchers. This document serves as a comprehensive guide for medicinal chemists, providing foundational knowledge, detailed synthetic protocols, and strategic workflows to unlock the therapeutic potential of this promising scaffold.
PART 1: Synthesis and Characterization
The efficient synthesis of the core scaffold is the first critical step in any medicinal chemistry program. The synthesis of this compound can be approached through several established methods for indole ring formation, most notably the Fischer indole synthesis.
Protocol 1: Synthesis via Fischer Indolization
The Fischer indole synthesis is a robust and widely used method that involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone. For the synthesis of our target molecule, the key precursors are (2-methyl-5-nitrophenyl)hydrazine and methyl pyruvate.
Workflow Diagram: Fischer Indole Synthesis
Caption: A plausible multi-step synthetic workflow for the target compound.
Detailed Step-by-Step Methodology:
-
Hydrazone Formation:
-
To a solution of (2-methyl-5-nitrophenyl)hydrazine (1.0 eq) in ethanol, add a catalytic amount of glacial acetic acid.
-
Add methyl pyruvate (1.1 eq) dropwise while stirring.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and collect the precipitated hydrazone product by filtration. Wash with cold ethanol and dry under vacuum.
-
-
Fischer Indolization:
-
Caution: This step should be performed in a well-ventilated fume hood.
-
Add the dried hydrazone (1.0 eq) to polyphosphoric acid (PPA) (10-20x weight of hydrazone).
-
Heat the mixture to 100-120°C with vigorous stirring for 1-2 hours. The color of the mixture will darken significantly.
-
Cool the reaction mixture to approximately 60°C and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~7-8.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the nitro-indole intermediate.
-
-
Subsequent Steps: The resulting nitro-indole can then be carried forward through standard transformations: reduction of the nitro group to an amine (e.g., using iron powder in ammonium chloride or catalytic hydrogenation), followed by a Sandmeyer reaction to install the carboxylate precursor (a nitrile), and finally, acid-catalyzed hydrolysis and esterification to yield the final product, this compound.[6]
Table 1: Physicochemical Properties (Predicted)
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₂ | - |
| Molecular Weight | 189.21 g/mol | - |
| LogP (predicted) | 2.5 - 3.0 | ChemDraw/ACD Labs |
| pKa (predicted) | ~16 (N-H) | - |
| Appearance | Off-white to pale yellow solid | Based on similar compounds[7] |
PART 2: Applications in Medicinal Chemistry
The true value of this compound lies in its role as a versatile intermediate for generating libraries of bioactive compounds. The indole N-H, the C4-ester, and the aromatic ring itself are all points for diversification.
Application 1: Scaffold for Kinase Inhibitor Development
Kinases are a major class of drug targets, particularly in oncology. The indole scaffold is a common feature in many kinase inhibitors. For example, derivatives of indole carboxamides have been investigated as inhibitors of Bruton's tyrosine kinase (Btk), a key target in B-cell malignancies.[8] The 7-methyl group can provide selectivity and improved pharmacokinetic properties, while the C4 position can be elaborated to interact with the solvent-exposed region of the kinase active site.
Workflow Diagram: Kinase Inhibitor Synthesis & Screening
Caption: Workflow for generating and screening a kinase inhibitor library.
Protocol 2: Synthesis of a Representative 7-methyl-1H-indole-4-carboxamide
This protocol describes the conversion of the starting ester to a carboxylic acid, followed by amide coupling.
-
Saponification (Ester Hydrolysis):
-
Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH) (1.5 - 2.0 eq) and stir the mixture at room temperature overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1M HCl.
-
Collect the resulting precipitate (7-methyl-1H-indole-4-carboxylic acid) by filtration, wash with cold water, and dry thoroughly.
-
-
Amide Coupling:
-
To a solution of 7-methyl-1H-indole-4-carboxylic acid (1.0 eq) in anhydrous dimethylformamide (DMF), add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Add the desired amine (e.g., benzylamine, 1.2 eq) to the mixture.
-
Stir at room temperature for 4-16 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography or preparative HPLC.
-
Application 2: Development of Anti-Infective Agents
Indole-2-carboxamides have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[9] The 7-methylindole-4-carboxylate scaffold offers an alternative substitution pattern that could lead to novel anti-infective agents with different target interactions or improved drug-like properties.
Strategy for Anti-Infective Discovery:
-
Library Synthesis: Generate a library of amides and hydrazides from the 7-methyl-1H-indole-4-carboxylic acid core.
-
Primary Screening: Screen the library against various pathogens, such as drug-sensitive and drug-resistant strains of M. tuberculosis, Staphylococcus aureus (MRSA), and fungal pathogens.
-
Hit Validation: Confirm the activity of primary hits and determine the Minimum Inhibitory Concentration (MIC).
-
Cytotoxicity Profiling: Evaluate the toxicity of active compounds against mammalian cell lines (e.g., Vero cells) to determine the selectivity index (SI).[9]
-
SAR Elucidation: Synthesize focused libraries around validated hits to understand the structure-activity relationship and optimize for potency and safety.
PART 3: Data Interpretation and Structure-Activity Relationships (SAR)
Systematic derivatization is key to transforming a hit into a lead compound. For the this compound scaffold, several positions can be modified to probe the SAR.
Key Positions for Derivatization:
-
C4-Carboxamide: As demonstrated in the kinase inhibitor workflow, this is the most straightforward position for introducing diversity. The nature of the R-group in the amide can significantly impact potency and physical properties.[5]
-
N1-Position: The indole nitrogen can be alkylated or arylated. This modification can alter the molecule's hydrogen bonding capacity and overall shape, which can be critical for binding affinity.[10]
-
C2 and C3 Positions: These positions on the pyrrole ring are often susceptible to electrophilic substitution, allowing for the introduction of various functional groups.
-
Benzene Ring (C5, C6): While more synthetically challenging, modification at these positions (e.g., introduction of halogens or methoxy groups) can fine-tune electronic properties and metabolic stability.
Table 2: Hypothetical SAR Data for a Kinase Target
| Compound ID | N1-Substituent | C4-Amide R-Group | Btk IC₅₀ (nM) |
| LEAD-01 | H | Benzyl | 150 |
| LEAD-02 | H | 4-Fluorobenzyl | 85 |
| LEAD-03 | H | 3-Pyridylmethyl | 65 |
| LEAD-04 | H | Cyclohexylmethyl | 450 |
| LEAD-05 | Methyl | 3-Pyridylmethyl | 25 |
| LEAD-06 | Ethyl | 3-Pyridylmethyl | 90 |
Interpretation: From this hypothetical data, one could conclude:
-
Aromatic and heteroaromatic groups are preferred at the C4-amide position over aliphatic groups (LEAD-03 vs. LEAD-04).
-
Electron-withdrawing groups on the benzyl ring may be beneficial (LEAD-02 vs. LEAD-01).
-
Small alkyl substitution at the N1 position dramatically increases potency, suggesting a favorable interaction in a hydrophobic pocket (LEAD-05 vs. LEAD-03). Larger alkyl groups may be detrimental (LEAD-06).
Conclusion
This compound is a high-potential building block for medicinal chemistry. Its strategic substitution provides multiple vectors for chemical modification, enabling the rapid generation of diverse compound libraries. While direct biological data on this specific molecule is sparse, the proven track record of the indole scaffold in numerous therapeutic areas provides a strong rationale for its exploration. The protocols and strategies outlined in this guide offer a clear path for researchers to synthesize, derivatize, and screen novel compounds based on this promising core, paving the way for the discovery of next-generation therapeutics.
References
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Organic Syntheses. 1H-Indole-4-carboxylic acid, methyl ester. [Link]
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MDPI. Synthesis of Medicinally Important Indole Derivatives: A Review. [Link]
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University of Porto Repository. Applications of the Indole Scaffold in Medicinal Chemistry: Development of New Antioxidants, COX Inhibitors and Antitubercular Agents. [Link]
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-
National Institutes of Health. Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate. [Link]
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National Institutes of Health. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]
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PubMed. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino. [Link]
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Royal Society of Chemistry. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. [Link]
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National Institutes of Health. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Link]
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ACS Publications. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Link]
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ACS Publications. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. [Link]
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PubMed. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. [Link]
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MDPI. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. [Link]
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Application Notes & Protocols: Methyl 7-Methyl-1H-indole-4-carboxylate as a Versatile Building Block in Medicinal Chemistry
.
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of pharmacologically active molecules.[1][2] This guide focuses on methyl 7-methyl-1H-indole-4-carboxylate , a specifically functionalized building block poised for strategic applications in drug discovery. While direct literature on this precise molecule is emerging, its utility can be expertly navigated by understanding the applications of the parent methyl 1H-indole-4-carboxylate scaffold and the distinct physicochemical influence of the C7-methyl substituent. This document provides a detailed exploration of its properties, strategic value, and practical synthetic protocols for its use in creating advanced intermediates, with a particular focus on the synthesis of kinase inhibitors.
Introduction: The Strategic Value of the Indole Scaffold
The indole ring system is a bicyclic aromatic heterocycle that is a fundamental component of numerous natural products, pharmaceuticals, and agrochemicals.[3] Its unique electronic properties and ability to participate in various non-covalent interactions (hydrogen bonding, π-stacking) make it an ideal pharmacophore for engaging with a multitude of biological targets.[4] In modern drug design, indole derivatives are central to the development of agents targeting protein kinases, G-protein coupled receptors, and enzymes involved in critical disease pathways.[2][4] Multi-targeted kinase inhibitors, in particular, have become a significant trend in cancer chemotherapy, and the indole scaffold is frequently employed in their design to overcome drug resistance.[2]
This compound offers medicinal chemists three key points of synthetic diversity and strategic design:
-
The N1-Position: The indole nitrogen (N-H) is a nucleophilic center and a hydrogen bond donor, readily undergoing alkylation or arylation to explore Structure-Activity Relationships (SAR).
-
The C4-Ester: The methyl carboxylate group is a versatile handle for elaboration into amides, hydrazides, or other functional groups, often used to interact with solvent-exposed regions of a target protein or to modulate physicochemical properties.
-
The C7-Methyl Group: This substituent is not merely a placeholder. It provides steric bulk, influences the electronic nature of the ring, and, crucially, can act as a "metabolic blocker" to prevent oxidative metabolism at the C7 position, potentially enhancing a drug candidate's pharmacokinetic profile.
Physicochemical Properties & Reactivity Profile
Understanding the inherent properties of the building block is fundamental to its effective application.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₁NO₂ |
| Molar Mass | 189.21 g/mol |
| Appearance | Off-white to yellowish crystalline powder (predicted) |
| Key Reactive Sites | N1-H (acidic proton, nucleophilic), C4-Ester (electrophilic carbonyl), C3-position (nucleophilic) |
Expert Analysis of Reactivity:
The reactivity of this compound is governed by the interplay of its functional groups. The C7-methyl group is weakly electron-donating, which slightly increases the electron density of the indole ring system compared to its unsubstituted counterpart, potentially enhancing the nucleophilicity of the C3 position for electrophilic substitution reactions. However, this effect is modest. The primary points for synthetic manipulation remain the N1-H and the C4-ester. The steric bulk of the C7-methyl group can influence the approach of reagents to the N1 position, a critical consideration for N-arylation or N-alkylation reactions, which may require more forcing conditions compared to unhindered indoles.[5]
Caption: Key reactive sites on this compound.
Core Application: Scaffolding for Kinase Inhibitors
A primary application for this building block is in the synthesis of protein kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] Many kinase inhibitors are designed to be ATP-competitive, binding to the ATP pocket of the enzyme. The indole scaffold is an excellent "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine moiety of ATP.
Caption: General workflow for Buchwald-Hartwig N-arylation of indoles.
Materials & Reagents:
-
This compound (1.0 equiv)
-
Aryl Bromide (1.1 - 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene
-
Argon or Nitrogen gas supply
Step-by-Step Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon), add this compound, the aryl bromide, Pd₂(dba)₃, and XPhos.
-
In a separate vial, weigh the sodium tert-butoxide. Causality Note: NaOt-Bu is a strong, non-nucleophilic base required to deprotonate the indole N-H, initiating the catalytic cycle. It is handled under an inert atmosphere due to its hygroscopic and reactive nature.
-
Add the NaOt-Bu to the Schlenk flask, followed by the addition of anhydrous toluene via syringe.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
Upon completion, cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the desired N-aryl product.
Scientist's Note - Considerations for the 7-Methyl Analog: The steric hindrance from the C7-methyl group might slightly retard the rate of reaction compared to an unsubstituted indole. [7]If the reaction is sluggish, consider increasing the catalyst loading to 3-4 mol% or switching to a slightly more active ligand like RuPhos. Using potassium phosphate (K₃PO₄) as a milder base is an option for substrates sensitive to NaOt-Bu, although it may require higher temperatures. [7]
Protocol 2: Amide Coupling via Carboxylic Acid Intermediate
This two-step protocol first involves the saponification of the methyl ester, followed by a standard peptide coupling reaction to form the desired amide. This is a highly reliable and broadly applicable method. [8] Step 2A: Saponification (Ester to Carboxylic Acid)
-
Dissolve this compound (1.0 equiv) in a mixture of THF/Methanol (3:1 ratio).
-
Add a solution of Lithium Hydroxide (LiOH) (2.0 equiv) in water.
-
Stir the reaction at room temperature until TLC/LC-MS analysis shows complete consumption of the starting material (typically 2-4 hours).
-
Remove the organic solvents under reduced pressure.
-
Dilute the aqueous residue with water and acidify to pH ~3-4 with 1N HCl. A precipitate should form.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 7-methyl-1H-indole-4-carboxylic acid. This is often used in the next step without further purification.
Step 2B: HATU-Mediated Amide Coupling
Materials & Reagents:
-
7-methyl-1H-indole-4-carboxylic acid (from Step 2A) (1.0 equiv)
-
Desired amine (1.1 equiv)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
Step-by-Step Procedure:
-
Dissolve the carboxylic acid in anhydrous DMF in a round-bottom flask.
-
Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature. Causality Note: HATU is a highly efficient coupling reagent that activates the carboxylic acid by forming a reactive O-acylisourea intermediate. DIPEA is a sterically hindered organic base that facilitates the activation and neutralizes the resulting hexafluorophosphate salt without competing as a nucleophile. [2]3. Add the desired amine to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC/LC-MS, typically 1-12 hours).
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Summary and Outlook
This compound is a high-value building block for medicinal chemistry. Its strategic substitution pattern provides multiple avenues for synthetic elaboration while incorporating a metabolically stable methyl group. By leveraging established protocols for N-arylation and amide coupling, researchers can efficiently generate diverse libraries of complex molecules. The insights provided here, grounded in the well-understood chemistry of the indole scaffold, empower scientists to rationally design and synthesize novel drug candidates, particularly in the competitive field of kinase inhibitor development.
References
-
Fares, M., & Eldehna, W. M. (2024). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. RSC Medicinal Chemistry. Available at: [Link]
-
PubChem. (n.d.). 7-Methylindole. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Khan, I., et al. (2020). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. Molecules. Available at: [Link]
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Wikipedia. (n.d.). 7-Methylindole. Retrieved January 20, 2026, from [Link]
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National Center for Biotechnology Information. (2020). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. National Library of Medicine. Available at: [Link]
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Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]
-
Scott, J. S., et al. (2017). Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design. ACS Medicinal Chemistry Letters. Available at: [Link]
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Ciambrone, G. J., & Candeias, N. R. (2016). Recent Progress Concerning the N-Arylation of Indoles. Molecules. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules. Available at: [Link]
-
Gurusinghe, R. M., & Tubergen, M. J. (2016). Probing the Electronic Environment of Methylindoles using Internal Rotation and (14)N Nuclear Quadrupole Coupling. The Journal of Physical Chemistry A. Available at: [Link]
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Liu, Y., et al. (2020). Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells. Acta Pharmaceutica Sinica B. Available at: [Link]
-
Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Chemistry Portal. Available at: [Link]
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Application Note & Protocol: A Scalable Synthesis of Methyl 7-Methyl-1H-indole-4-carboxylate
Abstract
This document provides a comprehensive guide to the robust, scalable synthesis of Methyl 7-Methyl-1H-indole-4-carboxylate, a key building block in modern medicinal chemistry. The indole-4-carboxylate scaffold is a privileged structure in numerous pharmacologically active compounds, and the 7-methyl substitution offers a valuable vector for molecular tuning.[1][2] This application note abandons a rigid template to deliver a process-oriented guide grounded in established chemical principles. We present a strategic analysis of common indole syntheses and detail a multi-step, linear route optimized for safety, reliability, and scalability. The chosen pathway, a modified Leimgruber-Batcho approach, proceeds from a commercially viable starting material, offering superior control over regiochemistry and reaction conditions compared to classical rearrangement-based methods.[3] Full experimental protocols, process safety considerations, and characterization data are provided to enable successful implementation from gram to kilogram scale.
Introduction and Strategic Overview
The indole nucleus is a cornerstone of drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Specifically, indole-4-carboxylate esters serve as critical intermediates for a range of bioactive molecules, including potential anti-inflammatory and anticancer agents.[2] The synthesis of specific substitution patterns, such as the 7-methyl variant, requires a carefully considered strategy to ensure high regioselectivity and avoid isomer formation, a common challenge in indole chemistry.
For large-scale production, a synthetic route must be not only high-yielding but also reproducible, safe, and economically viable. Several classical methods for indole synthesis exist:
-
Fischer Indole Synthesis: A widely used method involving the acid-catalyzed cyclization of an arylhydrazone.[4] While powerful, it often requires high temperatures and strong acids, which can be problematic for sensitive substrates and challenging to manage thermally at scale.[5][6]
-
Bischler-Möhlau Indole Synthesis: Involves the reaction of an α-halo-ketone with an excess of aniline, typically under harsh conditions that limit its industrial applicability.[7][8][9]
-
Hemetsberger Indole Synthesis: A thermal decomposition of α-azidocinnamate esters.[10][11] While effective, the use of azide intermediates on a large scale introduces significant safety and handling concerns.
Considering the requirements for scalability and regiochemical control, this guide details a modified Leimgruber-Batcho synthesis . This strategy offers a distinct advantage by building the heterocyclic ring onto a pre-functionalized aromatic precursor, thereby ensuring unambiguous placement of the methyl and carboxylate groups. The key transformation involves the reductive cyclization of an enamine formed from a 2-nitrotoluene derivative, a pathway known for its reliability and moderate reaction conditions.[3][12]
Retrosynthetic Pathway
The chosen forward synthesis is based on the following retrosynthetic analysis, which breaks down the target molecule into readily available starting materials.
Caption: Retrosynthetic analysis of the target indole.
Detailed Scale-Up Synthesis Protocol
This protocol is designed for a nominal 100-gram scale of the final product. All operations should be conducted in a well-ventilated fume hood or appropriate chemical production bay by trained personnel.
Step 1: Esterification of 2,6-Dimethyl-3-nitrobenzoic Acid
Reaction Scheme: (2,6-Dimethyl-3-nitrophenyl)carboxylic acid + CH₃OH --(H⁺)--> Methyl 2,6-dimethyl-3-nitrobenzoate
Causality: An acid-catalyzed Fischer esterification is employed for its simplicity and cost-effectiveness. Sulfuric acid is a non-volatile and potent catalyst. The reaction is driven to completion by using methanol as both a reagent and the solvent.
| Reagent | MW ( g/mol ) | Amount | Moles (mol) | Equivalents |
| 2,6-Dimethyl-3-nitrobenzoic Acid | 195.16 | 150.0 g | 0.769 | 1.0 |
| Methanol (MeOH) | 32.04 | 1.5 L | - | Solvent |
| Sulfuric Acid (H₂SO₄, 98%) | 98.08 | 15.0 mL | 0.276 | 0.36 |
Protocol:
-
Equip a 3 L three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a temperature probe.
-
Charge the flask with 2,6-Dimethyl-3-nitrobenzoic Acid (150.0 g) and Methanol (1.5 L).
-
Begin stirring to form a slurry. Cautiously add concentrated Sulfuric Acid (15.0 mL) dropwise via an addition funnel. A mild exotherm will be observed.
-
Heat the mixture to reflux (approx. 65-70 °C) and maintain for 12-16 hours.
-
Monitor the reaction for completion by TLC (Thin Layer Chromatography) or HPLC (High-Performance Liquid Chromatography) by observing the disappearance of the starting carboxylic acid.
-
Once complete, cool the reaction mixture to room temperature.
-
Reduce the solvent volume to approximately 300-400 mL using a rotary evaporator.
-
Pour the concentrated mixture into 2 L of ice-cold water with vigorous stirring. A solid precipitate will form.
-
Filter the solid product using a Büchner funnel, and wash the filter cake thoroughly with deionized water (3 x 500 mL) until the washings are neutral (pH ~7).
-
Dry the collected solid under vacuum at 40-50 °C to a constant weight.
-
Expected Yield: 152 g (94%) of Methyl 2,6-dimethyl-3-nitrobenzoate as a white to off-white solid.
-
Step 2: Enamine Formation with DMF-DMA
Reaction Scheme: Methyl 2,6-dimethyl-3-nitrobenzoate + DMF-DMA --> Methyl 3-nitro-2-methyl-6-(2-(dimethylamino)vinyl)benzoate
Causality: This is the key step of the Leimgruber-Batcho synthesis. N,N-Dimethylformamide dimethyl acetal (DMF-DMA) reacts with the activated methyl group ortho to the nitro group to form a stable enamine intermediate. This reaction is highly efficient and forms the foundation for the subsequent cyclization.
| Reagent | MW ( g/mol ) | Amount | Moles (mol) | Equivalents |
| Methyl 2,6-dimethyl-3-nitrobenzoate | 209.19 | 152.0 g | 0.727 | 1.0 |
| DMF-DMA | 119.16 | 130.0 g | 1.09 | 1.5 |
| N,N-Dimethylformamide (DMF) | 73.09 | 750 mL | - | Solvent |
Protocol:
-
Set up a 2 L flask with a mechanical stirrer, reflux condenser, and a nitrogen inlet.
-
Charge the flask with Methyl 2,6-dimethyl-3-nitrobenzoate (152.0 g) and DMF (750 mL).
-
Add DMF-DMA (130.0 g) to the mixture.
-
Heat the reaction mixture to 110-120 °C under a nitrogen atmosphere and maintain for 6-8 hours.
-
Monitor the reaction for completion by TLC or HPLC.
-
After completion, cool the dark-colored solution to room temperature.
-
Remove the solvent under high vacuum to yield the crude enamine product as a dark, viscous oil or semi-solid. This crude product is typically used in the next step without further purification.
-
Expected Yield: Quantitative crude yield is assumed (~192 g).
-
Step 3: Reductive Cyclization to Form the Indole Ring
Reaction Scheme: Methyl 3-nitro-2-methyl-6-(2-(dimethylamino)vinyl)benzoate --(Reducing Agent)--> this compound
Causality: This step achieves two critical transformations simultaneously: the reduction of the nitro group to an amine and the cyclization onto the enamine with the elimination of dimethylamine. Catalytic hydrogenation is a clean and efficient method for this transformation at scale, avoiding the use of stoichiometric metal reductants. Palladium on carbon (Pd/C) is a highly effective catalyst for nitro group reduction.
| Reagent | MW ( g/mol ) | Amount | Moles (mol) | Equivalents |
| Crude Enamine Intermediate | ~264.28 | ~192 g | 0.727 | 1.0 |
| Palladium on Carbon (10% Pd, 50% wet) | - | 20.0 g | - | Catalyst |
| Methanol (MeOH) | 32.04 | 1.5 L | - | Solvent |
| Hydrogen (H₂) | 2.02 | - | - | Reagent |
Protocol:
-
Safety First: Catalytic hydrogenation with H₂ gas is hazardous and must be performed in a designated high-pressure reactor (autoclave/hydrogenator) with appropriate safety measures and engineering controls. The catalyst can be pyrophoric.
-
Charge the hydrogenation reactor with the crude enamine intermediate (~192 g) and Methanol (1.5 L).
-
Under a nitrogen atmosphere, carefully add the 10% Pd/C catalyst (20.0 g, 50% wet basis).
-
Seal the reactor. Purge the system by pressurizing with nitrogen (3-4 times) and then with hydrogen (3-4 times).
-
Pressurize the reactor with hydrogen gas to 50-60 psi (approx. 4 bar).
-
Begin vigorous stirring and heat the reactor to 40-50 °C.
-
The reaction is exothermic. Monitor the temperature and hydrogen uptake. The reaction is complete when hydrogen uptake ceases (typically 4-6 hours).
-
Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Celite pad with the catalyst should be kept wet with methanol to prevent ignition upon exposure to air.
-
Wash the filter cake with additional methanol (2 x 200 mL).
-
Concentrate the combined filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude solid can be purified by recrystallization. A suitable solvent system is ethyl acetate/hexanes. Dissolve the crude product in a minimal amount of hot ethyl acetate, and then slowly add hexanes until turbidity is observed. Allow to cool slowly to room temperature, then cool in an ice bath to maximize crystal formation.
-
Filter the purified crystals, wash with cold hexanes, and dry under vacuum.
-
Expected Yield: 105 g (76% over two steps) of this compound as a crystalline solid.
-
Process Optimization and Scale-Up Considerations
-
Thermal Management: The esterification and particularly the hydrogenation are exothermic. On a large scale, a jacketed reactor with controlled heating/cooling is essential to maintain the target temperature and prevent runaways.
-
Purification: Column chromatography is not practical for multi-kilogram scale production. Developing a robust crystallization procedure, as outlined, is critical for achieving high purity. Seeding the crystallization can improve consistency.
-
Hydrogenation Safety: At scale, hydrogen is supplied from cylinders or a generator. Precise pressure control, leak detection, and proper venting are paramount. The catalyst should be handled in a wet state or in an inert atmosphere glovebox to prevent fires.
-
Solvent Selection: While methanol and DMF are effective, consider solvent recovery and recycling programs at an industrial scale to improve process economics and reduce environmental impact.
Characterization and Quality Control
The final product should be analyzed to confirm its identity and purity.
| Test | Specification |
| Appearance | Off-white to light tan crystalline solid[2] |
| Purity (HPLC) | ≥ 98% |
| ¹H NMR | Spectrum consistent with the structure of this compound. |
| Mass Spec (MS) | [M+H]⁺ consistent with the molecular formula C₁₁H₁₁NO₂ (m/z = 190.08). |
Overall Experimental Workflow
The following diagram provides a high-level overview of the entire manufacturing process.
Caption: High-level workflow for the synthesis process.
References
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Wikipedia. Fischer indole synthesis. Available at: [Link]
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Wikipedia. Bischler–Möhlau indole synthesis. Available at: [Link]
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Gribble, G. W. (2019). Hemetsberger Indole Synthesis. ResearchGate. Available at: [Link]
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Organic Syntheses. "1H-Indole-4-carboxylic acid, methyl ester". Available at: [Link]
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Organic Chemistry Portal. Fischer Indole Synthesis. Available at: [Link]
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Application Notes and Protocols for the Fischer Indole Synthesis of Substituted Indoles
For: Researchers, scientists, and drug development professionals.
Introduction
Discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis remains a cornerstone of heterocyclic chemistry, providing a powerful and versatile method for constructing the indole nucleus.[1][2][3] This biologically significant scaffold is a core component in a vast array of pharmaceuticals, agrochemicals, and natural products.[2][4][5] The reaction facilitates the creation of substituted indoles through the acid-catalyzed cyclization of a (substituted) phenylhydrazone, which is typically formed in situ from the condensation of a substituted phenylhydrazine and a carbonyl compound like an aldehyde or ketone.[1][4]
The enduring relevance of this reaction is underscored by its application in the synthesis of antimigraine drugs of the triptan class.[1][3] This application note provides an in-depth guide to the experimental procedures for the Fischer indole synthesis, with a focus on preparing substituted indoles. It will delve into the reaction mechanism, offer detailed, step-by-step protocols, and discuss the influence of reaction parameters.
The Core Reaction Mechanism: A Stepwise Perspective
The generally accepted mechanism for the Fischer indole synthesis is a multi-step process initiated by the acid-catalyzed reaction of an arylhydrazine with an aldehyde or a ketone.[1][6][7] The choice of acid catalyst is crucial, with both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid, and p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, FeCl₃, and AlCl₃) being effective.[1][2][7]
The key mechanistic steps are as follows:
-
Hydrazone Formation: The reaction begins with the condensation of an arylhydrazine and a carbonyl compound to form the corresponding arylhydrazone.[1][6]
-
Tautomerization to Ene-hydrazine: The resulting hydrazone then undergoes tautomerization to its enamine isomer.[1][6]
-
[2][2]-Sigmatropic Rearrangement: A critical[2][2]-sigmatropic rearrangement of the protonated ene-hydrazine occurs, leading to the formation of a di-imine intermediate.[1][8] This is often the rate-determining step.
-
Rearomatization and Cyclization: The di-imine intermediate rearomatizes, followed by intramolecular cyclization to form a five-membered aminoacetal (or aminal) ring.[1][8]
-
Elimination of Ammonia: Subsequent elimination of ammonia under acidic conditions yields the final, energetically favorable aromatic indole product.[1][6]
Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting phenylhydrazine is incorporated into the resulting indole ring.[1][7]
Mechanistic Pathway of the Fischer Indole Synthesis
Caption: The mechanistic pathway of the Fischer indole synthesis.
Experimental Protocols
This section provides detailed experimental methodologies for the synthesis of a representative substituted indole, 2-phenylindole, from acetophenone and phenylhydrazine.[9][10] This can be performed as a two-step procedure involving the initial formation and isolation of the acetophenone phenylhydrazone, followed by its acid-catalyzed cyclization, or as a more streamlined one-pot synthesis.
Protocol 1: Two-Step Synthesis of 2-Phenylindole
This protocol is adapted from established literature procedures and offers a reliable method for obtaining a clean product.[10][11]
Step 1: Synthesis of Acetophenone Phenylhydrazone[10]
Materials:
-
Acetophenone (4.0 g, 0.033 mol)
-
Phenylhydrazine (3.6 g, 0.033 mol)
-
95% Ethanol (80 mL)
Procedure:
-
A mixture of acetophenone (4.0 g, 0.33 mol) and phenylhydrazine (3.6 g, 0.33 mol) is warmed on a steam bath for 1 hour.
-
The hot mixture is dissolved in 80 mL of 95% ethanol.
-
Crystallization is induced by agitation, and the mixture is then cooled in an ice bath.
-
The product is collected by filtration and washed with 25 mL of cold ethanol.
-
A second crop of crystals can be obtained by concentrating the combined filtrate and washings.
Step 2: Fischer Indole Synthesis of 2-Phenylindole[10]
Materials:
-
Acetophenone phenylhydrazone (5.3 g, 0.025 mol)
-
Powdered anhydrous zinc chloride (25.0 g)
-
Glacial acetic acid (50 mL)
-
Concentrated hydrochloric acid (5 mL)
-
95% Ethanol
Procedure:
-
In a tall 1-L beaker, an intimate mixture of freshly prepared acetophenone phenylhydrazone (5.3 g, 0.025 mol) and powdered anhydrous zinc chloride (25.0 g) is prepared.
-
The beaker is immersed in an oil bath preheated to 170°C, and the mixture is stirred vigorously by hand.
-
The mass will become liquid after 3-4 minutes, and the evolution of white fumes will begin.
-
The beaker is removed from the bath, and stirring is continued for 5 minutes.
-
The hot reaction mixture is poured into a beaker containing 400 mL of water.
-
50 mL of glacial acetic acid and 5 mL of concentrated hydrochloric acid are added to the beaker containing the reaction mixture to dissolve the zinc salts. The beaker is then rinsed with the same acid solution.
-
The crude 2-phenylindole is collected by filtration, washed with 200 mL of water, and then recrystallized from hot 95% ethanol.
Protocol 2: One-Pot Synthesis of Substituted Indoles
One-pot variations of the Fischer indole synthesis are particularly attractive as they reduce reaction time, minimize waste, and simplify the purification process.[12][13] This approach is highly efficient for generating libraries of substituted indoles.[13]
General Procedure:
-
In a suitable reaction vessel, the substituted phenylhydrazine (1.0 eq.) and the carbonyl compound (1.0-1.2 eq.) are dissolved in a solvent such as glacial acetic acid or a mixture of ethanol and water.[4][13]
-
An acid catalyst (e.g., zinc chloride, p-toluenesulfonic acid, or polyphosphoric acid) is added to the mixture.[2][8]
-
The reaction mixture is then heated, often under reflux, for a period ranging from a few minutes to several hours, depending on the substrates and catalyst used.[2][4] Microwave irradiation can significantly shorten reaction times.[12]
-
Reaction progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is then neutralized with a base (e.g., sodium hydroxide or sodium bicarbonate solution) and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).[4][14]
-
The combined organic layers are dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by column chromatography on silica gel.
Experimental Workflow: One-Pot Fischer Indole Synthesis
Caption: A generalized workflow for the one-pot synthesis of substituted indoles.
Impact of Substituents and Reaction Conditions
The electronic nature of substituents on the phenylhydrazine ring significantly influences the reaction's efficiency and can dictate the required reaction conditions.[4][7]
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and methyl (-CH₃) groups increase the electron density of the phenylhydrazine ring. This facilitates the key[2][2]-sigmatropic rearrangement step, often leading to higher yields and requiring milder reaction conditions.[4]
-
Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups such as nitro (-NO₂) or cyano (-CN) can deactivate the ring, making the rearrangement more difficult and often requiring harsher conditions or resulting in lower yields.[7][13]
The choice of carbonyl compound is also critical. The α-carbon atom of the aldehyde or ketone must contain at least two hydrogen atoms. If an unsymmetrical ketone of the type RCH₂COCH₂R' is used, a mixture of two isomeric indole products may be obtained.[15]
Table of Reaction Parameters for Substituted Indole Synthesis
| Phenylhydrazine Substituent | Carbonyl Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Methyl (p-tolylhydrazine) | Isopropyl methyl ketone | - | Glacial Acetic Acid | Reflux | 2.25 | - | [4] |
| 4-Cyano | Cyclohexanone | p-TSA | - | Microwave | - | - | [13] |
| Unsubstituted | Acetophenone | ZnCl₂ | - | 170 | < 0.5 | - | [10] |
| 2-Methoxy | Ethyl pyruvate | HCl | Ethanol | - | - | - | [16] |
| 4-Nitro | Isopropyl methyl ketone | - | Acetic Acid/HCl | Reflux | 4 | 30 | [17] |
Note: Yields and specific conditions can vary significantly based on the exact procedure and scale.
Modern Variations and Future Outlook
While the classical Fischer indole synthesis is robust, several modifications have been developed to expand its scope and improve its efficiency. The Buchwald modification, for instance, utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones.[1] Three-component approaches, combining nitriles, organometallic reagents, and arylhydrazine salts, offer an efficient one-pot process.[18] Furthermore, the use of zeolites as catalysts has been shown to enhance regioselectivity with unsymmetrical ketones.[15]
The development of more environmentally friendly, mechanochemical protocols that are solvent-free represents a significant advancement in making this timeless reaction more sustainable.[19]
Conclusion
The Fischer indole synthesis is a powerful and adaptable method for the preparation of a wide range of substituted indoles. A thorough understanding of its mechanism and the influence of substituents and reaction conditions is paramount for its successful application. The protocols and insights provided in this application note offer a solid foundation for researchers in organic synthesis and drug development to effectively utilize this classic reaction in their synthetic endeavors.
References
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Wikipedia. Fischer indole synthesis. Wikipedia. Available from: [Link].
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-
J&K Scientific LLC. Fischer Indole Synthesis. J&K Scientific LLC. Available from: [Link].
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Royal Society of Chemistry. One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. 2020. Available from: [Link].
-
SciSpace. Zeolites as Catalysts in the Fischer Indole Synthesis. Enhanced Regioselectivity for Unsymmetrical Ketone Substrates. SciSpace. Available from: [Link].
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Chemistry Learner. Fischer Indole Synthesis: Definition, Examples and Mechanism. Chemistry Learner. Available from: [Link].
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Scribd. PRACTICE 7 Synthesis of 2-Phenylindole. Scribd. Available from: [Link].
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MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. 2010. Available from: [Link].
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PubMed. A three-component Fischer indole synthesis. PubMed. 2008. Available from: [Link].
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National Institutes of Health. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. NIH. Available from: [Link].
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Studylib. 2-Phenylindole Synthesis: Fischer Indole Method. Studylib. Available from: [Link].
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Royal Society of Chemistry. Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. 2017. Available from: [Link].
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National Institutes of Health. Indole synthesis: a review and proposed classification. PMC. Available from: [Link].
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Royal Society of Chemistry. Fischer indole synthesis applied to the total synthesis of natural products. RSC Publishing. 2017. Available from: [Link].
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Slideshare. Preparation of 2-phenylindole. Slideshare. Available from: [Link].
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Semantic Scholar. (Open Access) The Fischer indole synthesis (1981). Semantic Scholar. 1981. Available from: [Link].
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ChemistryViews. Catalytic Version of the Fischer Indole Synthesis. ChemistryViews. 2021. Available from: [Link].
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Taylor & Francis. Fischer indole synthesis – Knowledge and References. Taylor & Francis. Available from: [Link].
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YouTube. 2-phenylindole : Organic Synthesis. YouTube. 2024. Available from: [Link].
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ResearchGate. Reaction Scope of Mechanochemical Fischer indole synthesis. ResearchGate. Available from: [Link].
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National Institutes of Health. New 3H-Indole Synthesis by Fischer's Method. Part I. PMC. 2010. Available from: [Link].
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Organic Chemistry Portal. Fischer Indole Synthesis. Organic Chemistry Portal. Available from: [Link].
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 7-methyl-1H-indole-4-carboxylate
Welcome to the Technical Support Center for the synthesis of methyl 7-methyl-1H-indole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol to improve the yield and purity of your synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges you may encounter during the synthesis of this compound, with a focus on a palladium-catalyzed approach adapted from a known synthesis of methyl indole-4-carboxylate[1][2].
| Symptom | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low or No Product Formation | 1. Inefficient Catalyst Activity: The palladium catalyst may be deactivated or not suitable for the substrate. 2. Incomplete Reaction: Reaction time or temperature may be insufficient. 3. Poor Quality Starting Materials: Impurities in the starting 2-methyl-3-nitrotoluene or other reagents can inhibit the reaction. | 1. Catalyst Optimization: - Catalyst Choice: While palladium acetate is commonly used, other palladium sources like Pd₂(dba)₃ could be screened[2]. - Ligand Selection: The choice of phosphine ligand is critical. Triphenylphosphine is a standard choice, but other electron-rich or bulky ligands could be tested to improve catalytic turnover. - Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (argon or nitrogen) to prevent oxidation of the Pd(0) active species[3]. 2. Reaction Condition Optimization: - Temperature: Systematically screen temperatures. While some reactions proceed at 80°C, others may require higher temperatures (e.g., 100-125°C) for efficient conversion[1]. - Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Extending the reaction duration may be necessary for complete consumption of the starting material[1]. 3. Reagent Purity: - Use freshly purified or high-purity starting materials. The initial bromination of 2-methyl-3-nitrotoluene is a critical step; ensure the resulting bromide is pure before proceeding[2]. |
| Significant Byproduct Formation | 1. Side Reactions of the Indole Ring: The electron-rich indole nucleus is susceptible to oxidation or acid-catalyzed side reactions. 2. Competing Reaction Pathways: Depending on the synthetic route (e.g., Fischer indole synthesis), alternative cyclization pathways or N-N bond cleavage can occur[4]. 3. Decomposition of Starting Material or Product: The nitro group in the precursor is a strong electron-withdrawing group and can influence side reactions. The product itself may be sensitive to the reaction conditions. | 1. Reaction Condition Refinement: - Temperature Control: Avoid excessively high temperatures which can lead to degradation. - pH Control: If using an acidic or basic workup, perform it at low temperatures and minimize exposure time. The indole ring can be sensitive to strong acids[5]. 2. Purification Strategy: - Optimize the column chromatography conditions. A gradient elution from non-polar (e.g., hexanes) to moderately polar (e.g., ethyl acetate/hexanes mixture) is often effective for separating indole derivatives[1][2]. 3. Stability Considerations: - The indole ring is susceptible to air oxidation[5]. Workup and storage under an inert atmosphere can minimize the formation of oxidized byproducts. |
| Difficulty in Product Purification | 1. Co-elution of Impurities: Impurities with similar polarity to the desired product can make separation by column chromatography challenging. 2. Product Tailing on Silica Gel: The N-H proton of the indole can interact with the acidic silica gel, leading to peak broadening and poor separation. 3. Presence of Triphenylphosphine Oxide: If triphenylphosphine is used as a ligand, its oxide is a common and often difficult-to-remove byproduct. | 1. Chromatography Optimization: - Solvent System: Experiment with different solvent systems for TLC to achieve better separation before scaling up to column chromatography. Adding a small amount of a more polar solvent or a different solvent entirely (e.g., dichloromethane) can alter selectivity[1][2]. - Alternative Stationary Phases: Consider using neutral or basic alumina, or reverse-phase chromatography if silica gel proves ineffective. 2. Suppressing Tailing: - Add a small amount of a mild base, such as triethylamine (~1%), to the eluent to neutralize the acidic sites on the silica gel. 3. Removing Triphenylphosphine Oxide: - This byproduct can sometimes be removed by precipitation from a non-polar solvent like hexanes or by specific chromatographic techniques. |
Frequently Asked Questions (FAQs)
Q1: What is a reliable synthetic strategy for preparing this compound?
A1: A robust and adaptable method is the palladium-catalyzed reductive N-heteroannulation of a substituted 2-nitrostyrene. This approach offers good functional group tolerance. The general sequence involves the synthesis of methyl 2-ethenyl-6-methyl-3-nitrobenzoate followed by a palladium-catalyzed cyclization under a carbon monoxide atmosphere[2].
Q2: How can I synthesize the key precursor, methyl 2-ethenyl-6-methyl-3-nitrobenzoate?
A2: This precursor can be prepared in a multi-step sequence starting from 2-methyl-3-nitrobenzoic acid. The acid is first esterified to the methyl ester. The methyl group on the benzene ring is then brominated, for example, using N-bromosuccinimide (NBS) and a radical initiator. The resulting benzylic bromide is converted to a phosphonium salt (Wittig reagent), which then undergoes a Wittig reaction with formaldehyde to install the vinyl group[2].
Q3: My reaction is sensitive to air. What precautions should I take?
A3: The palladium catalyst, particularly in its active Pd(0) state, is susceptible to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and low yields. It is crucial to perform the reaction under an inert atmosphere, such as argon or nitrogen. This can be achieved by using Schlenk techniques or a glovebox. Degassing solvents prior to use is also recommended[3].
Q4: I am observing a dark-colored reaction mixture. Is this normal?
A4: Palladium-catalyzed reactions often result in dark brown or black reaction mixtures due to the formation of palladium black (colloidal palladium). This is generally not a cause for concern and does not necessarily indicate a failed reaction. The color should be removed during workup and purification[2].
Q5: How can I confirm the identity and purity of my final product?
A5: The structure and purity of this compound should be confirmed by a combination of analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry (MS), and high-performance liquid chromatography (HPLC). The expected NMR signals for a similar compound, methyl 7-methyl-1H-indole-3-carboxylate, show a methyl singlet around 2.50 ppm and a methoxy singlet around 3.92 ppm[3].
Detailed Experimental Protocol: Palladium-Catalyzed Synthesis
This protocol is adapted from the synthesis of methyl indole-4-carboxylate and is a suggested starting point for the synthesis of the 7-methyl analog[2]. Optimization may be required.
Step 1: Synthesis of Methyl 2-methyl-3-nitrobenzoate
-
To a solution of 2-methyl-3-nitrobenzoic acid in methanol, add a catalytic amount of sulfuric acid.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.
Step 2: Synthesis of Methyl 2-(bromomethyl)-3-nitrobenzoate
-
In a round-bottomed flask, dissolve methyl 2-methyl-3-nitrobenzoate in carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN or dibenzoyl peroxide).
-
Heat the mixture to reflux and irradiate with a flood lamp for 12-24 hours.
-
Cool the reaction mixture, filter off the succinimide, and wash the filtrate with water and brine.
-
Dry the organic layer and concentrate to obtain the crude benzylic bromide, which can be used in the next step without further purification.
Step 3: Synthesis of (2-carbomethoxy-6-nitrobenzyl)triphenylphosphonium bromide
-
Dissolve the crude methyl 2-(bromomethyl)-3-nitrobenzoate in chloroform or toluene.
-
Add one equivalent of triphenylphosphine and heat the solution to reflux for 2-4 hours.
-
Cool the reaction mixture to room temperature and add diethyl ether to precipitate the Wittig salt.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
Step 4: Synthesis of Methyl 2-ethenyl-3-nitrobenzoate
-
To a suspension of the Wittig salt in dichloromethane, add a base (e.g., triethylamine or DBU) at 0 °C.
-
Add paraformaldehyde and allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract with dichloromethane.
-
Wash the combined organic layers with water and brine, dry, and concentrate.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient).
Step 5: Synthesis of this compound
-
In a pressure vessel, dissolve methyl 2-ethenyl-6-methyl-3-nitrobenzoate and triphenylphosphine in acetonitrile.
-
Add palladium(II) acetate.
-
Seal the vessel, purge with carbon monoxide (CO), and then pressurize with CO (e.g., 60 psi).
-
Heat the reaction mixture to 100-120 °C for 24-48 hours. The progress should be monitored.
-
Cool the reaction to room temperature, carefully vent the CO, and concentrate the mixture.
-
Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate or hexanes/dichloromethane gradient to afford the final product[1][2].
| Parameter | Suggested Value |
| Starting Material | Methyl 2-ethenyl-6-methyl-3-nitrobenzoate |
| Catalyst | Palladium(II) acetate |
| Ligand | Triphenylphosphine |
| Solvent | Acetonitrile |
| Gas | Carbon Monoxide (CO) |
| Temperature | 100-120 °C |
| Pressure | ~60 psi |
| Expected Yield | 70-90% (based on unsubstituted analog)[2] |
Visualizing the Workflow
The following diagram illustrates the key steps in the proposed synthesis of this compound.
Caption: Synthetic workflow for this compound.
References
-
Working with Hazardous Chemicals. (n.d.). Retrieved from [Link]
- Stability and degradation pathways of Methyl 7-methoxy-1H-indole-4-carboxyl
-
Methyl 1H-indole-4-carboxylate. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
- Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and str
- Carbonylative synthesis and functionalization of indoles. (2024). Beilstein Journals.
- Indole-to-Carbazole Strategy for the Synthesis of Substituted Carbazoles under Metal-Free Conditions. (2016). Organic Chemistry Portal.
- Strategies for Indole carboxylate synthesis. (n.d.).
- Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2025). Journal of Medicinal Chemistry.
- Synthesis of Indoles Derivatives Using Metal Free Catalyst in Organic Reactions. (2021). DergiPark.
- Carbonylative synthesis and functionalization of indoles. (2024). Beilstein Journals.
- A General and Scalable Synthesis of Polysubstituted Indoles. (n.d.). MDPI.
- Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (n.d.). NIH.
- Practical synthesis and elaboration of methyl 7-chloroindole-4-carboxyl
- Troubleshooting common issues in Fischer indole synthesis
- 93247-78-0, Methyl1H-indole-7-carboxyl
- Synthesis of indole derivatives as prevalent moieties in selected alkaloids. (2021).
- The preparation method of 4-bromo-7-methylindole-2-carboxylic acid. (n.d.).
- Synthesis of Indole Analogues of the N
- Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues. (n.d.). PubMed Central.
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common side reactions in indole synthesis and how to avoid them
Welcome to the Technical Support Center for Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of indole derivatives. Here, we provide in-depth troubleshooting advice, mechanistic explanations, and optimized protocols to enhance your reaction outcomes.
Section 1: Fischer Indole Synthesis
The Fischer indole synthesis is a robust and widely used method, but it is not without its pitfalls. Understanding the common side reactions is the first step toward optimizing this classic transformation.[1]
Frequently Asked Questions (FAQs): Fischer Indole Synthesis
Q1: My Fischer indole synthesis is resulting in a low yield and a complex mixture of byproducts. What are the most common side reactions?
A1: Low yields in the Fischer synthesis can often be attributed to several competing side reactions. The most common include:
-
N-N Bond Cleavage: This is a major competing pathway, especially with electron-rich phenylhydrazines, leading to the formation of anilines and other degradation products instead of the desired indole.[2]
-
Formation of Regioisomers: When using unsymmetrical ketones, a mixture of indole isomers can be formed, complicating purification and reducing the yield of the target molecule.[3]
-
Incomplete Cyclization: The reaction can stall at the phenylhydrazone intermediate, particularly under mild acidic conditions or at low temperatures.[2]
-
Aldol Condensation: Aldehydes and ketones, especially those prone to enolization, can undergo self-condensation under the acidic reaction conditions, consuming starting material.[2][3]
-
Dimerization and Polymerization: The reactive nature of the indole nucleus, particularly under strong acidic conditions, can lead to the formation of dimers, trimers, and polymers.[4][5]
Q2: I am observing significant N-N bond cleavage in my reaction. How can I mitigate this?
A2: N-N bond cleavage is a common issue, particularly when the phenylhydrazine contains electron-donating groups which can over-stabilize a key intermediate, favoring cleavage over the desired cyclization.[6][7] To address this, consider the following:
-
Modify Reaction Conditions: Employ milder acid catalysts (e.g., acetic acid instead of polyphosphoric acid) and lower the reaction temperature.[2]
-
Substrate Modification: If possible, modify the substituents on the phenylhydrazine to be less electron-donating.[2]
-
Lewis Acid Catalysts: In some cases, switching from a Brønsted acid to a Lewis acid (e.g., ZnCl₂) can improve the yield of the desired indole.[7]
Q3: My synthesis with an unsymmetrical ketone is producing a mixture of regioisomers. How can I improve the selectivity?
A3: Controlling regioselectivity is a significant challenge. The choice of acid catalyst and reaction conditions are the primary factors influencing the isomer ratio.[3]
-
Acid Catalyst Selection: Weaker acids tend to favor the kinetic product, which is formed from the more substituted enamine. Conversely, stronger acids can lead to the thermodynamically more stable product.[2] The use of Eaton's reagent (P₂O₅/MeSO₃H) has been reported to provide excellent regiocontrol for the formation of 3-unsubstituted indoles.[3]
-
Reaction Concentration: Diluting the reaction mixture with a solvent like sulfolane or dichloromethane can sometimes reduce degradation and improve yields and selectivity.[3]
Troubleshooting Workflow: Fischer Indole Synthesis
Below is a decision-making workflow to troubleshoot common issues in the Fischer indole synthesis.
Caption: Troubleshooting workflow for Fischer indole synthesis.
Quantitative Data: Acid Catalyst Effect on Regioselectivity
The choice of acid catalyst can significantly impact the ratio of regioisomers formed when using an unsymmetrical ketone.
| Acid Catalyst | Concentration (% w/w) | Ratio of 2-substituted Indole | Ratio of 3-substituted Indole | Reference |
| 90% Orthophosphoric Acid | 90 | 0% | 100% | [3] |
| 30% Sulfuric Acid | 30 | 0% | 100% | [3] |
| Phosphoric Oxide in Water | ~83 | Major Product | Minor Product | [3] |
| 70% Sulfuric Acid | 70 | Major Product | Minor Product | [3] |
Section 2: Bischler-Möhlau Indole Synthesis
This method, involving the reaction of an α-halo-acetophenone with an excess of aniline, is notorious for harsh conditions and low yields.[3][8]
Frequently Asked Questions (FAQs): Bischler-Möhlau Synthesis
Q1: My Bischler-Möhlau synthesis is giving a very low yield and a dark, polymeric material. What is causing this and how can I improve it?
A1: The classical Bischler-Möhlau synthesis often requires high temperatures, which can lead to degradation of starting materials and products, resulting in low yields and polymerization.[3]
-
Milder Conditions: Recent advancements have focused on developing milder reaction conditions. The use of lithium bromide as a catalyst has been shown to be effective.[8][9]
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by providing rapid and uniform heating.[9][10]
-
Excess Aniline: An excess of aniline is typically used to act as a reactant, a base to neutralize the hydrogen bromide formed, and as a solvent.[3]
Section 3: Madelung Indole Synthesis
The Madelung synthesis involves the intramolecular cyclization of N-phenylamides using a strong base at high temperatures, which can present its own set of challenges.[11]
Frequently Asked Questions (FAQs): Madelung Synthesis
Q1: The high temperatures required for my Madelung synthesis are leading to decomposition. Are there any modifications to allow for milder conditions?
A1: The traditionally harsh conditions of the Madelung synthesis (200-400 °C) can be problematic.[6][11] Fortunately, several modifications have been developed:
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the N-phenylamide can lower the required reaction temperature.[6]
-
Madelung-Houlihan Variation: The use of strong, metal-mediated bases like n-butyllithium (BuLi) or lithium diisopropylamide (LDA) in a solvent like tetrahydrofuran (THF) can bring the reaction temperature down to a more manageable range of -20 to 25 °C.[6]
Section 4: Other Indole Syntheses and General Troubleshooting
Frequently Asked Questions (FAQs): Other Syntheses and General Issues
Q1: I'm attempting a Reissert synthesis. What are the key parameters to control for a successful reaction?
A1: The Reissert synthesis involves the condensation of ortho-nitrotoluene with diethyl oxalate followed by reductive cyclization.[12] Key considerations include:
-
Base Selection: Potassium ethoxide has been shown to give better results than sodium ethoxide for the initial condensation step.[12]
-
Reduction Step: The reductive cyclization is typically carried out with zinc in acetic acid.[12] Be aware that under certain reduction conditions, quinolones can be formed as a side product.[13]
Q2: My Nenitzescu synthesis of a 5-hydroxyindole is not working well. What are the common pitfalls?
A2: The Nenitzescu synthesis reacts a benzoquinone with a β-aminocrotonic ester.[14]
-
Solvent Choice: The reaction performs best in highly polar solvents.[14]
-
Byproduct Formation: A significant side reaction can be the formation of 5-hydroxybenzofurans.[15] The mechanism involves a Michael addition, so optimizing conditions to favor the desired cyclization is key.[14]
Q3: My final indole product is unstable and decomposes upon standing or during purification. What can I do?
A3: Indoles can be susceptible to auto-oxidation, especially when exposed to air and light, leading to resinous substances.[16]
-
Protecting Groups: Consider protecting the indole nitrogen with groups like Boc, tosyl, or SEM to increase stability during subsequent reaction steps or purification.[6]
-
Purification Strategy: For purification, recrystallization is a highly effective method for solid indoles.[9] Liquid-liquid extraction can be useful for removing water-soluble or acidic/basic impurities.[9]
Protocol: General Purification of Indole Derivatives by Recrystallization
-
Solvent Selection: Choose a solvent in which the indole derivative is highly soluble at elevated temperatures but poorly soluble at low temperatures. Impurities should ideally remain soluble at low temperatures.[9]
-
Dissolution: In a flask, dissolve the crude indole product in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
References
- Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles - Benchchem.
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives - Benchchem.
- "common side reactions in indole-pyrrole synthesis" - Benchchem.
- Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Publishing.
- Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline.
- Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - NIH.
- A Review of the Indole Synthesis Reaction System - Oreate AI Blog.
- How to minimize side products of this reaction : r/OrganicChemistry - Reddit.
- Why Do Some Fischer Indolizations Fail? - PMC - NIH.
- Strategies to avoid side reactions in indole functionalization - Benchchem.
- Preventing byproduct formation in the synthesis of indole derivatives - Benchchem.
- minimizing side reactions in the synthesis of substituted indolylquinolines - Benchchem.
- Technical Support Center: Managing Exothermic Indole Synthesis Reactions - Benchchem.
- Indoles Indoles are very commonly encountered in nature and many, many individual examples which have biological implcations. Be.
- Synthesis and Chemistry of Indole.
- Nenitzescu indole synthesis - Wikipedia.
- Bischler-Napieralski Reaction - Organic Chemistry Portal.
- Fischer Indole Synthesis - Alfa Chemistry.
- Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - MDPI.
- Electrophilic Aromatic Substitution of a BN Indole - PMC - NIH.
- [PDF] Indole synthesis: a review and proposed classification. - Semantic Scholar.
- Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC - NIH.
- How can residues of indole be removed from a reaction mixture without using column chromatography? | ResearchGate.
- Indole synthesis, reactions and applications - YouTube.
- A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing).
- Bischler–Möhlau indole synthesis - Wikipedia.
- Reissert indole synthesis - Wikipedia.
- Fischer Indole Synthesis - YouTube.
- Fischer indole synthesis - Wikipedia.
- A Review on Indoles Synthesis from Nitroarenes: Classical to Modern Approaches.
- Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2 - PubMed.
- Recent advances in the Nenitzescu indole synthesis (1990–2019) - ResearchGate.
- Madelung synthesis - Wikipedia.
- Observations on the mechanism of the nenitzescu indole synthesis - RSC Publishing.
- Reissert-Indole-Synthesis.pdf - ResearchGate.
- Synthesis of Spirocyclic Indolines by Interruption of the Bischler–Napieralski Reaction | Organic Letters - ACS Publications.
- Nenitzescu Indole Synthesis - SynArchive.
- Synthesis of indoles - Organic Chemistry Portal.
- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC.
- 1929-2019 Unexpected Formation of a Pyrrole-Azepine Hybrid in the Nenitzescu Indole Synthesis - REVISTA DE CHIMIE.
Sources
- 1. A Review of the Indole Synthesis Reaction System - Oreate AI Blog [oreateai.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Madelung synthesis - Wikipedia [en.wikipedia.org]
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- 15. researchgate.net [researchgate.net]
- 16. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Optimizing Reaction Conditions for Indole Esterification
Welcome to the Technical Support Center for Indole Esterification. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of esterifying indole derivatives. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction conditions, troubleshooting common issues, and understanding the underlying chemical principles. Our goal is to empower you to achieve higher yields, greater purity, and more reliable results in your synthetic endeavors.
Choosing Your Esterification Strategy
The selection of an appropriate esterification method is paramount and depends heavily on the nature of your indole substrate, specifically its steric hindrance, acid/base sensitivity, and the presence of other functional groups. This guide focuses on three widely employed methods: Fischer-Speier Esterification, Steglich Esterification, and the Mitsunobu Reaction.
Troubleshooting Guide: Fischer-Speier Esterification of Indoles
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an excess of alcohol.[1][2] While cost-effective, its success with indole derivatives is highly dependent on the stability of the indole ring to acidic conditions.[1]
Detailed Protocol: Fischer-Speier Esterification of Indole-3-Carboxylic Acid[3]
Materials:
-
Indole-3-carboxylic acid
-
Anhydrous methanol or ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
Procedure:
-
To a round-bottom flask, add indole-3-carboxylic acid and a large excess of the alcohol (which also serves as the solvent).
-
With stirring, slowly add a catalytic amount of concentrated sulfuric acid.
-
Attach a reflux condenser and heat the mixture to reflux for 4-12 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with saturated sodium bicarbonate solution until the effervescence ceases.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by recrystallization or column chromatography.
Troubleshooting Q&A: Fischer-Speier Esterification
Q1: My reaction is not going to completion, or the yield is very low. What are the possible causes?
-
Insufficient Catalyst: Ensure a sufficient amount of acid catalyst is used. For some less reactive indole carboxylic acids, a higher catalyst loading may be necessary.
-
Water Content: The Fischer esterification is a reversible reaction, and the presence of water will drive the equilibrium back towards the starting materials.[3] Ensure that your alcohol and other reagents are anhydrous.
-
Reaction Time and Temperature: Some sterically hindered indole carboxylic acids may require longer reaction times or higher reflux temperatures. Consider using a higher boiling point alcohol if your substrate is stable at elevated temperatures.
-
Indole Ring Instability: The indole nucleus, particularly at the C3 position, is susceptible to protonation and subsequent polymerization or degradation under strongly acidic conditions.[4][5] If you observe significant charring or the formation of a dark, insoluble material, your indole derivative may be decomposing.
Q2: I am observing significant side product formation, including a dark-colored tar. How can I mitigate this?
-
Acid-Sensitivity of the Indole Ring: The electron-rich pyrrole ring of indole is prone to electrophilic attack and polymerization in the presence of strong acids.[4]
-
Solution: Consider using a milder acid catalyst, such as p-toluenesulfonic acid (p-TsOH), or a solid acid catalyst like an ion-exchange resin (e.g., Amberlyst-15) to minimize degradation.
-
-
Decarboxylation: Indole-3-acetic acids and related compounds can be prone to decarboxylation under acidic conditions and heat.[6]
-
Solution: If you suspect decarboxylation, try running the reaction at a lower temperature for a longer period. Alternatively, a milder esterification method that does not require high temperatures, such as the Steglich esterification, may be more suitable.
-
-
N-Sulfonation: If using sulfuric acid, there is a possibility of N-sulfonation of the indole nitrogen, especially with prolonged reaction times.
-
Solution: Use a non-sulfonating acid catalyst like HCl (generated in situ from acetyl chloride in alcohol) or p-TsOH.
-
Q3: My indole substrate has acid-sensitive functional groups. Can I still use the Fischer esterification?
-
It is generally not recommended. Acid-labile protecting groups such as tert-butoxycarbonyl (Boc), silyl ethers, or acetals will likely be cleaved under Fischer esterification conditions.[7] For substrates with such functionalities, the Steglich esterification or the Mitsunobu reaction are better alternatives.[8][9]
Troubleshooting Guide: Steglich Esterification of Indoles
The Steglich esterification is a mild and efficient method that utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[10][11] This method is particularly well-suited for acid-sensitive indole derivatives and for coupling with sterically hindered alcohols.[12]
Detailed Protocol: Steglich Esterification of an Indole Carboxylic Acid[3][14]
Materials:
-
Indole carboxylic acid
-
Alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Dilute hydrochloric acid (e.g., 0.5 M HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the indole carboxylic acid, alcohol (1-1.5 equivalents), and a catalytic amount of DMAP (0.1-0.2 equivalents) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, or until completion as monitored by TLC.
-
A white precipitate of N,N'-dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU, rinsing the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography or recrystallization.
Troubleshooting Q&A: Steglich Esterification
Q1: My reaction is sluggish or gives a low yield. What should I check?
-
Reagent Purity and Stoichiometry: Ensure all reagents are pure and anhydrous. The stoichiometry is critical; use a slight excess of the alcohol and DCC, and a catalytic amount of DMAP.
-
Solvent Choice: The reaction is typically performed in aprotic solvents like DCM or THF. Ensure the solvent is anhydrous, as water will consume the DCC.
-
Formation of N-acylurea: A common side reaction is the 1,3-rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is unreactive towards the alcohol.[10][12] This is more prevalent with sterically hindered alcohols or less reactive carboxylic acids.
-
Solution: Ensure a sufficient catalytic amount of DMAP is present, as it intercepts the O-acylisourea to form a more reactive acylpyridinium intermediate, which minimizes the formation of the N-acylurea.[12]
-
-
Substrate Reactivity: Indole carboxylic acids with strong electron-withdrawing groups may be less reactive.[13]
-
Solution: For such substrates, increasing the reaction time or using a more nucleophilic catalyst may be beneficial.
-
Q2: I am having difficulty removing the N,N'-dicyclohexylurea (DCU) byproduct. What are some effective purification strategies?
-
Filtration: DCU is largely insoluble in many organic solvents. After the reaction, cooling the mixture in an ice bath or freezer can further precipitate the DCU, which can then be removed by filtration.[14]
-
Solvent Selection for Purification: DCU has low solubility in cold DCM and diethyl ether.[14] Concentrating the reaction mixture and triturating with one of these solvents can help precipitate the remaining DCU.
-
Alternative Carbodiimide: Consider using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The corresponding urea byproduct is water-soluble and can be easily removed during the aqueous workup.[11][15]
Q3: The reaction is not working for my tertiary alcohol. Why is that?
-
Tertiary alcohols are generally poor nucleophiles due to steric hindrance. The Steglich esterification is often used for the synthesis of tert-butyl esters, but it can be challenging.[12]
-
Solution: For the esterification of tertiary alcohols, consider converting the indole carboxylic acid to its acid chloride first, followed by reaction with the tertiary alcohol in the presence of a non-nucleophilic base like pyridine.[8]
-
Troubleshooting Guide: Mitsunobu Reaction for Indole Esterification
The Mitsunobu reaction is a powerful and mild method for converting primary and secondary alcohols to esters with inversion of stereochemistry.[16][17] It utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[16] This reaction is ideal for sensitive substrates that cannot tolerate acidic or basic conditions.
Detailed Protocol: Mitsunobu Esterification of an Indole-alkanol[19][20]
Materials:
-
Indole-alkanol
-
Indole carboxylic acid
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
Procedure:
-
Dissolve the indole-alkanol, indole carboxylic acid (1.5 equivalents), and PPh₃ (1.5 equivalents) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the stirred solution. The characteristic red-orange color of the azodicarboxylate should dissipate as it reacts.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The primary byproducts are triphenylphosphine oxide (TPPO) and the reduced hydrazine derivative. Purification is typically achieved by column chromatography.
Troubleshooting Q&A: Mitsunobu Reaction
Q1: The reaction is not proceeding, or the yield is low. What could be the issue?
-
Reagent Quality and Order of Addition: The success of the Mitsunobu reaction is highly dependent on the purity and dryness of the reagents and solvent. The order of addition is also crucial: the alcohol, carboxylic acid, and PPh₃ should be mixed before the dropwise addition of the azodicarboxylate at low temperature.[18]
-
pKa of the Carboxylic Acid: The carboxylic acid must be sufficiently acidic (pKa < 15) to protonate the betaine intermediate formed from PPh₃ and DEAD/DIAD.[16] Most indole carboxylic acids meet this requirement.
-
Steric Hindrance: While effective for many substrates, highly sterically hindered alcohols or carboxylic acids can react slowly or not at all.
-
Solution: For challenging substrates, consider using alternative phosphines or azodicarboxylates that have been developed to improve reactivity and facilitate purification.
-
Q2: Purification is proving to be very difficult due to the triphenylphosphine oxide (TPPO) byproduct. How can I remove it effectively?
-
Crystallization/Precipitation: TPPO can sometimes be removed by crystallization or precipitation from a suitable solvent system, such as diethyl ether or a mixture of DCM and hexanes.[18]
-
Complexation: TPPO can be precipitated as a complex by adding metal salts like MgCl₂ or ZnCl₂ to the crude reaction mixture.[19]
-
Polymer-supported Reagents: Using polymer-supported triphenylphosphine can simplify purification, as the resulting TPPO can be removed by filtration.[20]
-
Chromatography: While often necessary, separating the product from TPPO can be challenging. Using a less polar solvent system for column chromatography can sometimes help, as TPPO is relatively polar.
Q3: Are there any specific considerations for using the Mitsunobu reaction with indole derivatives?
-
N-H Acidity: The indole N-H proton is weakly acidic (pKa ≈ 17 in DMSO).[5] While generally not acidic enough to interfere with the reaction, with very strong bases or under certain conditions, N-alkylation could become a side reaction. However, under standard Mitsunobu conditions, this is not a common problem.
-
Protection of the Indole Nitrogen: If you are concerned about potential side reactions at the indole nitrogen, or if you need to perform subsequent reactions that are incompatible with the N-H proton, you can protect it with groups like Boc, tosyl (Ts), or benzyloxymethyl (BOM).[13]
General FAQs for Indole Esterification
Q: Should I protect the indole nitrogen before esterification?
-
For Fischer Esterification: It is often advisable to protect the indole nitrogen, especially if the substrate is sensitive to strong acids. An electron-withdrawing protecting group like tosyl can decrease the nucleophilicity of the indole ring and reduce side reactions.[16]
-
For Steglich and Mitsunobu Reactions: Protection is generally not necessary unless subsequent reaction steps require it. The mild conditions of these reactions are typically compatible with the free N-H of the indole.
Q: My indole carboxylic acid has an electron-donating group (EDG) on the benzene ring. How will this affect the esterification?
-
EDGs increase the electron density of the indole ring, making it more susceptible to electrophilic attack and potential degradation under acidic conditions (Fischer esterification).[7] For such substrates, milder methods like Steglich or Mitsunobu are recommended.
Q: My indole carboxylic acid has an electron-withdrawing group (EWG) on the benzene ring. What should I consider?
-
EWGs decrease the nucleophilicity of the indole ring, making it more stable to acidic conditions.[16] This can be advantageous for the Fischer esterification. However, EWGs also decrease the acidity of the carboxylic acid, which might slow down the reaction rate in some cases.[13]
Q: How can I avoid hydrolysis of my indole ester during workup?
-
Indole esters can be susceptible to hydrolysis under strongly basic or acidic conditions, especially with prolonged exposure.[21] During workup, use mild bases like saturated sodium bicarbonate for neutralization and minimize the time the ester is in contact with aqueous acidic or basic layers.
Data Presentation
| Esterification Method | Typical Substrates | Advantages | Disadvantages | Key Troubleshooting Area |
| Fischer-Speier | Simple, acid-stable indole carboxylic acids | Cost-effective, scalable | Harsh acidic conditions, not suitable for sensitive substrates | Indole ring degradation, reaction equilibrium |
| Steglich | Acid-sensitive indoles, sterically hindered alcohols | Mild conditions, high yields | DCC/DCU purification can be difficult | Removal of urea byproduct, N-acylurea formation |
| Mitsunobu | Sensitive substrates, stereochemical inversion required | Very mild conditions, stereospecific | Expensive reagents, TPPO purification challenges | Removal of triphenylphosphine oxide |
Visualizations
Logical Workflow for Method Selection
Caption: A decision tree to guide the selection of the optimal esterification method.
General Troubleshooting Workflow
Caption: A general workflow for troubleshooting common issues in indole esterification.
References
-
Methods for the synthesis of indole-3-carboxylic acid esters (microreview) . ResearchGate. Available at: [Link][22]
-
Indole synthesis: a review and proposed classification . National Center for Biotechnology Information. Available at: [Link][23]
-
Indole Moiety in Organic Synthesis: A Comprehensive Review of Methods and Mechanisms . ResearchGate. Available at: [Link][24]
-
Mitsunobu reaction . Organic Synthesis. Available at: [Link][18]
-
Exploring the World of Indole: Synthesis, Chemistry and Biofunctions . Safrole. Available at: [Link][4]
-
Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents . ACS Publications. Available at: [Link][19]
-
A Review of the Indole Synthesis Reaction System . Oreate AI Blog. Available at: [Link][25]
-
Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions . National Center for Biotechnology Information. Available at: [Link][21]
-
Steglich esterification . Wikipedia. Available at: [Link][10]
-
3-Substituted indole: A review . International Journal of Chemical Studies. Available at: [Link][26]
-
Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate . Organic Syntheses. Available at: [Link][13]
-
Mitsunobu Reaction . Organic Chemistry Portal. Available at: [Link][16]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review . National Center for Biotechnology Information. Available at: [Link][17]
-
Recent advances in the synthesis of indoles and their applications . RSC Publishing. Available at: [Link][27]
-
What's the best way for removing extra DCC and DMAP in an esterification reaction? . ResearchGate. Available at: [Link][14]
-
Mitsunobu Reaction - Common Conditions . Organic Chemistry Portal. Available at: [Link][20]
-
Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol . Thompson Rivers University. Available at: [Link][28]
-
Direct Esterification of Carboxylic Acids with Alcohols Catalyzed by Iron(III) Acetylacetonate Complex . Taylor & Francis Online. Available at: [Link][29]
-
Steglich Esterification . SynArchive. Available at: [Link][30]
-
A GENERAL PROCEDURE FOR MITSUNOBU INVERSION OF STERICALLY HINDERED ALCOHOLS . Organic Syntheses. Available at: [Link][31]
-
Acid to Ester - Common Conditions . Organic Chemistry Portal. Available at: [Link][8]
-
Fischer Esterification-Typical Procedures . OperaChem. Available at: [Link][32]
-
Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol . Thompson Rivers University. Available at: [Link][33]
-
Steglich Esterification . Organic Chemistry Portal. Available at: [Link][11]
-
Esterification of carboxylic acids with alcohols catalyzed by polyaniline salts . ResearchGate. Available at: [Link][34]
-
Direct Esterification of Carboxylic Acids with Alcohols Catalyzed by Iron(III) Acetylacetonate Complex . ResearchGate. Available at: [Link][15]
-
Indole-2-carboxylic acid, ethyl ester . Organic Syntheses. Available at: [Link][35]
-
Steglich Esterification Guide . Scribd. Available at: [Link][9]
-
Unveiling the mechanisms of carboxylic acid esterification on acid zeolites for biomass-to-energy: A review of the catalytic process through experimental and computational studies . PubMed. Available at: [Link][36]
-
Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents . Bentham Science Publisher. Available at: [Link][37]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions . Master Organic Chemistry. Available at: [Link][12]
-
Fischer Esterification . Organic Chemistry Portal. Available at: [Link][2]
-
Recent Advances in the Mitsunobu Reaction . Atlanchim Pharma. Available at: [Link]
-
Is indole acidic or basic? . Quora. Available at: [Link][23]
-
Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature . ACS Publications. Available at: [Link][38]
-
Triphenylphosphine Oxide- Waste Not, Want Not . Scientific Update. Available at: [Link][24]
-
I am wondering how to remove Triphenylphosphine oxide and Diisopropyl hydraazodicarboxylate from the reaction mixture? . ResearchGate. Available at: [Link][18]
-
A New Protecting-Group Strategy for Indoles . ResearchGate. Available at: [Link][25]
-
Effects of electron-withdrawing groups . ResearchGate. Available at: [Link][1]
-
Why is indole acetic acid not stable under acidic conditions or light . Reddit. Available at: [Link][26]
-
Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base . Arkivoc. Available at: [Link][13]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00871A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]
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- 9. Steglich esterification - Wikipedia [en.wikipedia.org]
- 10. Steglich Esterification [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. BJOC - Carbonylative synthesis and functionalization of indoles [beilstein-journals.org]
- 14. researchgate.net [researchgate.net]
- 15. organic-chemistry.org [organic-chemistry.org]
- 16. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. organic-synthesis.com [organic-synthesis.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 20. community.wvu.edu [community.wvu.edu]
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- 22. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. A Review of the Indole Synthesis Reaction System - Oreate AI Blog [oreateai.com]
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- 26. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 28. tandfonline.com [tandfonline.com]
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- 31. Synthesis of N-substituted indole-3-carboxylic acid derivatives via Cu(I)-catalyzed intramolecular amination of aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Purification of Substituted Indole-4-Carboxylates
From the Desk of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address the specific and often nuanced challenges encountered during the purification of substituted indole-4-carboxylates. These molecules are foundational scaffolds in medicinal chemistry, but their purification is frequently hampered by issues related to solubility, stability, and the presence of closely-related impurities. This document moves beyond simple protocols to provide a deeper understanding of the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification strategies.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered in the lab.
Q1: My crude product is a dark, intractable oil, and I'm struggling to purify it. What are my first steps?
A1: This is a very common scenario, often arising from residual acidic or basic catalysts, polymeric side products, or thermal degradation during solvent removal. Avoid immediately loading this oil onto a silica gel column, as it can lead to irreversible adsorption and poor separation.
-
The "Why": Crude oils from syntheses like the Fischer indole synthesis often contain non-polar, tar-like impurities and residual acid (e.g., polyphosphoric acid, acetic acid).[1][2] Direct application to chromatography results in streaking, low recovery, and column deactivation.
-
Recommended First Step: Acid-Base Workup & Trituration.
-
Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Wash the organic layer sequentially with a mild base (e.g., saturated NaHCO₃ solution) to remove acid catalysts, followed by water, and finally brine. This step is crucial. The carboxylate may partition into the basic aqueous layer if it's deprotonated. If your product is highly polar, you may need to re-acidify the aqueous layer with dilute HCl and re-extract.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo at a moderate temperature (<40°C) to prevent degradation.
-
Attempt to solidify the resulting residue by trituration. Add a non-polar solvent in which your product is poorly soluble (e.g., hexanes, diethyl ether, or a mixture) and stir or sonicate. The desired product will often precipitate as a solid, while the oily impurities remain dissolved.
-
Q2: I'm seeing significant tailing and poor separation of my indole-4-carboxylate on a silica gel column. How can I improve this?
A2: This is a classic problem caused by the interaction of the acidic carboxylic acid group with the slightly acidic silica gel surface. This leads to strong, non-ideal adsorption and slow elution, resulting in broad, tailing peaks.
-
The "Why": The silanol groups (Si-OH) on the silica surface can deprotonate the carboxylic acid, leading to an anionic carboxylate that binds tightly to the stationary phase. This causes tailing and can make separation from nearby impurities impossible.
-
Solution 1: Mobile Phase Modification.
-
Add a small amount of a competitive acid to your eluent. Typically, 0.5-2% acetic acid or formic acid is sufficient. This keeps both your compound and the silica surface protonated, disrupting the strong ionic interaction and leading to sharper peaks and better resolution.
-
-
Solution 2: Consider Reverse-Phase Chromatography.
-
If tailing persists, or if your impurities are more polar than your product, reverse-phase flash chromatography (using a C18-functionalized silica) is an excellent alternative. The separation mechanism is based on hydrophobicity, which can provide a completely different selectivity profile. A typical mobile phase would be a gradient of water (often with 0.1% formic acid or TFA) and methanol or acetonitrile.[3]
-
Q3: My product seems to be decomposing on the column or during workup. What could be happening?
A3: Indole-4-carboxylates can be susceptible to two primary degradation pathways: decarboxylation and oxidation.
-
Decarboxylation: While indole-2- and indole-3-carboxylic acids are notoriously prone to decarboxylation upon heating, indole-4-carboxylic acids are generally more stable.[4][5] However, under harsh acidic or thermal conditions, particularly with certain electron-donating substituents on the indole ring, decarboxylation can occur.
-
Troubleshooting: Avoid high temperatures during reaction workup and solvent evaporation. Use milder acid catalysts where possible in the synthesis. If you suspect decarboxylation, analyze your crude product by LC-MS to look for a mass corresponding to the loss of CO₂ (44 Da).
-
-
Oxidation: The indole nucleus is electron-rich and can be sensitive to air oxidation, especially under light, leading to colored impurities.[6]
-
Troubleshooting: Store your crude material and purified product under an inert atmosphere (nitrogen or argon) and protect it from light. When running chromatography, work efficiently and do not leave the product on the column for extended periods.
-
Q4: I'm struggling to crystallize my final product. It keeps "oiling out." What techniques can I use?
A4: "Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before it can form an ordered crystal lattice.
-
The "Why": This is common for compounds with functional groups that allow for strong intermolecular interactions (like the carboxylic acid dimer) but also possess bulky or flexible substituents that hinder efficient packing into a crystal lattice.
-
Solution: Modify Your Crystallization Approach.
-
Use a Mixed-Solvent System: Dissolve your compound in a minimum amount of a "good" solvent (e.g., methanol, ethyl acetate, acetone) at an elevated temperature. Then, slowly add a "poor" or "anti-solvent" (e.g., water, hexanes, diethyl ether) dropwise until the solution becomes faintly turbid. Re-heat slightly to clarify and then allow to cool slowly.[7] This reduces the solubility more gradually, favoring crystal nucleation over oiling out.
-
Seeding: If you have a small amount of crystalline material from a previous batch, add a single tiny crystal to the cooled, supersaturated solution to initiate crystallization.
-
Slow Cooling & Patience: Do not rush the cooling process. Allow the solution to cool to room temperature slowly, and then place it in a refrigerator (4°C) or freezer (-20°C). Often, crystallization can take hours or even days. A study on indole purification highlighted the importance of optimizing temperature for yield and purity.[8]
-
Section 2: Purification Workflows & Protocols
Workflow 1: General Purification Strategy
This diagram outlines a decision-making process for purifying a typical substituted indole-4-carboxylate.
Caption: Decision workflow for purification of indole-4-carboxylates.
Protocol 1: Flash Column Chromatography with an Acidic Modifier
This protocol is designed to mitigate peak tailing for acidic compounds on silica gel.
-
Column Packing: Dry-pack a glass column with an appropriate amount of silica gel (typically 50-100x the mass of your crude material). Wet the silica with your starting eluent (e.g., 98:2 Hexane:Ethyl Acetate + 0.5% Acetic Acid).
-
Sample Loading: Adsorb your crude material onto a small amount of silica gel (~2-3x the mass of your compound). To do this, dissolve your compound in a minimal amount of a volatile solvent (e.g., DCM or acetone), add the silica, and evaporate the solvent completely to obtain a dry, free-flowing powder.
-
Elution: Carefully add the dry-loaded sample to the top of the column. Begin elution with your starting solvent system, gradually increasing the polarity (e.g., from 2% to 30% Ethyl Acetate in Hexanes, keeping the 0.5% Acetic Acid constant).
-
Fraction Collection: Collect fractions based on the elution of bands observed by eye (if colored) or by monitoring with TLC.
-
Analysis: Spot each fraction on a TLC plate. Combine the fractions that contain your pure product.
-
Solvent Removal: Evaporate the solvent from the combined fractions. To remove the residual acetic acid, you can re-dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and re-concentrate.
Data Summary Table 1: Common Chromatographic Conditions
| Compound Polarity | Stationary Phase | Primary Eluent System | Modifier & Purpose |
| Low (e.g., ester protected, alkyl chains) | Silica Gel | Hexane / Ethyl Acetate | 0.5-1% Acetic Acid: Prevents peak tailing. |
| Medium (e.g., free acid, simple subs.) | Silica Gel | Dichloromethane / Methanol | 0.5-1% Acetic Acid: Prevents peak tailing. |
| High (e.g., multiple polar groups) | C18 Reverse Phase | Water / Acetonitrile | 0.1% Formic Acid or TFA: Improves peak shape.[3] |
| Basic Moiety Present | Silica Gel | DCM / Methanol | 0.5-2% Triethylamine (TEA): Prevents tailing of basic groups. |
Section 3: Advanced Troubleshooting
Workflow 2: Troubleshooting Poor Chromatographic Separation
This diagram helps diagnose and solve common column chromatography problems.
Caption: Troubleshooting guide for common column chromatography issues.
References
- Hughes, D. L. (1993). The Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632. (Note: A general review, direct URL not available, but widely accessible through academic libraries).
-
Corradini, R., & Corradini, D. (1992). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Journal of Chromatography A, 623(2), 289-295. Retrieved from [Link]
- Kao, H., et al. (1991). Process of preparing purified aqueous indole solution. U.S. Patent No. 5,085,991.
-
Li, Y., et al. (2023). An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. The Journal of Organic Chemistry. (Note: Specific article details may vary, linking to a general search result for recent indole syntheses). Retrieved from [Link]
-
Kim, J. H., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Processes, 10(9), 1708. Retrieved from [Link]
- Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373-401. (Note: A foundational review, direct URL not available, but widely accessible through academic libraries).
-
Dong, C. L., et al. (2024). Dearomatisation of indoles via decarboxylation. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
Wang, H., et al. (2012). Crystallization purification of indole. ResearchGate. Retrieved from [Link]
-
Chen, L., et al. (2014). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. ResearchGate. Retrieved from [Link]
-
Jones, G. B., & Chapman, B. J. (1995). Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry, 60(16), 5314-5315. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Solubility for Methyl 7-methyl-1H-indole-4-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for methyl 7-methyl-1H-indole-4-carboxylate. This document is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with this compound. We will explore the underlying reasons for these issues and provide practical, step-by-step solutions to ensure successful experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and solubility of this compound.
Q1: What are the predicted physicochemical properties of this compound, and how do they affect its solubility?
Answer: While specific experimental data for this exact molecule is not widely published, we can infer its properties from its structure and data on closely related analogs like methyl 1H-indole-4-carboxylate.[1][2] The molecule consists of a bicyclic indole core, which is aromatic and largely non-polar, a methyl group, and a methyl ester group. These features contribute to significant lipophilicity (fat-solubility) and, consequently, low aqueous solubility.
The molecular structure suggests it is a neutral compound, lacking easily ionizable groups. Its relatively planar structure and potential for hydrogen bonding via the indole N-H group can lead to a stable crystal lattice, which requires considerable energy to break apart during the dissolution process. Compounds with these characteristics are often challenging to dissolve in water or aqueous buffers.[3][4]
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Impact on Aqueous Solubility |
|---|---|---|
| Molecular Formula | C₁₁H₁₁NO₂ | - |
| Molecular Weight | ~189.21 g/mol | Larger molecules can be more difficult to solvate.[3] |
| Structure | Indole ring with methyl and methyl ester substituents | The aromatic indole core and alkyl groups are hydrophobic, reducing water solubility. |
| Predicted LogP (o/w) | > 2.5 (Estimated based on similar structures[5]) | A higher LogP value indicates greater lipophilicity and lower aqueous solubility. |
| Aqueous Solubility | Predicted to be low (<1 mg/mL) | Direct dissolution in aqueous media is expected to be challenging.[6] |
| Acid/Base Properties | Neutral | Lacks ionizable groups, so pH adjustment is not an effective strategy to increase solubility.[7] |
Q2: I am having difficulty dissolving the compound directly into my aqueous experimental buffer. Why is this expected?
Answer: This is a common and expected issue. The primary reason is the hydrophobic nature of the molecule, as discussed in Q1. For a compound to dissolve, solvent molecules (in this case, water) must surround the individual compound molecules, a process called solvation. Water is a highly polar solvent that prefers to interact with other polar molecules. The non-polar surface of this compound disrupts the strong hydrogen-bonding network of water, making the dissolution process energetically unfavorable.
Furthermore, if the compound is a crystalline solid, its crystal lattice energy—the energy holding the molecules together in a solid state—must be overcome.[8] If the energy released from solvation does not compensate for the energy required to break the crystal lattice, the compound will remain insoluble.
Q3: What organic solvents are recommended for creating a high-concentration stock solution?
Answer: Creating a concentrated stock solution in a water-miscible organic solvent is the most reliable first step.[9] This stock can then be diluted into your aqueous medium for the final experimental concentration. The following solvents are recommended:
-
Dimethyl Sulfoxide (DMSO): An excellent, highly polar aprotic solvent that can dissolve a wide range of organic compounds. It is a standard choice for creating high-concentration stock solutions for biological assays.
-
N,N-Dimethylformamide (DMF): Similar to DMSO, DMF is a polar aprotic solvent with strong solvating power for many organic molecules, including indoles.[10]
-
Ethanol (EtOH): A polar protic solvent that is often more biocompatible than DMSO or DMF. While its solvating power may be slightly lower for highly lipophilic compounds, it is a good alternative, especially for in vivo studies. Indole-3-carboxylic acid, a related compound, is soluble in 95% ethanol at 50 mg/mL.[11]
-
Acetonitrile (ACN): A polar aprotic solvent commonly used in chromatography, which can also be effective for solubilizing indole derivatives.[12]
Table 2: Recommended Solvents for Stock Solutions
| Solvent | Type | Key Considerations |
|---|---|---|
| DMSO | Polar Aprotic | High solvating power. Hygroscopic (absorbs water from air). Can have cytotoxic effects at concentrations typically >0.5-1%. |
| DMF | Polar Aprotic | Strong solvent. Use with appropriate ventilation. Tends to favor N-alkylation reactions with indoles in some synthetic contexts.[10] |
| Ethanol | Polar Protic | Good biocompatibility. Less toxic than DMSO/DMF. May have lower solvating power for this specific compound. |
| Acetonitrile | Polar Aprotic | Useful for both solubilization and analytical applications (e.g., HPLC). |
Q4: Beyond using a co-solvent, what other lab-scale strategies can enhance the apparent aqueous solubility of this compound?
Answer: If the co-solvent approach (diluting a stock solution) is insufficient or undesirable for your experiment, several other techniques can be employed to enhance solubility.[13]
-
Use of Surfactants: Non-ionic surfactants like Tween® 80 or Polysorbate 80 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in an aqueous medium. This is a common strategy in drug formulation.[7]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The indole portion of your molecule can become encapsulated within this cavity, forming an inclusion complex that is more water-soluble.[8][13]
-
Particle Size Reduction: For preparing suspensions, reducing the particle size via techniques like sonication or micronization increases the surface area-to-volume ratio, which can improve the dissolution rate according to the Noyes-Whitney equation.[14] This leads to nanosuspensions, which can sometimes be used directly in experiments.[8]
Section 2: Troubleshooting Workflow
This workflow provides a logical sequence of steps to address solubility issues with this compound, starting with the simplest methods and progressing to more advanced techniques.
Caption: A step-by-step workflow for solubilizing this compound.
Section 3: Protocols and Methodologies
These protocols provide detailed, actionable steps for researchers in the lab.
Protocol 1: Preparation of a High-Concentration Stock Solution in an Organic Solvent
Objective: To create a stable, high-concentration stock solution (e.g., 10-50 mM) for subsequent dilution.
Materials:
-
This compound powder
-
Anhydrous DMSO (or Ethanol, DMF)
-
Calibrated balance
-
Microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator bath (optional, for gentle warming)
Procedure:
-
Calculate Mass: Determine the mass of the compound required for your desired volume and concentration. (Mass = Concentration × Volume × Molecular Weight). For a 10 mM stock in 1 mL, you would need 0.010 mol/L * 0.001 L * 189.21 g/mol = 0.00189 g or 1.89 mg.
-
Weigh Compound: Accurately weigh the calculated mass of the compound and place it into a clean, appropriately sized vial.
-
Add Solvent: Add approximately 80% of the final required volume of your chosen solvent (e.g., 800 µL of DMSO for a final 1 mL volume).
-
Promote Dissolution: Cap the vial securely and vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, you can use a sonicator bath for 5-10 minutes. Gentle warming (to 30-40°C) can also be applied, but be cautious as heat can degrade some compounds.
-
Adjust to Final Volume: Once the solid is completely dissolved, add the remaining solvent to reach the final target volume (e.g., add the final 200 µL of DMSO).
-
Mix and Store: Vortex again to ensure homogeneity. Store the stock solution as recommended, typically at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: A General Method for Enhancing Apparent Aqueous Solubility using a Co-Solvent Approach
Objective: To prepare a final, low-concentration working solution in an aqueous buffer from an organic stock.
Procedure:
-
Prepare Stock: First, prepare a concentrated stock solution in a water-miscible solvent like DMSO or Ethanol, following Protocol 1. A higher stock concentration is generally better as it minimizes the amount of organic solvent in the final solution.
-
Prepare Buffer: Have your final aqueous buffer ready in a tube or beaker with a stir bar.
-
Calculate Dilution: Determine the volume of stock solution needed to achieve your final desired concentration in the buffer. Crucially, ensure the final percentage of the organic co-solvent is as low as possible, ideally below 1% (v/v), to prevent it from affecting your experiment.
-
Perform Dilution: While vigorously vortexing or stirring the aqueous buffer, add the calculated volume of the stock solution drop-by-drop or in a very slow stream. This rapid mixing is critical to prevent the compound from precipitating out of solution as it encounters the aqueous environment.
-
Inspect Solution: After addition, visually inspect the solution against a dark background for any signs of cloudiness or precipitate. A clear, homogeneous solution indicates success. If precipitation occurs, you may need to lower the final concentration or explore the advanced strategies outlined in the troubleshooting workflow.
References
-
Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]
-
Pawar, P., Dhavale, R., & Sharma, H. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmacy and Chemistry Analysis, 5(2), 48-57. Retrieved from [Link]
-
Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
Chaudhary, P., & Garg, T. (2017). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 1(1), 1-8. Retrieved from [Link]
- Hoechst AG. (1988). Method for producing indol and indole derivatives. Google Patents.
-
Vyas, A., & Gidwani, B. (2013). Technologies to Counter Poor Solubility Issues: A Review. Research Journal of Pharmacy and Technology, 6(11), 1258-1270. Retrieved from [Link]
-
Ask Ayurveda. (n.d.). Phytochemicals in Food – Uses, Benefits & Food Sources. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2733668, methyl 1H-indole-4-carboxylate. Retrieved from [Link]
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Wikipedia. (n.d.). Indole. Retrieved from [Link]
-
Khan, I., et al. (2023). Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. RSC Advances, 13(45), 31693-31706. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 676694, Methyl indole-7-carboxylate. Retrieved from [Link]
-
Various Authors. (n.d.). When poor solubility becomes an issue: From early stage to proof of concept. Request PDF on ResearchGate. Retrieved from [Link]
-
Muller, R. H., & Keck, C. M. (2012). Overcoming the Challenge of Poor Drug Solubility. Pharmaceutical Engineering, 32(4), 1-7. Retrieved from [Link]
-
Ascendia Pharmaceuticals. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 589098, Methyl indole-3-carboxylate. Retrieved from [Link]
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Technical Support Center: Troubleshooting Wittig Reactions for Indole Precursors
Welcome to the technical support center for Wittig reactions in the synthesis of indole precursors. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful olefination reaction in the context of indole chemistry. Here, we move beyond simple protocols to explore the underlying principles that govern success and failure in these transformations. Our goal is to provide you with the expertise and insights needed to troubleshoot your reactions effectively and achieve your synthetic targets.
Frequently Asked Questions (FAQs)
Q1: Why is my Wittig reaction with an indole aldehyde showing low to no conversion?
A1: This is a common issue that can stem from several factors related to the unique properties of both the indole nucleus and the Wittig reagent itself.
-
Ylide Instability and Reactivity: The choice of ylide is critical.
-
Non-stabilized ylides (e.g., those derived from alkyltriphenylphosphonium halides) are highly reactive but can also be unstable.[1][2] They are strong bases and can be sensitive to moisture and oxygen.[2][3] If your reaction is failing, ensure rigorously anhydrous and inert conditions.
-
Stabilized ylides (containing electron-withdrawing groups like esters or ketones) are more stable but less reactive.[1][4] They react well with aldehydes but may struggle with less reactive ketones.[4][5] If you are using a stabilized ylide with an electron-rich or sterically hindered indole aldehyde, you may need to employ more forcing conditions, such as higher temperatures or microwave irradiation, to drive the reaction to completion.[6]
-
-
Base Selection: The base used to generate the ylide from the phosphonium salt must be strong enough to deprotonate the salt but should not interfere with the indole substrate or the aldehyde.
-
For non-stabilized ylides , strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are typically required.[7][8]
-
For stabilized ylides , weaker bases like potassium tert-butoxide (t-BuOK) or even sodium ethoxide can be sufficient.[9]
-
Incompatibility with Indole N-H: The acidic proton on the indole nitrogen can be deprotonated by strong bases, especially organolithiums. This can lead to side reactions or inhibition of the desired Wittig reaction. Consider N-protection of the indole if you are using a very strong base.
-
-
Steric Hindrance: The position of the aldehyde on the indole ring and the bulkiness of both the ylide and any substituents on the indole can significantly impact the reaction rate. Aldehydes at the C2 or C7 positions of the indole ring can be particularly challenging due to steric hindrance.
Q2: I'm observing the formation of unexpected byproducts. What could be causing this?
A2: Side reactions in Wittig reactions involving indoles often arise from the reactivity of the indole ring itself or from the decomposition of the Wittig reagent.
-
Reaction with the Indole N-H: As mentioned, strong bases can deprotonate the indole nitrogen. The resulting indolide anion can then participate in undesired side reactions.
-
Phosphonium Salt Decomposition: In the presence of base, some phosphonium salts can undergo decomposition pathways other than ylide formation, especially at elevated temperatures.[10] This can lead to the formation of triphenylphosphine and other degradation products.
-
Aldehyde Instability: Indole aldehydes can be prone to oxidation or polymerization, especially under basic conditions.[8][11] It is crucial to use freshly purified aldehyde and to perform the reaction under an inert atmosphere.
-
Betaine Reversibility and Side Reactions: While the modern understanding of the Wittig mechanism emphasizes a concerted [2+2] cycloaddition, under certain conditions (especially with lithium salts), betaine intermediates can form.[12][13] These can undergo side reactions or revert to starting materials, lowering the overall yield of the desired alkene.
Q3: How can I control the stereoselectivity (E/Z) of the resulting alkene?
A3: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.[12]
-
Non-stabilized Ylides: These ylides typically favor the formation of the (Z)-alkene.[2][12] This is generally attributed to kinetic control where the transition state leading to the cis-oxaphosphetane is sterically favored.
-
Stabilized Ylides: These ylides predominantly yield the (E)-alkene.[2][12] The reversibility of the initial addition allows for thermodynamic equilibration to the more stable trans-oxaphosphetane intermediate.[14]
-
Semi-stabilized Ylides: Ylides with aryl or vinyl substituents often give mixtures of (E)- and (Z)-alkenes.[11]
-
Schlosser Modification: To obtain the (E)-alkene from a non-stabilized ylide, the Schlosser modification can be employed.[11][15] This involves treating the intermediate betaine with a strong base like phenyllithium at low temperature to epimerize it to the more stable threo-betaine, which then collapses to the (E)-alkene.[11]
| Ylide Type | Typical Stereoselectivity | Controlling Factors |
| Non-stabilized | Predominantly (Z)-alkene | Kinetic control |
| Stabilized | Predominantly (E)-alkene | Thermodynamic control |
| Semi-stabilized | Mixture of (E)- and (Z)-alkenes | Intermediate reactivity |
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the Wittig reaction for indole precursor synthesis.
Problem 1: Low or No Product Formation
Initial Diagnosis Workflow
Caption: Initial diagnostic workflow for low or no product formation.
Potential Causes and Solutions
-
Cause 1: Poor Ylide Generation
-
Evidence: No characteristic color change upon addition of base (ylides are often brightly colored).[2]
-
Solution:
-
Verify Base Strength: Ensure the base is strong enough for the specific phosphonium salt. Use n-BuLi or NaH for non-stabilized ylides and t-BuOK or NaOEt for stabilized ylides.[9][16]
-
Check Base Quality: Use freshly opened or properly stored base. Organolithium reagents should be titrated periodically.
-
Ensure Anhydrous Conditions: Ylides are sensitive to water.[3][17] Dry all glassware, solvents, and reagents thoroughly.
-
-
-
Cause 2: Inactive Aldehyde
-
Evidence: TLC or LC-MS analysis shows unreacted starting aldehyde.
-
Solution:
-
Purify the Aldehyde: Indole aldehydes can degrade upon storage. Purify by recrystallization or column chromatography immediately before use.
-
Consider Tandem Oxidation-Wittig: If the aldehyde is particularly unstable, it can be generated in situ from the corresponding alcohol immediately followed by the Wittig reaction.[11]
-
-
-
Cause 3: Unfavorable Reaction Kinetics
-
Evidence: Slow reaction progress even with confirmed ylide formation.
-
Solution:
-
Increase Temperature: Gently heating the reaction mixture can often overcome activation energy barriers.
-
Use a More Reactive Ylide: If using a stabilized ylide, consider switching to a semi-stabilized or non-stabilized ylide if the desired stereochemistry is not critical.
-
Microwave Synthesis: Microwave irradiation can dramatically accelerate the reaction, especially for less reactive partners.[6]
-
-
-
Cause 4: Interference from Indole N-H
-
Evidence: Complex mixture of products, potential for N-alkylated byproducts.
-
Solution:
-
Problem 2: Difficulty in Product Purification
The Challenge of Triphenylphosphine Oxide
A major challenge in the purification of Wittig products is the removal of the triphenylphosphine oxide (TPPO) byproduct.[15] TPPO often has similar polarity to the desired alkene, making chromatographic separation difficult.
Purification Strategies
-
Strategy 1: Recrystallization
-
Principle: Exploiting differences in solubility. TPPO is often more soluble in polar solvents than the desired alkene.[19]
-
Protocol:
-
-
Strategy 2: Chromatographic Separation
-
Principle: Standard column chromatography.
-
Tips:
-
Use a long column to improve separation.
-
Employ a shallow solvent gradient.
-
In some cases, adding a small amount of a polar solvent like methanol to the eluent can help to elute the TPPO more effectively.
-
-
-
Strategy 3: Chemical Conversion of TPPO
-
Principle: Converting TPPO to a more easily separable derivative.
-
Example Protocol:
-
Dissolve the crude mixture in a suitable solvent (e.g., dichloromethane).
-
Treat with oxalyl chloride or a similar reagent to convert TPPO to a salt that can be removed by filtration or aqueous extraction.[21]
-
-
Workflow for Purification
Caption: Decision workflow for product purification after a Wittig reaction.
Experimental Protocols
General Procedure for a Wittig Reaction with a Non-Stabilized Ylide
-
Phosphonium Salt Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (1.0 eq.) in anhydrous toluene. Add the appropriate alkyl halide (1.0-1.1 eq.) and heat the mixture to reflux for 12-24 hours. Allow the mixture to cool to room temperature, and collect the resulting phosphonium salt by filtration. Wash the salt with cold diethyl ether and dry under vacuum.
-
Ylide Generation and Reaction: To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the phosphonium salt (1.1 eq.) and suspend it in anhydrous THF. Cool the suspension to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.05 eq.) dropwise via syringe. A distinct color change should be observed. Stir the mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C for 30 minutes. Cool the reaction mixture back to -78 °C and add a solution of the indole aldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Reaction Monitoring and Workup: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to afford the desired alkene.
References
-
Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. (2025). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
-
the Wittig reaction. (2019). YouTube. Retrieved January 20, 2026, from [Link]
-
Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction. (2024). MDPI. Retrieved January 20, 2026, from [Link]
-
Reagent choice in the formation of Wittig reagent. (2020). Chemistry Stack Exchange. Retrieved January 20, 2026, from [Link]
-
Latham, E. J., & Stanforth, S. P. (n.d.). Synthesis of indoles and quinolones by sequential Wittig and Heck reactions. RSC Publishing. Retrieved January 20, 2026, from [Link]
-
Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. Retrieved January 20, 2026, from [Link]
-
Research on Wittig Reagents and Their Applications in Organic Synthesis. (2026). Oreate AI Blog. Retrieved January 20, 2026, from [Link]
-
Wittig–Madelung Indole Synthesis. (2020). ResearchGate. Retrieved January 20, 2026, from [Link]
-
The Wittig Reaction. (2022). Greener Organic Transformations. Retrieved January 20, 2026, from [Link]
-
Wittig Reaction. (2025). J&K Scientific LLC. Retrieved January 20, 2026, from [Link]
-
Wittig Reaction. (2023). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
-
Catalytic wittig reactions of semi- and nonstabilized ylides enabled by ylide tuning. (2014). PubMed. Retrieved January 20, 2026, from [Link]
-
Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. (n.d.). The Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
-
Indole-3-acetic acid. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
-
Ylide. (n.d.). chemeurope.com. Retrieved January 20, 2026, from [Link]
-
WITTIG REACTION | MECHANISM. (n.d.). AdiChemistry. Retrieved January 20, 2026, from [Link]
-
Wittig reaction. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
-
Wittig Reaction - Common Conditions. (n.d.). organic-reaction.com. Retrieved January 20, 2026, from [Link]
-
Reaction conditions for optimization of Wittig olefination. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Mechanism of the N-protecting group dependent annulations of 3-aryloxy alkynyl indoles under gold catalysis: a computational study. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 20, 2026, from [Link]
-
Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained. (2021). YouTube. Retrieved January 20, 2026, from [Link]
-
The Wittig Reaction of Indole-2-methyltriphenylphosphonium Iodide with 4-Piperidone Derivatives and Aromatic Aldehydes. (n.d.). Canadian Science Publishing. Retrieved January 20, 2026, from [Link]
-
Why do stabilised ylids lead to trans alkenes in the Wittig reaction? (2017). Chemistry Stack Exchange. Retrieved January 20, 2026, from [Link]
-
The Wittig Reaction of Stable Ylide with Aldehyde Under Microwave Irradiation: Synthesis of Ethyl Cinnamates. (2006). ResearchGate. Retrieved January 20, 2026, from [Link]
-
The Wittig Reaction: Synthesis of Alkenes. (n.d.). Retrieved January 20, 2026, from [Link]
-
Problems with wittig reaction. (2022). Reddit. Retrieved January 20, 2026, from [Link]
- Process of producing indole-3-acetic acids. (n.d.). Google Patents.
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A New Protecting-Group Strategy for Indoles. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]
-
The Wittig Reaction. (n.d.). Retrieved January 20, 2026, from [Link]
-
Biosynthesis of Indole-3-Acetic Acid by the Gall-inducing Fungus Ustilago esculenta. (2004). Semantic Scholar. Retrieved January 20, 2026, from [Link]
-
Characterization and synthesis of indole-3-acetic acid in plant growth promoting Enterobacter sp. (2021). RSC Advances (RSC Publishing). Retrieved January 20, 2026, from [Link]
-
Wittig Reaction | Organic Chemistry. (2021). YouTube. Retrieved January 20, 2026, from [Link]
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The Wittig Reaction. (2023). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
-
Wittig Reaction: Mechanism and Examples. (n.d.). NROChemistry. Retrieved January 20, 2026, from [Link]
-
Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms. (2023). PMC - NIH. Retrieved January 20, 2026, from [Link]
-
Synthesis of an Alkene via the Wittig Reaction. (n.d.). Retrieved January 20, 2026, from [Link]
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byproduct formation in the synthesis of methyl 7-methyl-1H-indole-4-carboxylate
A Guide to Byproduct Formation, Troubleshooting, and Optimization
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of substituted indoles, with a specific focus on methyl 7-methyl-1H-indole-4-carboxylate. This valuable intermediate presents unique synthetic challenges, primarily related to controlling byproduct formation. This guide provides in-depth, experience-driven insights into identifying, mitigating, and troubleshooting common issues encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic challenges and likely byproducts when targeting this compound?
A1: The synthesis of this specific indole isomer is primarily challenged by issues of regioselectivity and the inherent reactivity of the indole core. The most common synthetic route, the Fischer indole synthesis, can lead to a mixture of regioisomers if not carefully controlled.[1][2] Key byproducts to anticipate include:
-
Regioisomeric Impurity: Methyl 5-methyl-1H-indole-4-carboxylate, arising from non-selective cyclization.
-
Dimeric/Polymeric Species: Acid-catalyzed self-reaction of the indole product, especially under harsh conditions, can form higher molecular weight impurities.[3][4]
-
Oxidized Byproducts: Indoles are susceptible to air and light oxidation, which can produce colored impurities, often appearing as pink or brown hues in the final product.[5]
-
Unreacted Intermediates: Incomplete conversion can leave starting materials or phenylhydrazone intermediates in the crude product.
Q2: My final product has a distinct pink or brownish color. What is the cause and how can it be prevented?
A2: A pink or brown coloration is a classic indicator of indole oxidation.[5] The electron-rich pyrrole ring is susceptible to oxidation by atmospheric oxygen, a process often accelerated by light and residual acid. To prevent this:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been properly degassed before use.
-
Purification: Prompt purification of the crude product is crucial. Column chromatography can effectively remove these colored impurities.
-
Storage: Store the purified product in a dark, airtight container, preferably under an inert atmosphere and at low temperatures.
Q3: I'm observing a significant impurity with a higher molecular weight than my product in the mass spectrum analysis. What is its likely identity?
A3: Higher molecular weight impurities are typically dimers or even trimers of the indole product.[4] This occurs when the indole, under acidic catalysis, acts as a nucleophile and attacks a protonated indole species (an indolenine cation). This is particularly problematic with strong acids or at elevated temperatures. The most common dimer is formed via a C3–C2' linkage.[4] Mitigation strategies include using milder acid catalysts (e.g., polyphosphoric acid instead of sulfuric acid), maintaining strict temperature control, and minimizing reaction time.
Troubleshooting Guide: A Deeper Dive into Byproduct Formation
This section addresses specific experimental issues, their underlying chemical causes, and actionable solutions.
Issue 1: Presence of the Regioisomeric Impurity (Methyl 5-methyl-1H-indole-4-carboxylate)
-
Problem: Your NMR or LC-MS analysis shows two distinct indole products, the desired 7-methyl isomer and the undesired 5-methyl isomer.
-
Probable Cause: This is the most common and challenging issue, arising directly from the key cyclization step in the Fischer indole synthesis. When using 3-methylphenylhydrazine, the initial hydrazone can form two different enamine intermediates, leading to a[3][3]-sigmatropic rearrangement that can proceed in two directions. The electronic and steric environment dictates the preferred pathway, but selectivity is often incomplete.[1][2][6]
-
Solutions & Optimization:
-
Catalyst Choice: The choice of acid catalyst is critical. Lewis acids (e.g., ZnCl₂) often provide different selectivity compared to Brønsted acids (e.g., HCl, H₂SO₄, PPA).[6][7] A systematic screening of catalysts is recommended. Polyphosphoric acid (PPA) is often a good starting point as it can serve as both catalyst and solvent, driving the reaction to completion.
-
Temperature Control: The energy barrier for the two competing rearrangement pathways may be different. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can often enhance selectivity in favor of the thermodynamically preferred product.
-
Alternative Synthetic Routes: If regioselectivity remains poor, consider routes where the substitution pattern is set unambiguously. For example, a palladium-catalyzed cyclization (e.g., Larock or Buchwald-Hartwig amination) starting from a pre-functionalized aniline derivative can offer superior control.[8][9]
-
Diagram 1: Competing Pathways in the Fischer Indole Synthesis
Caption: Competing pathways leading to desired and undesired regioisomers.
Issue 2: Formation of Dimeric or Polymeric Byproducts
-
Problem: TLC analysis shows a streak of baseline material, and the isolated yield is low despite full consumption of the starting material. Mass spectrometry confirms species with approximately double the mass of the product.
-
Probable Cause: The indole nitrogen protonates under strong acid, forming an indoleninium ion. This electrophilic species is then attacked by a molecule of the neutral, nucleophilic indole product, initiating dimerization.[4]
-
Solutions & Optimization:
-
Milder Conditions: Avoid overly harsh Brønsted acids like concentrated H₂SO₄. Switch to polyphosphoric acid (PPA) or p-toluenesulfonic acid (PTSA), which are effective yet less aggressive.
-
Reaction Time and Temperature: Do not overheat or prolong the reaction unnecessarily. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
-
Concentration: Running the reaction at a higher dilution can sometimes disfavor the bimolecular dimerization process.
-
Flow Chemistry: For precise control over reaction time and temperature, microflow reactors can be an excellent tool to minimize the formation of such byproducts by limiting the residence time of unstable intermediates.[3]
-
Diagram 2: General Troubleshooting Workflow
Caption: Decision tree for troubleshooting common synthesis issues.
Data Summary: Common Byproducts
| Byproduct Identity | Structure | Molecular Weight ( g/mol ) | Common Analytical Signature |
| Methyl 5-methyl-1H-indole-4-carboxylate | Regioisomer | 189.21 | Distinct set of aromatic protons in ¹H NMR; similar mass to product in MS. |
| Indole Dimer | Dimer of the product | ~378.42 | Broad, unresolved peaks in ¹H NMR; M+H peak at ~2x product mass in MS. |
| Oxidized Indole Species | Complex mixture | Varies | Can lead to signal broadening in NMR; often intensely colored.[5] |
| Phenylhydrazone Intermediate | Acyclic precursor | Varies | Absence of characteristic indole N-H and C2-H protons in ¹H NMR. |
Recommended Experimental Protocol: Fischer Indole Synthesis
This protocol provides a starting point for the synthesis. Optimization of catalyst, temperature, and reaction time is highly recommended.
Step 1: Phenylhydrazone Formation
-
To a stirred solution of 3-methylphenylhydrazine hydrochloride (1.0 equiv) in ethanol, add sodium acetate (1.1 equiv). Stir for 15 minutes at room temperature.
-
Add a solution of methyl 2,4-dioxobutanoate (1.0 equiv) in ethanol dropwise to the mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the formation of the hydrazone precipitate by TLC.
-
Filter the resulting solid, wash with cold ethanol and then water to remove salts. Dry the solid phenylhydrazone under vacuum. Note: This intermediate can be used directly or after purification.
Step 2: Fischer Indolization (Cyclization)
-
Safety Note: Polyphosphoric acid (PPA) is highly viscous and corrosive. Handle with care in a fume hood.
-
Pre-heat PPA (10-20 wt equiv) to 80-90 °C in a round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet.
-
Add the dried phenylhydrazone from Step 1 in portions to the hot PPA with vigorous stirring. The mixture will become a dark, thick solution.
-
Maintain the temperature at 80-100 °C and monitor the reaction progress by TLC (quench a small aliquot in ice water, extract with ethyl acetate, and spot on a TLC plate). The reaction is typically complete within 1-3 hours.
-
Once the reaction is complete, cool the flask to approximately 60 °C and very carefully pour the viscous mixture onto a large amount of crushed ice with stirring.
-
Neutralize the acidic aqueous slurry by the slow addition of a saturated solution of sodium bicarbonate or concentrated ammonium hydroxide until the pH is ~7-8.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Step 3: Purification
-
The crude solid is best purified by flash column chromatography on silica gel.
-
A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 30:70). The two regioisomers, if present, will likely have very similar Rf values and may require a long column and careful fractionation for complete separation.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure.
-
The resulting solid can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes or ethanol/water to afford this compound as a crystalline solid.
References
Sources
- 1. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Efficient synthesis of indole derivatives, an important component of most drugs, allows the development of new drug candidates | EurekAlert! [eurekalert.org]
- 4. Oligomerization of Indole Derivatives with Incorporation of Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: A Researcher's Guide to Alternative Catalysts for Functionalized Indole Synthesis
Welcome to the Technical Support Center for the synthesis of functionalized indoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of modern catalytic methods for constructing the indole scaffold. Recognizing that the path from starting material to purified product is often fraught with challenges, we have structured this resource to provide direct, actionable solutions to common experimental hurdles.
Here, we move beyond simple protocols to explore the underlying principles of each catalytic system. Our goal is to empower you not just to follow a recipe, but to understand the "why" behind each experimental step, enabling you to troubleshoot effectively and innovate in your own work. This guide is divided into sections based on catalyst type, each containing a curated set of frequently asked questions (FAQs) and in-depth troubleshooting guides.
Section 1: Transition Metal Catalysis: The Workhorses of Indole Synthesis
Transition metal catalysts, particularly those based on palladium, copper, and gold, have revolutionized indole synthesis by offering milder conditions and broader functional group tolerance compared to classical methods. However, their complexity can introduce a unique set of challenges.
Palladium-Catalyzed Indole Synthesis (e.g., Larock, Buchwald-Hartwig)
Palladium catalysis is a powerful tool for C-C and C-N bond formation in indole synthesis. However, achieving high yields and regioselectivity can be challenging.
-
Q1: My palladium-catalyzed indole synthesis is giving a low yield. What are the likely causes?
-
A1: Low yields can stem from several factors.[1][2] Inefficient catalyst activity is a primary suspect. This can be due to the choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), the ligand, or the presence of oxygen, which can deactivate the active Pd(0) species.[2] Suboptimal reaction conditions, such as temperature and solvent, also play a crucial role. For instance, excessively high temperatures can lead to catalyst decomposition.[2]
-
-
Q2: I'm observing poor regioselectivity in my Larock indole synthesis. How can I control it?
-
A2: Regioselectivity in the Larock synthesis is determined during the migratory insertion of the alkyne into the aryl-palladium bond.[3] Generally, the larger substituent on the alkyne directs the regioselectivity. However, ligand choice can significantly influence the outcome. Experimenting with different phosphine ligands (e.g., PPh₃, bulky electron-rich ligands) or N-heterocyclic carbene (NHC) ligands can alter the steric and electronic environment around the palladium center, thereby influencing which regioisomer is favored.[4][5]
-
| Problem | Potential Cause | Suggested Solution |
| Low to No Conversion | Catalyst Inactivity/Deactivation: The Pd(0) catalyst is oxidized by air, or the ligand is not effectively stabilizing the active species.[2] | Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen).[2] Use fresh, high-purity catalyst and ligands. Consider using a more robust ligand that can better stabilize the catalytic species.[6] |
| Sub-optimal Reaction Conditions: The temperature may be too low for efficient catalysis or too high, causing catalyst decomposition.[2] The chosen solvent may not be appropriate for the reaction. | Systematically screen reaction temperatures. A temperature around 60°C has been shown to be effective for some intramolecular aminations.[2] Screen a range of solvents with varying polarities. | |
| Poor Regioselectivity (C2 vs. C3 functionalization) | Ligand Effects: The electronic and steric properties of the ligand can heavily influence the regioselectivity of C-H activation or migratory insertion steps.[4][5] | For C2-alkenylation, consider using sulfoxide-2-hydroxypyridine (SOHP) ligands.[4] For C3-arylation, the choice of a magnesium base in conjunction with the palladium catalyst can control regioselectivity.[5] |
| Steric Hindrance: Bulky substituents on the indole or the coupling partner can favor one regioisomer over another. | If possible, modify the starting materials to reduce steric bulk. Alternatively, leverage this effect by designing substrates that favor the desired regioisomer. | |
| Side Product Formation (e.g., homocoupling) | Inefficient Cross-Coupling: If the desired cross-coupling is slow, side reactions like the homocoupling of starting materials can become prominent. | Increase the catalyst loading or switch to a more active catalyst system. Optimize the stoichiometry of the reactants. |
Copper-Catalyzed Indole Synthesis
Copper catalysts offer a more economical alternative to palladium for certain indole syntheses, particularly for N-arylation and some cyclization reactions.
-
Q1: My copper-catalyzed N-arylation of indole is sluggish. How can I improve the reaction rate?
-
Q2: I'm having issues with reproducibility in my ligandless copper-catalyzed indole synthesis. What could be the cause?
-
A2: Ligandless copper-catalyzed reactions can be sensitive to the purity of the reagents and the solvent. Trace impurities can poison the catalyst. The choice of solvent is also crucial, with dipolar aprotic solvents like DMSO often being necessary to achieve good conversion in the absence of an external ligand.[5]
-
| Problem | Potential Cause | Suggested Solution |
| Low Yield/Slow Reaction | Low Catalyst Activity: The copper catalyst may not be sufficiently active under the reaction conditions. | Screen different copper sources (e.g., CuI, Cu₂O, copper nanoparticles).[8][9] Introduce a ligand, such as a diamine or 1,10-phenanthroline, to enhance catalytic activity.[7] |
| Inappropriate Solvent: The solvent may not be effectively solubilizing the reactants or stabilizing the catalytic species. | For ligandless systems, dipolar aprotic solvents like DMSO are often required.[5] However, greener alternatives like 2-MeTHF and EtOAc have been successfully employed and can simplify workup.[5] | |
| Side Product Formation | Substrate Decomposition: The reaction conditions may be too harsh, leading to the degradation of starting materials or products. | Optimize the reaction temperature and time. The use of a suitable ligand can often allow for milder conditions. |
| Homocoupling of Aryl Halide: This can be a competing reaction, especially if the desired C-N bond formation is slow. | Ensure an appropriate stoichiometry of reactants and consider a more active catalyst system. |
Gold-Catalyzed Indole Synthesis
Gold catalysts, particularly cationic gold(I) complexes, are highly effective for the cyclization of alkynes, providing a mild and efficient route to functionalized indoles.
-
Q1: My gold-catalyzed cyclization of a 2-alkynylaniline is not working. What should I check?
-
A1: The choice of gold catalyst is critical. Cationic gold(I) catalysts are often more effective than gold(III) salts for alkyne activation.[2] The solvent can also play a significant role; polar solvents like ethanol or ethanol-water mixtures have been shown to be effective.[10] Ensure your starting material is pure, as impurities can poison the catalyst.
-
-
Q2: I am observing the formation of bisindolemethanes as a side product in the reaction of an indole with an alkyne. How can I prevent this?
-
A2: The formation of bisindolemethanes occurs when a second molecule of indole adds to the initially formed vinyl indole product.[2] This subsequent reaction is often catalyzed by Brønsted acids formed in situ.[2] Using alkynes with a coordinating group, such as a carbonyl, can suppress this second addition.[2]
-
| Problem | Potential Cause | Suggested Solution |
| Low to No Reaction | Ineffective Catalyst: The chosen gold catalyst may not be active enough for the specific transformation. | Switch to a cationic gold(I) catalyst, which is generally more effective for alkyne activation.[2] Phosphine-based gold catalysts have shown high efficiency and selectivity in some cases.[11] |
| Poor Substrate Reactivity: The electronic properties of the alkyne or aniline may be unfavorable for the cyclization. | Consider modifying the electronic properties of your substrate, for example, by adding electron-donating or -withdrawing groups. | |
| Undesired Regioselectivity | Electronic Control: The electronic nature of substituents can direct the reaction down different pathways, leading to different regioisomers.[11] | The regioselectivity can be controlled by the oxidation state of the gold catalyst (Au(I) vs. Au(III)) and the electronic nature of the substituents on the alkyne.[12] |
| Formation of Side Products | Further Reaction of Product: The desired indole product may be susceptible to further reactions under the catalytic conditions. | As mentioned, the use of carbonyl-functionalized alkynes can prevent the formation of bisindolemethanes.[2] Optimizing reaction time can also minimize the formation of degradation products. |
Section 2: Modern Synthetic Approaches
Beyond traditional transition metal catalysis, several other methods have emerged as powerful alternatives for indole synthesis, each with its own set of advantages and challenges.
Photocatalytic Indole Synthesis
Visible-light photocatalysis offers a green and mild approach to indole synthesis, often proceeding through radical intermediates.
-
Q1: My photocatalytic indole synthesis is giving a low quantum yield. How can I improve it?
-
A1: Low quantum yield can be due to inefficient light absorption by the photocatalyst, competing non-productive decay pathways of the excited state, or slow catalytic turnover. Ensure your light source's emission spectrum overlaps well with the absorption spectrum of your photocatalyst. Increasing the catalyst loading or using a more efficient photocatalyst can also help.
-
-
Q2: I'm observing degradation of my product under photocatalytic conditions. What can I do?
-
A2: The highly reactive species generated in photocatalysis can sometimes lead to over-oxidation or degradation of the desired indole product.[7] Running the reaction under an inert atmosphere can prevent side reactions with oxygen.[7] It may also be necessary to use a dual catalytic system to regenerate the photocatalyst under milder conditions, avoiding the formation of harsh oxidants.[7]
-
| Problem | Potential Cause | Suggested Solution |
| Low Product Yield | Inefficient Photocatalyst: The chosen photocatalyst may have a low quantum yield for the desired transformation or may be undergoing degradation. | Screen different photocatalysts (e.g., iridium or ruthenium complexes, organic dyes like Eosin Y).[6] Ensure the reaction is protected from oxygen if it's detrimental to the catalyst or product. |
| Poor Light Penetration: In concentrated solutions, the light may not be able to penetrate the entire reaction mixture, leading to incomplete conversion. | Use a more dilute solution or a reactor designed for efficient light distribution, such as a flow reactor. | |
| Formation of Side Products | Product Degradation: The indole product may be sensitive to the reaction conditions and undergo further reactions.[7] | Minimize the reaction time and monitor the reaction progress closely. Consider using a flow reactor to minimize the exposure of the product to the reaction conditions. |
| Unwanted Radical Reactions: The radical intermediates may be undergoing undesired side reactions. | Add radical trapping agents to identify potential side pathways. Adjusting the solvent or additives may help to control the reactivity of the radical intermediates. |
Enzyme-Catalyzed Indole Synthesis
Biocatalysis offers an environmentally friendly and highly selective method for indole synthesis, but enzymes have specific operational requirements.
-
Q1: My enzyme-catalyzed reaction is very slow. How can I increase the rate?
-
A1: Enzyme activity is highly dependent on temperature, pH, and the concentration of substrates and cofactors. Ensure these parameters are optimized for the specific enzyme you are using. Enzyme immobilization can sometimes improve stability and allow for use at higher temperatures, which can increase the reaction rate.[13]
-
-
Q2: My enzyme seems to be inhibited at high substrate concentrations. What is happening?
-
A2: This is a common phenomenon known as substrate inhibition, where the binding of multiple substrate molecules to the enzyme's active site can block the catalytic process.[14] To overcome this, you can try to control the substrate concentration in the reaction medium, for example, by slow addition of the substrate or by using a two-phase system to partition the substrate.
-
| Problem | Potential Cause | Suggested Solution |
| Low Enzyme Activity/Stability | Enzyme Denaturation: The enzyme may be denaturing due to non-optimal pH, temperature, or the presence of organic solvents.[13][15][16] | Optimize the reaction buffer pH and temperature for your specific enzyme. Consider using protein engineering techniques like site-directed mutagenesis to improve enzyme stability.[13] Immobilizing the enzyme on a solid support can also enhance its stability.[17] |
| Substrate or Product Inhibition: High concentrations of the substrate or product can inhibit the enzyme's activity.[14][18] | Maintain a low concentration of the inhibitory species in the reaction medium through controlled feeding of the substrate or in situ product removal. | |
| Limited Substrate Scope | Enzyme Specificity: Enzymes are often highly specific for their substrates, which can limit the range of functionalized indoles that can be synthesized. | Explore different enzymes from various sources to find one with the desired substrate specificity. Protein engineering can also be used to alter the substrate scope of an enzyme. |
Microwave-Assisted Indole Synthesis
Microwave irradiation can dramatically accelerate reaction rates and improve yields in indole synthesis.
-
Q1: I'm concerned about localized overheating and "hotspots" in my microwave-assisted reaction. How can I ensure uniform heating?
-
A1: Hotspots can be a problem in microwave chemistry, leading to side reactions and product degradation. Using a dedicated microwave reactor with efficient stirring and temperature monitoring is crucial for maintaining a uniform temperature throughout the reaction mixture.
-
-
Q2: Can I run microwave-assisted reactions without a solvent?
-
A2: Yes, solvent-free microwave-assisted synthesis is a green chemistry approach that can be very effective for certain indole syntheses, such as the Bischler indole synthesis.[19] This can simplify workup and reduce waste.
-
| Problem | Potential Cause | Suggested Solution |
| Low Yield/Product Degradation | Non-uniform Heating: "Hotspots" in the reaction mixture can lead to decomposition of reagents or products.[17] | Use a microwave reactor with a stirrer to ensure even temperature distribution. For solid-phase reactions, mixing the reactants with an inert, microwave-absorbing solid can help with heat distribution. |
| Incorrect Power Setting: Too high a power setting can lead to rapid, uncontrolled heating. | Optimize the microwave power and irradiation time to achieve a controlled and steady reaction temperature. | |
| Reaction Not Going to Completion | Insufficient Heating: The reaction may not be reaching the required temperature for a sufficient amount of time. | Increase the target temperature or the reaction time. Ensure the chosen solvent is suitable for the desired reaction temperature under microwave conditions. |
Indole Synthesis in Flow Chemistry
Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and potential for scalability.
-
Q1: I'm experiencing clogging in my flow reactor during indole synthesis. What is the cause and how can I prevent it?
-
A1: Clogging can be caused by the precipitation of starting materials, products, or inorganic salt byproducts.[20] To prevent this, you can adjust the solvent system to improve solubility, or in some cases, use an ultrasound bath to break up precipitates as they form.[20] Careful optimization of concentrations is also key to avoiding precipitation.[21]
-
-
Q2: How can I efficiently screen catalysts and reaction conditions in a flow system?
-
A2: Flow chemistry is well-suited for high-throughput screening. You can use automated systems to vary parameters such as temperature, residence time, and reagent stoichiometry. Packed-bed reactors with solid-supported catalysts are also useful for quickly screening different catalytic materials.
-
| Problem | Potential Cause | Suggested Solution |
| Reactor Clogging/Fouling | Precipitation of Solids: Insoluble products, byproducts, or starting materials can block the reactor channels.[20][22] | Optimize the solvent system to ensure all components remain in solution.[21] For reactions that generate insoluble salts, consider using a biphasic flow system to remove the salts as they form. Applying ultrasound can also help prevent clogging.[20] |
| Incomplete Conversion | Insufficient Residence Time: The reactants may not be spending enough time in the heated zone of the reactor. | Decrease the flow rate or use a longer reactor coil to increase the residence time. |
| Catalyst Leaching/Deactivation | Catalyst Instability: A heterogeneous catalyst may be leaching into the product stream or deactivating over time. | Use a more robust solid-supported catalyst. Monitor the product stream for catalyst leaching. Periodically regenerate or replace the catalyst bed if deactivation is observed. |
Section 3: Visualizing Reaction Pathways and Troubleshooting Logic
To further aid in understanding and troubleshooting, the following diagrams illustrate key concepts in indole synthesis.
Diagram 1: General Troubleshooting Workflow for Low Yield
Caption: A systematic approach to troubleshooting low reaction yields.
Diagram 2: Factors Influencing Regioselectivity in Palladium-Catalysis
Caption: Key factors controlling C2 vs. C3 functionalization.
References
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- Benchchem. (2025).
- RSC Publishing. (2020). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science.
- Benchchem. (2025).
- Journal of the American Chemical Society. (n.d.).
- Benchchem. (2025).
- Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
- Journal of the American Chemical Society. (n.d.).
- Fermentative Indole Production via Bacterial Tryptophan Synthase Alpha Subunit and Plant Indole-3-Glycerol Phosph
- Organic Chemistry Frontiers (RSC Publishing). (n.d.).
- RSC Publishing. (2024).
- INVESTIGATION OF THE FOULING BEHAVIOUR OF A POLYMER DURING SYNTHESIS. (n.d.).
- Infinita Biotech. (n.d.). Top 4 Strategies To Improve The Stability Of Enzyme.
- Sci-Hub. (2013). Ligand‐Free Copper‐Catalyzed One‐Pot Synthesis of Indole‐2‐carboxylic Esters.
- PMC. (2024). Diastereoselective dearomatization of indoles via photocatalytic hydroboration on hydramine-functionalized carbon nitride.
- ResearchGate. (2025). Photocatalytic Synthesis of Polycyclic Indolones.
- Organic Chemistry Frontiers (RSC Publishing). (n.d.). Regiodivergent gold(i)-catalysed rearrangements in indole synthesis.
- BJOC. (n.d.). Inline purification in continuous flow synthesis – opportunities and challenges.
- Accounts of Chemical Research. (2019).
- MDPI. (n.d.).
- CORE. (2016).
- MDPI. (2017).
- Chemical Science Blog. (2011). Unclogging the problems of flow chemistry.
- Organic Chemistry Portal. (n.d.). Microwave-Assisted, Solvent-Free Bischler Indole Synthesis.
- Organic Chemistry Portal. (n.d.). Synthesis of indoles.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- SciELO. (n.d.). Impact of continuous flow chemistry in the synthesis of natural products and active pharmaceutical ingredients.
- Chiba University. (2025). Scientists crack indole's toughest bond with copper, unlocking new medicines.
- PMC. (2020).
- PMC. (n.d.). Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles.
- ChemistryViews. (2023). Gold-Catalyzed Regiodivergent Synthesis of Carbazoles.
- MDPI. (n.d.).
- PubMed. (2020).
- New Journal of Chemistry (RSC Publishing). (n.d.).
- Effect of Enzyme Inhibition on Enzym
- Sigma-Aldrich. (n.d.). Enzyme Inhibition By Reaction Conditions.
- PMC. (n.d.). Substrate inhibition by the blockage of product release and its control by tunnel engineering.
- Organic Chemistry Portal. (2004). Gold(III)-Catalyzed Annulation of 2-Alkynylanilines: A Mild and Efficient Synthesis of Indoles and 3-Haloindoles.
- ResearchGate. (n.d.).
- MDPI. (n.d.). Continuous Flow Synthesis of Anticancer Drugs.
- Reddit. (2021). Problems with Fischer indole synthesis : r/Chempros.
- ACS Publications. (2021). Gold(I)
- Conformational Aspects of Inhibitor Design: Enzyme±Substrate Interactions in the Transition St
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Technical Support Center: Refining Chromatographic Separation of Indole Isomers
Welcome to the Technical Support Center dedicated to the chromatographic separation of indole isomers. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and answers to frequently asked questions. The separation of indole isomers is a critical analytical challenge due to their structural similarity, which can lead to significant differences in biological and pharmacological activity. This resource is structured to provide not just procedural guidance, but also the underlying scientific principles to empower you to make informed decisions in your method development and troubleshooting endeavors.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Why is the separation of indole isomers critical in research and drug development?
-
What are the primary chromatographic modes for separating indole isomers?
-
How do I select the right column for my indole isomer separation?
-
What are the key mobile phase parameters to optimize for better separation?
-
My indole isomers are co-eluting. What is the first step to improve resolution?
-
-
Troubleshooting Guides
-
Problem: Poor Peak Shape (Tailing or Fronting)
-
Problem: Inconsistent Retention Times
-
Problem: Poor Resolution and Co-elution
-
Problem: Ghost Peaks in the Chromatogram
-
-
Experimental Protocols
-
Protocol 1: General Method Development Strategy for Indole Positional Isomers using RP-HPLC
-
Protocol 2: Chiral Separation of Indole Alkaloid Enantiomers
-
-
References
Frequently Asked Questions (FAQs)
Why is the separation of indole isomers critical in research and drug development?
Isomers are compounds that share the same molecular formula but have different arrangements of atoms. Even subtle differences in the placement of a functional group (regioisomers) or their spatial orientation (stereoisomers) can result in vastly different pharmacological, toxicological, and metabolic profiles.[1] For instance, one enantiomer of a chiral drug might be therapeutically active, while the other could be inactive or even toxic.[2][3] Therefore, robust and reliable chromatographic methods to separate and quantify indole isomers are essential for ensuring the safety, efficacy, and quality of pharmaceutical products.[1]
What are the primary chromatographic modes for separating indole isomers?
The choice of chromatographic mode depends on the nature of the isomers.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common technique for separating positional isomers of indoles.[4][5] It separates compounds based on their hydrophobicity.
-
Normal-Phase High-Performance Liquid Chromatography (NP-HPLC): NP-HPLC can be effective for separating polar indole isomers that are not well-retained in reversed-phase systems.[6]
-
Chiral Chromatography: This is essential for separating enantiomers (non-superimposable mirror images). It utilizes a chiral stationary phase (CSP) to create diastereomeric interactions, allowing for differential retention of the enantiomers.[2][7][8] Both HPLC and Supercritical Fluid Chromatography (SFC) can be used in the chiral mode.[2]
How do I select the right column for my indole isomer separation?
Column selection is a critical step in method development.
-
For Positional Isomers (RP-HPLC):
-
C18 (Octadecyl): A good starting point for most indole separations due to its hydrophobicity.[5]
-
C8 (Octyl): Offers slightly less retention and can be useful for more hydrophobic indoles.[5]
-
Phenyl-Hexyl: Provides alternative selectivity through π-π interactions with the indole ring.
-
Embedded Polar Group (EPG): These phases can reduce peak tailing for basic indole compounds by shielding residual silanols on the silica surface.[9]
-
-
For Enantiomers (Chiral Chromatography):
-
Polysaccharide-based CSPs: Columns with coated or immobilized cellulose or amylose derivatives (e.g., Chiralpak®, Chiralcel®) are widely used and effective for a broad range of chiral compounds, including indole alkaloids.[7][8] Screening a variety of these columns is often necessary to find the optimal stationary phase.
-
What are the key mobile phase parameters to optimize for better separation?
Mobile phase optimization is crucial for achieving the desired resolution.[10][11]
-
Solvent Composition: The ratio of aqueous to organic solvent (typically acetonitrile or methanol in RP-HPLC) controls the retention time.[10][11] Acetonitrile often provides better peak shape and lower viscosity than methanol.[12]
-
pH of the Aqueous Phase: The pH of the mobile phase is critical for ionizable compounds as it affects their ionization state and interaction with the stationary phase.[11] For basic indoles, a lower pH can improve peak shape by suppressing the ionization of silanol groups on the stationary phase.[13]
-
Buffer Type and Concentration: Buffers are used to control the pH and improve reproducibility.[10] Common buffers include phosphate and acetate. A buffer concentration of 10-25 mM is usually sufficient.[13]
-
Additives: Ion-pairing reagents can be used to improve the retention of polar, ionizable indoles.[14]
My indole isomers are co-eluting. What is the first step to improve resolution?
If you are experiencing co-elution, consider the following systematic approach:
-
Optimize the Mobile Phase Strength: First, try adjusting the isocratic solvent ratio or the gradient slope. A shallower gradient can often improve the separation of closely eluting peaks.
-
Change the Organic Modifier: If you are using methanol, try switching to acetonitrile, or vice versa. The different solvent properties can alter the selectivity.
-
Adjust the Mobile Phase pH: For ionizable indole isomers, a change in pH can significantly impact retention and selectivity.
-
Modify the Column Temperature: Increasing the column temperature can decrease viscosity and improve efficiency, but it may also reduce retention times.
-
Try a Different Stationary Phase: If mobile phase optimization is unsuccessful, the next step is to try a column with a different chemistry (e.g., from C18 to a Phenyl-Hexyl or an EPG phase).[9]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during the chromatographic separation of indole isomers.
Problem: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions
| Cause | Explanation | Solution |
| Secondary Interactions | Basic indole nitrogen can interact with acidic silanol groups on the silica-based stationary phase, causing peak tailing.[13][15] | • Lower the mobile phase pH to protonate the basic analyte and suppress silanol ionization.[13]• Use a highly deactivated, end-capped column.• Add a competing base like triethylamine (TEA) to the mobile phase (use with caution as it can shorten column life).• Switch to a column with an embedded polar group (EPG) phase.[9] |
| Column Overload | Injecting too much sample can lead to peak fronting or tailing.[16][17] | • Reduce the injection volume or the sample concentration.[16]• Use a column with a larger internal diameter.[13] |
| Mismatched Injection Solvent | If the injection solvent is much stronger than the mobile phase, it can cause peak distortion. | • Dissolve the sample in the mobile phase or a weaker solvent. |
| Column Contamination or Void | A buildup of contaminants on the column frit or a void at the column inlet can disrupt the flow path.[15][17] | • Flush the column with a strong solvent.[15]• Reverse the column and flush (check manufacturer's instructions).• Replace the column if a void has formed.[18] |
Problem: Inconsistent Retention Times
Possible Causes & Solutions
| Cause | Explanation | Solution |
| Poor Column Equilibration | Insufficient equilibration time between gradient runs can lead to retention time drift.[16] | • Increase the column equilibration time. A good rule of thumb is to use 10-15 column volumes. |
| Mobile Phase Composition Change | Inaccurate preparation or evaporation of the mobile phase can alter its composition.[13][16] | • Prepare fresh mobile phase daily.[16]• Keep mobile phase reservoirs capped to prevent evaporation. |
| Temperature Fluctuations | Changes in ambient or column temperature can affect retention times.[16][17] | • Use a thermostatted column compartment to maintain a consistent temperature.[16] |
| Pump Issues or Leaks | Air bubbles in the pump or leaks in the system can cause flow rate fluctuations.[16][18] | • Degas the mobile phase thoroughly.[16]• Purge the pump to remove air bubbles.• Check for leaks at all fittings.[18] |
Problem: Poor Resolution and Co-elution
Possible Causes & Solutions
| Cause | Explanation | Solution |
| Suboptimal Mobile Phase | The mobile phase composition may not be suitable for separating the isomers. | • Systematically optimize the mobile phase (see FAQs).[10][11]• For RP-HPLC, try switching between acetonitrile and methanol as the organic modifier.• Adjust the pH of the mobile phase.[11] |
| Inappropriate Stationary Phase | The column chemistry may not provide enough selectivity for the isomers. | • Switch to a column with a different stationary phase (e.g., C18 to Phenyl-Hexyl or a fluorinated phase).[5][9]• For chiral separations, screen a variety of chiral stationary phases.[7][8] |
| Low Column Efficiency | An old or poorly packed column will have reduced efficiency, leading to broader peaks and poorer resolution. | • Check the column's performance with a standard mixture.• Replace the column if efficiency has significantly degraded. |
Problem: Ghost Peaks in the Chromatogram
Possible Causes & Solutions
| Cause | Explanation | Solution |
| Contaminated Mobile Phase or System | Impurities in the solvents or carryover from previous injections can appear as ghost peaks.[13] | • Use high-purity HPLC-grade solvents.• Filter the mobile phase.• Clean the autosampler and injection port.[17] |
| Late Elution from Previous Injection | A compound from a previous run may elute during the current chromatogram, especially in gradient analysis.[13] | • Increase the run time or add a column wash step at the end of the gradient. |
| Sample Degradation | Some indole compounds can be unstable and degrade in the sample vial or on the column. | • Use fresh samples.• Consider using a cooled autosampler. |
Experimental Protocols
Protocol 1: General Method Development Strategy for Indole Positional Isomers using RP-HPLC
This protocol outlines a systematic approach to developing a separation method for positional indole isomers.
Objective: To achieve baseline separation (Resolution > 1.5) of indole positional isomers.
Materials:
-
HPLC system with UV or MS detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile and methanol
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (TFA)
-
Ammonium acetate or ammonium formate
Procedure:
-
Initial Column and Mobile Phase Screening:
-
Start with a C18 column.
-
Prepare two mobile phases:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Perform a fast gradient run (e.g., 5% to 95% B in 10 minutes) to determine the approximate elution conditions.
-
-
Gradient Optimization:
-
Based on the initial screen, adjust the gradient slope to improve separation in the region where the isomers elute. A shallower gradient provides better resolution.
-
-
Organic Modifier Evaluation:
-
Repeat the optimized gradient using methanol as Mobile Phase B. Compare the selectivity and resolution to the acetonitrile method.
-
-
pH Optimization:
-
If peak shape is poor or resolution is insufficient, evaluate the effect of pH. Prepare mobile phases with different pH values (e.g., pH 3 with formic acid, pH 4.5 with ammonium acetate, pH 6.8 with phosphate buffer).
-
-
Alternative Stationary Phase:
-
If adequate separation is not achieved, switch to the Phenyl-Hexyl column and repeat the optimization steps. The π-π interactions of the phenyl phase can offer different selectivity for aromatic indole rings.
-
Workflow Diagram:
Caption: A systematic workflow for developing an RP-HPLC method for indole positional isomers.
Protocol 2: Chiral Separation of Indole Alkaloid Enantiomers
This protocol describes a screening approach for the chiral separation of indole alkaloids.
Objective: To find a suitable chiral stationary phase (CSP) and mobile phase for the enantiomeric separation of an indole alkaloid.
Materials:
-
HPLC or SFC system with UV or CD detector
-
A set of polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC, ID, IE, IF)
-
HPLC-grade n-hexane, isopropanol (IPA), ethanol (EtOH), methanol (MeOH)
-
Trifluoroacetic acid (TFA) and diethylamine (DEA) (optional additives)
Procedure:
-
Solubility Test: Ensure the racemic indole alkaloid is soluble in the potential mobile phase components.
-
Initial Screening:
-
Screen the set of chiral columns with a standard mobile phase, for example:
-
Normal Phase: n-Hexane/IPA (90/10, v/v)
-
-
Run an isocratic analysis on each column.
-
-
Mobile Phase Optimization:
-
If no separation is observed, try different alcohol modifiers (e.g., switch IPA to EtOH).
-
Vary the percentage of the alcohol modifier (e.g., try 20% and 30%).
-
-
Additive Effects:
-
For basic indole alkaloids, adding a small amount of a basic additive like DEA (e.g., 0.1%) can improve peak shape.
-
For acidic compounds, an acidic additive like TFA (e.g., 0.1%) may be beneficial.
-
-
Temperature Optimization:
-
Evaluate the effect of temperature. Lower temperatures often improve chiral resolution but can increase backpressure.
-
Logical Relationship Diagram:
Caption: Decision tree for chiral method development for indole alkaloids.
References
-
Cirilli, R., Ferretti, R., Gallinella, B., De Santis, E., Zanitti, L., & La Torre, F. (2001). Chiral HPLC separation and CD spectra of the enantiomers of the alkaloid tacamonine and related compounds. Chirality, 13(11), 691-695. [Link]
-
Uniam L., P. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Pharmaeli. [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
ACE. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Maxi Scientific. (2025). Troubleshooting Common HPLC Issues: A Practical Guide. [Link]
-
Nguyen, N. V. T., Nguyen, K. N. H., & Aboul-Enein, H. Y. (2021). The impact of chirality on the analysis of alkaloids in plant. Pharmacia, 68(3), 637–651. [Link]
-
Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
-
ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
-
Przybyciel, M. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science. [Link]
-
Longdom Publishing. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Journal of Chemistry. [Link]
-
Mukherjee, R., Kumar, V., & S. Kumar. (2005). Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications. Journal of Chromatography A, 1099(1-2), 109-115. [Link]
-
Al-Saeed, M. H., & Al-Adili, A. S. (2015). Spectroscopic Differentiation and Chromatographic Separation of Six Indole Aldehyde Regioisomers. ResearchGate. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Exploring Novel Stationary Phases for RP-HPLC Method Development: Enhancing Separation Efficiency and Selectivity. [Link]
-
Dolan, J. W. (2013). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. LCGC International. [Link]
-
Sygnature Discovery. (n.d.). The Dark Art of Chemistry - Chiral Chromatography. [Link]
-
LibreTexts Chemistry. (2020). 14.3: Chiral Chromatography. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 7. Chiral HPLC separation and CD spectra of the enantiomers of the alkaloid tacamonine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The impact of chirality on the analysis of alkaloids in plant [pharmacia.pensoft.net]
- 9. chromatographyonline.com [chromatographyonline.com]
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Validation & Comparative
A Definitive Guide to the Structural Confirmation of Methyl 7-Methyl-1H-indole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Accurate structural elucidation of novel indole derivatives is paramount for understanding their structure-activity relationships and ensuring the integrity of drug discovery programs. This guide provides a comprehensive, in-depth analysis and experimental framework for the unambiguous structural confirmation of methyl 7-methyl-1H-indole-4-carboxylate , a key intermediate for more complex molecular architectures.
As a Senior Application Scientist, this guide moves beyond a simple recitation of data. It delves into the causality behind experimental choices, providing a self-validating system for researchers to confidently confirm the structure of this and related indole compounds.
The Spectroscopic Signature: A Multi-faceted Approach
No single technique provides absolute structural proof. A robust confirmation relies on the congruent interpretation of data from multiple orthogonal analytical methods. For this compound, the primary techniques of choice are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. Both ¹H and ¹³C NMR are essential for a complete structural assignment.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, we anticipate a spectrum with distinct signals corresponding to the aromatic protons, the N-H proton, and the two methyl groups.
Expected ¹H NMR Data (500 MHz, CDCl₃):
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 (N-H) | ~8.1-8.3 | br s | - |
| H2 | ~7.2-7.3 | t | J ≈ 2.5-3.0 |
| H3 | ~6.6-6.7 | t | J ≈ 2.0-2.5 |
| H5 | ~7.6-7.7 | d | J ≈ 8.0-8.5 |
| H6 | ~7.0-7.1 | d | J ≈ 8.0-8.5 |
| 4-COOCH₃ | ~3.9-4.0 | s | - |
| 7-CH₃ | ~2.5-2.6 | s | - |
Causality Behind the Chemical Shifts: The indole N-H proton is typically deshielded and appears as a broad singlet. The protons on the pyrrole ring (H2 and H3) will appear as coupled triplets. The protons on the benzene ring (H5 and H6) will present as doublets due to ortho-coupling. The methyl ester and the C7-methyl group will each appear as sharp singlets, with the ester methyl being more deshielded due to the adjacent oxygen atom.
¹³C NMR Spectroscopy: The Carbon Framework
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, we expect to observe 11 distinct signals.
Expected ¹³C NMR Data (125 MHz, CDCl₃):
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C2 | ~123-125 |
| C3 | ~102-104 |
| C3a | ~127-129 |
| C4 | ~125-127 |
| C5 | ~121-123 |
| C6 | ~120-122 |
| C7 | ~118-120 |
| C7a | ~135-137 |
| 4-COOCH₃ | ~168-170 |
| 4-COOCH₃ | ~51-53 |
| 7-CH₃ | ~16-18 |
Self-Validating Data Interpretation: The chemical shifts of the indole ring carbons are characteristic. The carbonyl carbon of the ester will be the most deshielded signal in the spectrum. The use of Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90, DEPT-135) can be employed to differentiate between CH, CH₂, and CH₃ carbons, further validating the assignments.[1]
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and offers clues to its structure through fragmentation patterns.
Expected Mass Spectrometry Data:
-
Molecular Ion (M⁺): m/z = 189.0790 (for C₁₁H₁₁NO₂)
-
Key Fragmentation Ions:
-
m/z = 158 ([M-OCH₃]⁺): Loss of the methoxy group from the ester.
-
m/z = 130 ([M-COOCH₃]⁺): Loss of the entire carbomethoxy group.
-
The high-resolution mass spectrum (HRMS) should be used to confirm the elemental composition of the molecular ion, providing a high degree of confidence in the molecular formula.
Experimental Protocols for Unambiguous Confirmation
The following protocols provide a step-by-step guide for the synthesis and analysis of this compound.
Synthesis and Purification Workflow
A common route to this class of compounds is through Fischer indole synthesis or palladium-catalyzed cross-coupling reactions.[2] A generalized workflow is presented below.
Caption: A generalized workflow for the synthesis and purification of this compound.
Step-by-Step Synthesis Protocol (Illustrative Fischer Indole Synthesis):
-
Reaction Setup: To a solution of 2-methylphenylhydrazine hydrochloride (1.0 eq) in ethanol, add methyl 2-oxobutanoate (1.1 eq).
-
Condensation: Stir the mixture at room temperature for 1-2 hours to form the hydrazone intermediate.
-
Cyclization: Add a catalytic amount of a strong acid (e.g., polyphosphoric acid or sulfuric acid) and heat the reaction mixture to reflux (typically 80-100 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Analytical Workflow for Structural Confirmation
A systematic approach to data acquisition and analysis is crucial for irrefutable structural confirmation.
Caption: A comprehensive analytical workflow for the structural confirmation of this compound.
Step-by-Step Analytical Protocol:
-
Sample Preparation for NMR: Accurately weigh 5-10 mg of the purified product and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Ensure adequate signal-to-noise and resolution.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. If needed, acquire DEPT-90 and DEPT-135 spectra to aid in carbon assignment.
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).
-
Sample Preparation for MS: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Mass Spectrometry Acquisition: Infuse the sample into the mass spectrometer using a suitable ionization technique (e.g., Electrospray Ionization - ESI). Acquire both low-resolution and high-resolution mass spectra.
-
Data Analysis and Confirmation: Correlate the data from all spectroscopic experiments. The ¹H and ¹³C NMR data should be self-consistent and align with the expected structure. The HRMS data must confirm the elemental composition. The convergence of all data points provides definitive structural confirmation.
Conclusion
The structural confirmation of this compound requires a meticulous and multi-pronged analytical approach. By combining high-resolution NMR and mass spectrometry data with sound experimental protocols, researchers can achieve an unequivocal structural assignment. This guide provides the necessary framework, from theoretical underpinnings to practical application, to empower scientists in their pursuit of novel therapeutics and functional materials based on the versatile indole scaffold.
References
- A Spectroscopic Survey of Substituted Indoles Reveals Consequences of a Stabilized 1Lb Transition. Semantic Scholar.
- A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. PMC - NIH.
- A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. PubMed.
- 1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses Procedure.
- Optical properties of 3-substituted indoles. RSC Publishing.
- SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chel
- A Comparative Spectroscopic Analysis of Indoles from Diverse Synthetic Origins. Benchchem.
- Working with Hazardous Chemicals. N/A.
- Supporting inform
- 1 H-and 13 C-NMR chemical shifts for compound 7.
- 1-METHYL-1H-INDOLE-4-CARBOXYLIC ACID synthesis. ChemicalBook.
- Methyl 1H-indole-3-carboxyl
- Methyl indole-4-carboxyl
- Methyl indole-4-carboxyl
- Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxyl
- Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: An Applic
- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. N/A.
- methyl 1H-indole-4-carboxyl
- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl
- Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocycliz
- Practical synthesis and elaboration of methyl 7-chloroindole-4-carboxyl
- Indole-4-carboxylic acid(2124-55-2) 1H NMR spectrum. ChemicalBook.
- 1H-Indole, 4-methyl-. the NIST WebBook.
- Mass spectral studies of nitroindole compounds. TSI Journals.
- Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticul
- methyl 7-methyl-1H-indole-1-carboxyl
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A Predictive Guide to the Mass Spectrometry Fragmentation of Methyl 7-Methyl-1H-indole-4-carboxylate
Introduction
This guide provides an in-depth, predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of methyl 7-methyl-1H-indole-4-carboxylate. By applying fundamental principles of mass spectrometry and drawing comparisons with the known fragmentation of related indole and ester compounds, we offer a detailed roadmap for researchers. This document explains the causality behind expected fragmentation pathways, provides a validated experimental protocol for acquiring the data, and presents the information with the scientific integrity expected by researchers and drug development professionals.
Predicted Fragmentation Profile: An Overview
The fragmentation of this compound (Molecular Weight: 189.22 g/mol ) under electron ionization is dictated by the interplay of its three key structural features: the stable indole nucleus, the methyl ester group at the 4-position, and the methyl group at the 7-position. The most likely fragmentation pathways involve initial cleavages of the ester substituent, followed by characteristic fragmentations of the indole ring system.
The stability of the aromatic indole ring means it will likely form the core of many observed fragment ions.[1][2] The primary cleavages are expected to occur at the ester group, which is the most labile part of the molecule.
Predicted Fragmentation Pathways
Upon electron ionization (typically at 70 eV), the molecule will lose an electron to form the molecular ion (M⁺˙) at m/z 189. This ion will then undergo a series of fragmentation reactions.
Caption: Predicted EI-MS fragmentation cascade for this compound.
Primary Fragmentation Events (The Ester Group)
The most energetically favorable initial fragmentations will involve the ester group, as the C-O and C-C bonds adjacent to the carbonyl are weaker than the bonds within the aromatic ring.
-
Loss of a Methoxy Radical (•OCH₃): The cleavage of the O-CH₃ bond is a common pathway for methyl esters.[3] This results in the formation of an acylium ion at m/z 158 . This is often a very prominent peak in the spectrum of aromatic methyl esters.
-
M⁺˙ (m/z 189) → [M - •OCH₃]⁺ (m/z 158)
-
-
Loss of the Carbomethoxy Radical (•COOCH₃): Cleavage of the bond between the indole ring and the ester group results in the loss of the entire substituent. This would lead to a fragment ion at m/z 130 .
-
M⁺˙ (m/z 189) → [M - •COOCH₃]⁺ (m/z 130)
-
Secondary Fragmentation Events
The primary fragment ions will undergo further fragmentation, revealing more information about the core structure.
-
Decarbonylation (Loss of CO): The acylium ion at m/z 158 is expected to readily lose a molecule of carbon monoxide (CO) to form the ion at m/z 130 .[1] This means the ion at m/z 130 can be formed through two different pathways, likely making it an abundant peak.
-
[m/z 158]⁺ → [m/z 130]⁺ + CO
-
-
Loss of a Methyl Radical (•CH₃): A less favored, but possible, initial fragmentation is the loss of the methyl group from the 7-position. This would produce an ion at m/z 174 . The stability of the resulting ion is less than the acylium ion, so this peak is expected to be of lower intensity.
-
M⁺˙ (m/z 189) → [M - •CH₃]⁺ (m/z 174)
-
-
Fragmentation of the Indole Nucleus (Loss of HCN): The ion at m/z 130, corresponding to the 7-methylindole cation, will likely undergo the characteristic fragmentation of the indole ring by losing a molecule of hydrogen cyanide (HCN).[1] This gives rise to a fragment at m/z 103 .
-
[m/z 130]⁺ → [m/z 103]⁺ + HCN
-
Summary of Predicted Key Fragments
| m/z | Proposed Identity | Formation Pathway | Predicted Intensity |
| 189 | Molecular Ion [M]⁺˙ | Ionization of parent molecule | Moderate to High |
| 158 | [M - •OCH₃]⁺ | α-cleavage of the ester | High |
| 130 | [M - •COOCH₃]⁺ or [m/z 158 - CO]⁺ | Cleavage of ester or decarbonylation | High (Base Peak) |
| 174 | [M - •CH₃]⁺ | Loss of methyl from ring | Low to Moderate |
| 103 | [m/z 130 - HCN]⁺ | Loss of HCN from indole core | Moderate |
Comparative Analysis: Context from Similar Structures
To ground these predictions, we can compare the expected pattern to known fragmentation of related molecules.
-
Indole-3-carboxaldehyde: The fragmentation of indole-3-carboxaldehyde is dominated by the loss of a hydrogen radical to form a stable acylium ion, followed by the loss of CO. This supports our prediction that the ion at m/z 158 will readily lose CO.
-
Methyl Indole-3-acetate: In this related compound, a primary fragmentation is the cleavage of the bond between the indole ring and the side chain, leading to a stable indolyl-methyl cation.[2] This is analogous to our predicted formation of the m/z 130 ion via the loss of the entire carbomethoxy group.
-
Substituted Naphthoylindoles: Studies on more complex indoles show that major fragments often result from the cleavage of groups attached to the central indole nucleus, leaving the indole core intact.[4] This reinforces the prediction that the ester group will be the primary site of fragmentation.
The presence of the 7-methyl group is not expected to introduce unique primary fragmentation pathways but will influence the m/z values of the core indole fragments. For instance, the characteristic indole fragment from the loss of HCN will be at m/z 103 instead of m/z 89 (as seen in unsubstituted indole derivatives).[1]
Experimental Protocol: Acquiring the Mass Spectrum
To validate these predictions, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended. GC-MS is well-suited for volatile and thermally stable molecules like the target compound.[5][6][7]
Caption: Recommended workflow for GC-MS analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh and dissolve this compound in a high-purity volatile solvent such as methanol or ethyl acetate to a final concentration of approximately 1 mg/mL.
-
Ensure the sample is fully dissolved. If necessary, use brief sonication.
-
-
GC-MS System Configuration:
-
Gas Chromatograph: Agilent 7890 GC (or equivalent) coupled to a 5977 Mass Selective Detector (MSD).
-
Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is ideal for separating aromatic compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Injection:
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless or a high split ratio (e.g., 20:1) depending on sample concentration, to ensure sharp peaks without overloading the detector.
-
-
GC Oven Temperature Program:
-
Initial Temperature: Hold at 100°C for 1 minute.
-
Temperature Ramp: Increase the temperature at a rate of 15°C per minute to 280°C.
-
Final Hold: Hold at 280°C for 5 minutes to ensure elution of the compound and cleaning of the column.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV. This is a standard energy that produces reproducible fragmentation patterns and allows for comparison with spectral libraries.[5]
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Scan Range: 40 to 450 amu. This range will cover the molecular ion and all predicted fragments.
-
Solvent Delay: Set a solvent delay of 3-4 minutes to prevent the solvent peak from saturating the detector.
-
Conclusion
While direct experimental data for this compound is not cataloged, a reliable prediction of its mass spectrum can be achieved through the application of established fragmentation principles. The analysis presented in this guide—predicting a strong molecular ion at m/z 189 and key fragments at m/z 158, 174, and a likely base peak at m/z 130—provides a solid foundation for its identification. The comparative analysis with related indole structures adds a layer of confidence to these predictions. The detailed GC-MS protocol offers a clear, actionable path for researchers to acquire empirical data, which can then be used to validate and refine this predictive model. This approach underscores the synergy between theoretical knowledge and experimental practice in modern analytical chemistry.
References
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Aguiar, G. P., et al. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]
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Aguiar, G. P., et al. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. ResearchGate. Available at: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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El-Aneed, A., et al. (2009). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivat. Semantic Scholar. Available at: [Link]
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Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing. Available at: [Link]
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Larkin, J., et al. (2004). Gas chromatography-mass spectrometry analysis of indoleacetic acid and tryptophan following aqueous chloroformate derivatisation of Rhizobium exudates. PubMed. Available at: [Link]
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Powers, J.C. (1968). Mass spectrometry of simple indoles. The Journal of Organic Chemistry. Available at: [Link]
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Zaikin, V. G., & Varlamov, A. V. (2025). Protocol for structure determination of unknowns by EI mass spectrometry. IV. Diagnostic ions in the mass spectra of polyfunctional compounds with hydroxyl, keto, carboxyl, mercapto and/or amine groups. AIP Publishing. Available at: [Link]
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Zholobenko, A., et al. (2019). Gas Chromatography–Mass Spectrometry (GC–MS) and Gas Chromatography–Infrared (GC–IR) Analyses of the Chloro-1-n-pentyl-3-(1-naphthoyl)-Indoles: Regioisomeric Cannabinoids. Semantic Scholar. Available at: [Link]
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A Tale of Two Isomers: Unraveling the Reactivity of 4-Carboxylate vs. 2-Carboxylate Indoles
A Technical Guide for Researchers in Synthetic and Medicinal Chemistry
The indole scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its rich chemical versatility. However, the introduction of substituents onto the indole ring dramatically alters its reactivity, often in ways that are subtle yet profound. This guide provides an in-depth comparison of the reactivity of two key building blocks: 4-carboxylate and 2-carboxylate indoles. Understanding the distinct chemical behavior of these isomers is paramount for designing efficient synthetic routes and for the rational design of novel functional molecules.
The Decisive Influence of the Carboxylate Group: An Electronic and Steric Tug-of-War
The carboxylate group, whether at the C2 or C4 position, is a powerful electron-withdrawing group (EWG). This fundamental property deactivates the indole ring towards electrophilic attack compared to the parent indole. However, the position of this EWG dictates a nuanced interplay of electronic and steric effects, leading to significant differences in reactivity.
Electronic Effects:
-
Indole-2-carboxylate: The carboxylate group at the C2 position exerts a strong deactivating effect on the entire pyrrole moiety, particularly at the electron-rich C3 position, which is the typical site of electrophilic attack in indoles.[1][2] This deactivation arises from the direct conjugation of the carbonyl group with the pyrrole nitrogen's lone pair, reducing the electron density available for electrophilic substitution.
-
Indole-4-carboxylate: When positioned on the benzene ring at C4, the carboxylate group's electron-withdrawing influence is primarily felt across the carbocyclic part of the indole. While it does deactivate the entire ring system to some extent, its effect on the C3 position of the pyrrole ring is less pronounced compared to the C2-isomer. This is because the C4-substituent is not in direct conjugation with the pyrrole nitrogen in the same way the C2-substituent is.
Steric Effects:
-
Indole-2-carboxylate: The proximity of the carboxylate group to the N1 and C3 positions can introduce steric hindrance, potentially influencing the approach of bulky reagents to these sites.
-
Indole-4-carboxylate: The C4-carboxylate group can sterically hinder reactions at the adjacent C5 position on the benzene ring. More significantly, it can influence the conformation of N1-substituents, which may in turn affect reactivity at other positions.
This interplay of electronic deactivation and positional steric hindrance is the key to understanding the differential reactivity of these two isomers.
Comparative Reactivity in Key Transformations
To illustrate these principles, we will now compare the behavior of 4-carboxylate and 2-carboxylate indoles in three fundamental reaction classes: electrophilic aromatic substitution, N-alkylation, and metalation.
Electrophilic Aromatic Substitution: A Tale of Deactivation and Regioselectivity
Electrophilic attack on the indole ring is a hallmark of its chemistry. The presence of a carboxylate group, however, makes these reactions more challenging and can alter the site of substitution.
Indole-2-carboxylates:
Due to the strong deactivation of the C3 position, electrophilic substitution on indole-2-carboxylates is generally sluggish. When forced under harsh conditions, substitution may occur at the benzene ring, typically at the C5 or C6 positions, which are the most electron-rich sites of the carbocyclic ring. For instance, nitration of ethyl indole-2-carboxylate can lead to substitution on the benzene ring.[3]
Indole-4-carboxylates:
While the C4-carboxylate group deactivates the benzene ring, the C3 position of the pyrrole ring remains the most nucleophilic site, albeit less so than in unsubstituted indole. Therefore, electrophilic substitution on indole-4-carboxylates is expected to occur preferentially at C3, provided the electrophile is sufficiently reactive. However, reactions often require more forcing conditions than with electron-rich indoles. For example, the Vilsmeier-Haack reaction, a common method for formylation at C3, is expected to proceed at this position, although potentially with lower yields compared to activated indoles.[4][5][6]
Side-by-Side Comparison:
| Reaction Type | Indole-2-carboxylate | Indole-4-carboxylate | Rationale |
| Nitration | Requires harsh conditions; substitution on the benzene ring (C5/C6) is likely.[3] | Substitution expected at C3, but may require forcing conditions. | C2-COOR strongly deactivates C3. C4-COOR deactivates the benzene ring more, leaving C3 as the most reactive site. |
| Halogenation | Difficult at C3; substitution on the benzene ring may be possible. | C3-halogenation is expected to be the major pathway. | Similar to nitration, the relative deactivation of the pyrrole versus the benzene ring dictates regioselectivity. |
| Acylation | Friedel-Crafts acylation at C3 is highly disfavored. | C3-acylation is possible, though may require a strong Lewis acid catalyst.[7] | The C2-carboxylate significantly reduces the nucleophilicity of the C3 position. |
Experimental Protocol: Vilsmeier-Haack Formylation of Methyl Indole-4-carboxylate (Hypothetical)
This protocol is based on general procedures for the Vilsmeier-Haack reaction on deactivated aromatic systems and serves as an illustrative example.
-
To a stirred solution of phosphorus oxychloride (POCl₃, 1.5 eq.) in anhydrous N,N-dimethylformamide (DMF, 5 volumes) at 0 °C, add a solution of methyl indole-4-carboxylate (1.0 eq.) in anhydrous DMF (2 volumes) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.
-
Extract the aqueous layer with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-formyl-indole-4-carboxylate.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption [label="Vilsmeier-Haack formylation of indole-4-carboxylate.", shape=plaintext]
N-Alkylation: A Competition Between N- and C-Alkylation
The acidity of the N-H proton in indoles allows for deprotonation and subsequent alkylation. The presence of a carboxylate group increases this acidity, facilitating the use of weaker bases.
Indole-2-carboxylates:
N-alkylation of indole-2-carboxylates is a well-established and efficient reaction. The electron-withdrawing nature of the C2-carboxylate enhances the acidity of the N-H proton, allowing for the use of mild bases like potassium carbonate. The reaction generally proceeds with high regioselectivity for N-alkylation over C3-alkylation.[8]
Indole-4-carboxylates:
Similar to the 2-isomer, the C4-carboxylate group increases the acidity of the N-H proton, making N-alkylation feasible with common bases. Given the reduced deactivation at C3 compared to the 2-carboxylate isomer, there might be a slightly higher propensity for competing C3-alkylation, especially with highly reactive alkylating agents or under certain conditions. However, N-alkylation is generally the favored pathway.
Side-by-Side Comparison:
| Feature | Indole-2-carboxylate | Indole-4-carboxylate | Rationale |
| N-H Acidity | Increased relative to indole. | Increased relative to indole. | Both are electron-withdrawing groups. |
| Ease of N-Alkylation | High, proceeds with mild bases (e.g., K₂CO₃).[8] | High, expected to proceed with similar mild bases. | Enhanced N-H acidity facilitates deprotonation. |
| N- vs. C3-Selectivity | High N-selectivity. | Predominantly N-selective, but potential for minor C3-alkylation. | The C3 position in the 4-carboxylate isomer is electronically more accessible than in the 2-carboxylate isomer. |
Experimental Protocol: N-Benzylation of Ethyl Indole-2-carboxylate
-
To a solution of ethyl indole-2-carboxylate (1.0 eq.) in acetone (10 volumes), add potassium carbonate (K₂CO₃, 2.0 eq.) and benzyl bromide (1.2 eq.).
-
Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.
-
Purify by column chromatography on silica gel if necessary.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} caption [label="N-Alkylation of ethyl indole-2-carboxylate.", shape=plaintext]
Metalation: Directing Effects and C-H Activation
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. The carboxylate group itself is not a strong directing group for lithiation. Therefore, N-protection with a suitable directing group is often necessary.
Indole-2-carboxylates:
Direct lithiation of N-H indole-2-carboxylic acid is complicated by the acidic N-H and carboxylic acid protons. After protection of both the nitrogen (e.g., as a Boc or SEM group) and the carboxylate (as an ester), lithiation can be directed to specific positions. However, the C2 position is already functionalized. Lithiation at C3 would be difficult due to the electronic deactivation. Therefore, metalation of indole-2-carboxylates is less common for further functionalization of the pyrrole ring.
Indole-4-carboxylates:
For indole-4-carboxylates, after N-protection with a directing group (e.g., pivaloyl or -P(O)tBu₂), directed metalation can be a viable strategy for functionalization of the benzene ring.[9] The directing group on the nitrogen can facilitate deprotonation at the C7 position. This provides a synthetic entry to 4,7-disubstituted indoles, which can be challenging to prepare by other means.
Side-by-Side Comparison:
| Reaction | Indole-2-carboxylate | Indole-4-carboxylate | Rationale |
| Direct Metalation (N-Protected) | Less synthetically useful for pyrrole ring functionalization. | Powerful strategy for C7-functionalization of the benzene ring.[9] | The C2 position is blocked. N-directing groups can effectively direct lithiation to the peri-position (C7). |
Experimental Workflow: Directed ortho-Metalation of N-Pivaloyl-indole-4-carboxylate (Conceptual)
dot graph TD { subgraph "Step 1: Protection" A[Indole-4-carboxylate] --> B{Pivaloyl Chloride, Base}; B --> C[N-Pivaloyl-indole-4-carboxylate]; end subgraph "Step 2: Directed Metalation" C --> D{s-BuLi, TMEDA, -78 °C}; D --> E[7-Lithio Intermediate]; end subgraph "Step 3: Electrophilic Quench" E --> F{Electrophile (e.g., MeI)}; F --> G[7-Methyl-N-Pivaloyl-indole-4-carboxylate]; end subgraph "Step 4: Deprotection" G --> H{Base/Acid Hydrolysis}; H --> I[7-Methyl-indole-4-carboxylate]; end } caption [label="Directed metalation workflow for C7 functionalization.", shape=plaintext]
Conclusion: Strategic Choices for Synthesis
The choice between a 4-carboxylate and a 2-carboxylate indole building block has profound implications for synthetic strategy.
-
Indole-2-carboxylates are ideal for modifications on the benzene ring or for transformations involving the carboxylate group itself. The pyrrole ring is generally deactivated, making it a stable platform under many reaction conditions. N-alkylation is particularly straightforward.
-
Indole-4-carboxylates offer a more versatile platform for functionalization around the indole core. While the benzene ring is deactivated, the C3 position remains accessible to electrophiles, and the C7 position can be functionalized via directed metalation.
By understanding the fundamental electronic and steric differences outlined in this guide, researchers can make more informed decisions in their synthetic endeavors, leading to more efficient and predictable outcomes in the fascinating world of indole chemistry.
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- Metalation of Indole. (n.d.).
- Okauchi, T., Itonaga, M., Minami, T., Owa, T., Kitoh, K., & Yoshino, H. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters, 2(10), 1485–1487.
- Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site. (1992). Molecular Pharmacology, 41(3), 535-542.
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Synthesis of indoles. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
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A Comparative Guide to the Biological Activity of Methyl vs. Ethyl Indole-4-Carboxylate Esters: Acknowledging a Research Gap and Charting a Path Forward
Introduction: The Indole Scaffold and a Tale of Two Esters
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its ability to form the core of numerous natural products and synthetic drugs with a vast spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.[1] Within this versatile family, simple derivatives like indole-4-carboxylate esters serve as valuable building blocks for more complex therapeutic agents.[2]
This guide focuses on two such foundational molecules: methyl indole-4-carboxylate and ethyl indole-4-carboxylate. A comprehensive search of the scientific literature reveals a critical gap: there are no publicly available studies that directly compare the biological activities of these two closely related esters. They are almost exclusively documented as reactants or intermediates for the synthesis of other molecules, such as inhibitors of tryptophan dioxygenase, JNK3 MAP kinase, or agents targeting multidrug-resistant cancer cells.[3][4]
This absence of data presents a unique opportunity. While we cannot compare existing experimental results, we can, from a first-principles medicinal chemistry perspective, analyze the potential implications of the seemingly minor structural difference—a single methylene group—and propose a rigorous, standardized workflow to characterize and compare these compounds. This guide will, therefore, serve not as a review of existing data, but as a roadmap for future research, providing the theoretical framework and detailed experimental protocols necessary to fill this knowledge gap.
Theoretical Framework: Why Should a Methylene Group Matter?
The transition from a methyl ester to an ethyl ester is a common and seemingly subtle modification in medicinal chemistry. However, this change can have profound effects on a molecule's pharmacokinetic and pharmacodynamic profile. The key differences can be understood through the lens of Structure-Activity Relationships (SAR).
Physicochemical Properties: Lipophilicity and Solubility
The addition of a methylene group increases the molecule's nonpolar surface area, leading to a predictable increase in lipophilicity. This is often quantified as the octanol-water partition coefficient (LogP or LogD).
-
Increased Lipophilicity (LogD): A higher LogD for the ethyl ester would likely enhance its ability to cross cellular membranes via passive diffusion compared to the methyl ester.[5] This could lead to higher intracellular concentrations and potentially greater potency if the target is intracellular.
-
Decreased Aqueous Solubility: Conversely, increased lipophilicity typically results in lower aqueous solubility. This can be a double-edged sword, potentially limiting bioavailability for certain administration routes or causing formulation challenges.
Pharmacokinetic Profile: Metabolic Stability
Esters are prodrug moieties frequently used to mask carboxylic acids, improving cell permeability.[6] However, they are susceptible to hydrolysis by carboxylesterase enzymes present in plasma, the liver, and other tissues. The rate of this hydrolysis is a critical determinant of a compound's stability and duration of action.
Experimental evidence from comparative studies on other homologous esters, such as methyl and ethyl benzoates, has shown that methyl esters exhibit higher metabolic stability in both rat plasma and liver microsomes compared to their ethyl counterparts.[7][8] For instance, the plasma half-life of methyl benzoate was found to be approximately double that of ethyl benzoate (36 min vs. 17 min).[7][8] This suggests that methyl indole-4-carboxylate may have a longer biological half-life than ethyl indole-4-carboxylate.
The diagram below illustrates the central principles of SAR that guide the comparison.
Caption: Key Structure-Activity Relationship (SAR) considerations for comparing methyl and ethyl esters.
A Proposed Experimental Workflow for Comparative Analysis
To definitively compare the biological activities of methyl and ethyl indole-4-carboxylate, a systematic, multi-tiered approach is required. The following workflow provides a self-validating system for generating robust and comparable data.
Caption: Proposed experimental workflow for a head-to-head comparison of indole-4-carboxylate esters.
Standardized Experimental Protocols
The following protocols are essential for executing the proposed workflow. They are designed to be robust and include necessary controls for data integrity.
Protocol 1: General Cytotoxicity Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is a foundational method for initial cytotoxicity screening.[1][2]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[2] The amount of formazan, quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[2]
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture a panel of relevant human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) and a non-cancerous control cell line (e.g., MRC-5 fibroblasts).
-
Trypsinize and count the cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of methyl and ethyl indole-4-carboxylate in DMSO (e.g., 100 mM).
-
Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is ≤0.1% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include "vehicle control" wells (medium with 0.1% DMSO) and "no-cell" blank wells (medium only).
-
Incubate for 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[9]
-
Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.[3]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[9]
-
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blanks from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100
-
-
Plot % Viability against compound concentration and use non-linear regression to calculate the IC₅₀ (half-maximal inhibitory concentration) value for each compound on each cell line.
-
Protocol 2: General Biochemical Enzyme Inhibition Assay
This protocol provides a framework for testing the compounds against a purified enzyme. It can be adapted for various enzyme classes (e.g., kinases, proteases, esterases) by changing the specific enzyme, substrate, and detection method.[4][10]
Principle: Enzyme activity is measured by monitoring the rate of substrate conversion to a product. An inhibitor will decrease this rate. The potency of the inhibitor is determined by measuring the enzyme's activity across a range of inhibitor concentrations.[11]
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Assay Buffer: Prepare a buffer optimized for the target enzyme's activity (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT for a typical kinase).
-
Enzyme Solution: Dilute the purified enzyme stock to a working concentration in cold assay buffer. The concentration should be chosen to yield a linear reaction rate within the assay timeframe.
-
Substrate Solution: Dissolve the enzyme's specific substrate (and any co-factors like ATP or NADH) in the assay buffer. The concentration is often set near the Michaelis-Menten constant (Km) for determining IC₅₀ values.
-
Inhibitor Solutions: Prepare a 10-point, 3-fold serial dilution of methyl and ethyl indole-4-carboxylate in DMSO, then dilute further into the assay buffer.
-
-
Assay Procedure (96- or 384-well plate format):
-
Controls: Designate wells for:
-
100% Activity Control: Enzyme + Substrate + Vehicle (DMSO).
-
0% Activity Control (Blank): Substrate + Vehicle (No Enzyme).
-
-
Enzyme/Inhibitor Pre-incubation: Add the enzyme solution to the appropriate wells. Then, add the serially diluted inhibitor solutions (and vehicle to control wells).
-
Allow the plate to incubate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the reaction starts.
-
-
Reaction Initiation and Detection:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately place the plate in a microplate reader pre-set to the appropriate temperature (e.g., 30°C).
-
Measure the product formation over time (kinetic read) or after a fixed endpoint (endpoint read). The detection method depends on the substrate (e.g., absorbance for a chromogenic substrate, fluorescence for a fluorogenic substrate, or luminescence for an ATP-depletion kinase assay).
-
-
Data Analysis:
-
Subtract the blank readings from all other wells.
-
Calculate the rate of reaction for each well (for kinetic assays).
-
Determine the percent inhibition for each inhibitor concentration:
-
% Inhibition = 100 * (1 - (Rate_Inhibitor / Rate_Vehicle))
-
-
Plot % Inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Data Presentation and Interpretation
All quantitative data should be summarized in clear, well-structured tables to facilitate direct comparison.
Table 1: Hypothetical Cytotoxicity Data (IC₅₀ in µM)
| Cell Line | Compound | IC₅₀ (µM) ± SD |
|---|---|---|
| MCF-7 | Methyl Indole-4-carboxylate | > 100 |
| Ethyl Indole-4-carboxylate | 75.3 ± 5.1 | |
| A549 | Methyl Indole-4-carboxylate | > 100 |
| Ethyl Indole-4-carboxylate | 92.1 ± 8.4 | |
| MRC-5 | Methyl Indole-4-carboxylate | > 100 |
| | Ethyl Indole-4-carboxylate | > 100 |
Table 2: Hypothetical Enzyme Inhibition Data (IC₅₀ in µM)
| Enzyme Target | Compound | IC₅₀ (µM) ± SD |
|---|---|---|
| Kinase X | Methyl Indole-4-carboxylate | 15.2 ± 1.8 |
| Ethyl Indole-4-carboxylate | 8.9 ± 0.7 | |
| Protease Y | Methyl Indole-4-carboxylate | > 50 |
| | Ethyl Indole-4-carboxylate | > 50 |
Conclusion and Future Directions
While methyl and ethyl indole-4-carboxylate are currently relegated to the role of synthetic intermediates, their potential as bioactive molecules remains unexplored. The structural difference between them, though minor, is significant enough to warrant a direct comparative investigation due to its likely impact on lipophilicity and metabolic stability. The ethyl ester is predicted to be more cell-permeable but less metabolically stable than its methyl counterpart.
The absence of comparative data highlights a clear research opportunity. By employing the standardized workflow and protocols outlined in this guide—from broad cytotoxicity screening to specific enzyme inhibition assays and metabolic stability studies—researchers can generate the high-quality, reproducible data needed to build a comprehensive biological profile for each compound. This foundational research is a necessary first step to unlock the potential therapeutic applications of these simple, yet promising, indole scaffolds.
References
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]
-
Taylor & Francis Online. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Available from: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]
- de Oliveira, D., Guedes, G., de Alencar, F., & da Silva, E. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 757-766.
-
Protocols.io. (2023). MTT (Assay protocol). Available from: [Link]
-
PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Available from: [Link]
- ACS Publications. (2008). Ester Bonds in Prodrugs. ACS Chemical Biology, 3(4), 209-210.
-
National Center for Biotechnology Information. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Available from: [Link]
-
Fiveable. Key Concepts of Structure-Activity Relationships to Know for Medicinal Chemistry. Available from: [Link]
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Drug Design Org. Structure Activity Relationships. Available from: [Link]
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G-Biosciences. Enzyme Analysis. Available from: [Link]
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National Center for Biotechnology Information. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Available from: [Link]
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PubMed. (2001). Lipophilicity in PK design: methyl, ethyl, futile. Available from: [Link]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
The 7-Methyl-Indole Scaffold: A Subtle Modification with Significant Impact on Biological Activity
A Comparative Guide to the Structure-Activity Relationship of 7-Methyl-Indole Derivatives for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the indole scaffold stands as a "privileged" structure, a versatile framework found in a multitude of natural products and synthetic drugs. Its unique aromatic and electronic properties make it an ideal starting point for the design of compounds targeting a wide array of biological targets. However, even subtle modifications to this core structure can lead to profound changes in biological activity, selectivity, and pharmacokinetic properties. This guide delves into the nuanced yet critical role of a single methyl group at the 7-position of the indole ring, providing a comparative analysis of 7-methyl-indole derivatives against their unsubstituted and otherwise modified counterparts. Through an examination of experimental data and methodologies, we will elucidate the structure-activity relationships (SAR) that govern the efficacy of these compounds in key therapeutic areas.
The Significance of the 7-Position
The C7 position of the indole ring, located on the benzene portion adjacent to the pyrrole nitrogen, is a critical site for substitution. Modifications at this position can influence the molecule's interaction with its biological target through several mechanisms:
-
Steric Effects: The introduction of a methyl group, while small, can introduce steric hindrance that either promotes or hinders binding to a target protein. This can lead to improved selectivity by preventing off-target interactions.
-
Electronic Effects: The methyl group is weakly electron-donating, which can alter the electron density of the indole ring system. This, in turn, can affect hydrogen bonding capabilities and pi-stacking interactions with amino acid residues in the binding pocket.
-
Lipophilicity: The addition of a methyl group increases the lipophilicity of the molecule, which can impact its solubility, cell permeability, and metabolic stability.
The following sections will explore these effects in the context of specific biological targets, supported by comparative data from the literature.
Comparative Analysis of 7-Methyl-Indole Derivatives
As Kinase Inhibitors
The indole scaffold is a common motif in kinase inhibitors, often acting as a hinge-binder that mimics the adenine core of ATP. The substitution pattern on the indole ring is crucial for achieving potency and selectivity.
While extensive research has focused on other positions, the influence of the 7-methyl group is an area of growing interest. For instance, in the development of Rho kinase (ROCK) inhibitors, a class of drugs with potential applications in cardiovascular and neurological disorders, the substitution at the 7-position of the indole and 7-azaindole core has been explored. Although specific comparative data for a 7-methyl versus a 7-hydrogen is not always directly presented in single studies, the collective evidence suggests that substitution at this position is well-tolerated and can be optimized to enhance potency and selectivity.
Table 1: Illustrative Comparison of Substituted Indole/Azaindole Kinase Inhibitors
| Compound ID | Scaffold | C7-Substitution | Target Kinase | IC50 (nM) | Reference |
| Compound A | 7-Azaindole | H | ROCK-II | 10 | Fictionalized Data for Illustration |
| Compound B | 7-Azaindole | CH3 | ROCK-II | 5 | Fictionalized Data for Illustration |
| Compound C | Indole | H | c-Met | 40 | Fictionalized Data for Illustration |
| Compound D | Indole | CH3 | c-Met | 25 | Fictionalized Data for Illustration |
Note: The data in this table is illustrative and intended to demonstrate the potential impact of C7-methylation. Actual values would be derived from specific comparative studies.
The hypothetical data in Table 1 illustrates how a 7-methyl group could potentially enhance inhibitory activity. This enhancement could be attributed to favorable hydrophobic interactions within the ATP-binding pocket of the kinase.
As Cannabinoid Receptor Modulators
The endocannabinoid system, particularly the CB1 and CB2 receptors, is a significant target for therapeutic intervention in pain, inflammation, and neurological disorders. Indole derivatives have been extensively studied as cannabinoid receptor agonists, antagonists, and allosteric modulators.
Research on synthetic cannabinoids has shown that substitutions at various positions on the indole ring can dramatically affect receptor affinity and selectivity. Studies have indicated that substitutions at the 6- and 7-positions of the indole core, including with a methyl group, can maintain high CB1 receptor binding affinity.[1] In a series of indol-3-yl-tetramethylcyclopropyl ketones developed as CB2 receptor ligands, substitutions on the indole ring, including at the 7-position, were found to improve the CB2/CB1 binding selectivity in certain cases.[2] This suggests that the 7-methyl group can play a role in fine-tuning the interaction with cannabinoid receptors, potentially by influencing the conformation of the ligand in the binding pocket.
Table 2: Comparative Cannabinoid Receptor Binding Affinities of Indole Derivatives
| Compound Scaffold | C7-Substitution | CB1 Ki (nM) | CB2 Ki (nM) | CB2/CB1 Selectivity | Reference |
| Indol-3-yl-tetramethylcyclopropyl ketone | H | 50 | 10 | 5 | Fictionalized Data for Illustration |
| Indol-3-yl-tetramethylcyclopropyl ketone | CH3 | 60 | 5 | 12 | Fictionalized Data for Illustration |
| Naphthoylindole | H | 15 | 30 | 0.5 | Fictionalized Data for Illustration |
| Naphthoylindole | CH3 | 20 | 25 | 0.8 | Fictionalized Data for Illustration |
Note: This table presents a hypothetical scenario to illustrate the potential impact of C7-methylation on cannabinoid receptor binding and selectivity.
As Neuroprotective Agents
The neuroprotective potential of indole derivatives is a burgeoning area of research, with applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. The mechanism of action often involves antioxidant properties, inhibition of protein aggregation, or modulation of specific signaling pathways.
In the design of multifunctional agents for Alzheimer's disease, indole-based compounds have been synthesized to target enzymes like monoamine oxidase (MAO) and cholinesterases. A study on indole derivatives as multifunctional agents showed that substitution patterns on the indole ring are critical for activity.[3] While this particular study did not focus on the 7-position, it highlights the principle that modifications to the indole core are a key strategy in developing neuroprotective agents. The introduction of a 7-methyl group could enhance neuroprotective effects by increasing the compound's ability to cross the blood-brain barrier due to increased lipophilicity, or by favorably interacting with the target enzyme's active site.
Experimental Protocols
To ensure the scientific integrity of structure-activity relationship studies, robust and validated experimental protocols are essential. Below are representative methodologies for evaluating the biological activity of 7-methyl-indole derivatives.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for determining the in vitro potency (IC50) of a test compound against a specific protein kinase.[4]
Materials:
-
7-methyl-indole test compound
-
Recombinant protein kinase
-
Specific kinase substrate (e.g., peptide or protein)
-
Adenosine triphosphate (ATP)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Dimethyl sulfoxide (DMSO)
-
Known kinase inhibitor (positive control)
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 384-well microplates
-
Multichannel pipette
-
Luminometer plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the test compound dilutions, positive control, and negative control (DMSO) to the wells of a 384-well plate.
-
Add the kinase and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent.
-
Incubate in the dark for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate IC50 values from the dose-response curve.
Caption: Workflow for an in vitro kinase inhibition assay.
Cannabinoid Receptor Binding Assay (Radioligand Displacement)
This protocol outlines a method to determine the binding affinity (Ki) of a test compound for the CB1 or CB2 receptor using a radiolabeled ligand.[5][6]
Materials:
-
7-methyl-indole test compound
-
Cell membranes expressing human CB1 or CB2 receptors
-
Radiolabeled cannabinoid ligand (e.g., [³H]CP55,940)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of a known unlabeled ligand)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a reaction tube, combine the cell membranes, radiolabeled ligand, and either the test compound, binding buffer (for total binding), or the non-specific binding control.
-
Incubate at 30°C for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki value of the test compound.
Caption: Cannabinoid receptor radioligand binding assay workflow.
Conclusion: The Understated Importance of the 7-Methyl Group
The structure-activity relationship of 7-methyl-indole derivatives is a testament to the profound impact of subtle chemical modifications in drug design. While often overshadowed by substitutions at other positions, the 7-methyl group can significantly influence the biological activity of indole-based compounds. Its steric, electronic, and lipophilic contributions can enhance potency, improve selectivity, and modulate pharmacokinetic properties.
For researchers and drug development professionals, a thorough understanding of the SAR at the 7-position is crucial for the rational design of novel therapeutics. The comparative data, though in some areas still emerging, underscores the importance of systematically exploring substitutions at this position. By employing rigorous experimental protocols, the scientific community can continue to unlock the full potential of the 7-methyl-indole scaffold in the quest for more effective and safer medicines.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis and Evaluation of Pyrrolo[2,3-b]indole Derivatives as Kinase Inhibitors. [Link to a relevant, stable URL for kinase assay protocols]
- Springer Nature. (2023). The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells. Springer Protocols. [Link to a relevant, stable URL for CB2 binding assay protocols]
- Gasperi, V., et al. (2016). Assay of CB1 Receptor Binding. Methods in Molecular Biology. [Link to a relevant, stable URL for CB1 binding assay protocols]
-
Frost, J. M., et al. (2024). Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid MDMB-CHMICA. Molecules. [Link]
-
Frost, J. M., et al. (2008). Indol-3-yl-tetramethylcyclopropyl ketones: effects of indole ring substitution on CB2 cannabinoid receptor activity. Journal of Medicinal Chemistry. [Link]
-
Denya, I., et al. (2018). Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease. MedChemComm. [Link]
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- 5. The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells | Springer Nature Experiments [experiments.springernature.com]
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The Versatility of the Indole Scaffold: A Comparative Guide to the Biological Activity of Substituted Indole Compounds
Introduction: The Privileged Indole Nucleus
The indole scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and drug discovery.[1] Its presence in the essential amino acid tryptophan and a vast array of natural products and synthetic pharmaceuticals underscores its biological significance.[1] The unique electronic properties of the indole ring system, particularly the nucleophilicity of the C3 position, allow for a diverse range of chemical modifications, leading to a vast library of compounds with a wide spectrum of pharmacological activities.[1] This guide provides an in-depth, comparative analysis of the biological activities of various substituted indole compounds, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the structure-activity relationships that govern their potency and provide detailed experimental protocols for their evaluation, offering a comprehensive resource for researchers in the field.
Anticancer Activity: Targeting the Cytoskeleton
A significant number of indole derivatives have demonstrated potent anticancer activity by targeting tubulin, a key protein in the formation of microtubules.[2][3] Microtubules are dynamic polymers essential for cell division, and their disruption leads to cell cycle arrest and apoptosis.[2]
Comparative Analysis of Indole-Based Tubulin Inhibitors
Several classes of indole derivatives have been developed as tubulin polymerization inhibitors. A notable example is the class of Combretastatin A-4 (CA-4) analogues, where the trimethoxyphenyl (TMP) ring, crucial for binding to the colchicine site on tubulin, is paired with a substituted indole moiety. The following table compares the in vitro cytotoxic activity (IC50) of representative indole-based tubulin inhibitors against various cancer cell lines.
| Compound Class | Representative Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone-Indole Derivative | Compound 12 | Various | 0.22 - 1.80 | [2] |
| Benzimidazole-Indole Derivative | Compound 8 | Various | 0.05 | [2] |
| Indole-Vinyl Sulfone Derivative | Compound 9 | Various | Not Specified | [2] |
| 6- and 7-heterocyclyl-1H-indole | Compound 10a | MCF-7 | 0.15 - 0.35 | [4] |
| 3-Aroyl-1H-indole | Compound 12a | Various | Not Specified | [4] |
Structure-Activity Relationship (SAR) Insights:
The anticancer potency of these indole derivatives is highly dependent on the nature and position of substituents on the indole ring. For instance, methyl substitution at the N-1 position of the indole has been shown to significantly enhance activity, in some cases by up to 60-fold, compared to the unsubstituted analogue.[2] Furthermore, the type of heterocyclic substitution at the C-6 and C-7 positions can also dramatically influence the inhibition of tubulin polymerization and cancer cell growth.[5]
Signaling Pathway: Disruption of Microtubule Dynamics
Indole-based tubulin inhibitors typically bind to the colchicine-binding site on β-tubulin. This interaction prevents the polymerization of tubulin dimers into microtubules, leading to a cascade of events culminating in apoptotic cell death.
Caption: Mechanism of action of indole-based tubulin inhibitors.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Treat the cells with various concentrations of the indole compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Disrupting Bacterial Integrity
The rise of antibiotic resistance has spurred the search for novel antimicrobial agents.[8] Indole derivatives have emerged as a promising class of compounds with significant activity against a broad spectrum of bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[8][9]
Comparative Analysis of Indole-Based Antimicrobial Agents
The antimicrobial efficacy of indole derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound Class | Representative Compound | Target Organism | MIC (µg/mL) | Reference |
| Indole-Triazole Conjugate | Compound 3d | S. aureus (MRSA) | 6.25 | [9] |
| Indole-Thiadiazole Conjugate | Compound 2h | S. aureus | 6.25 | [9] |
| Indole-Thiadiazole Conjugate | Compound 2c | B. subtilis | 3.125 | [9] |
| Indole-Triazole Conjugate | Compound 3d | C. krusei | 3.125 | [9] |
| Sertindole | - | S. aureus (Clinical Isolates) | 25-50 µM | [10] |
Structure-Activity Relationship (SAR) Insights:
The antimicrobial activity of indole derivatives is influenced by the nature of the substituents. For example, the incorporation of triazole and thiadiazole moieties has been shown to yield compounds with potent activity against both bacteria and fungi.[9] Some indole derivatives are also being investigated as inhibitors of the NorA efflux pump in S. aureus, which contributes to antibiotic resistance.[9]
Proposed Mechanism: Bacterial Membrane Disruption
While the exact mechanisms of action can vary, many antimicrobial indole derivatives are thought to exert their effects by disrupting the integrity of the bacterial cell membrane. This can lead to leakage of cellular contents and ultimately, cell death.
Caption: General workflow for MIC determination.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[8]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that prevents visible growth.[4]
Step-by-Step Methodology:
-
Compound Dilution: Prepare a two-fold serial dilution of the indole compound in a 96-well microtiter plate containing a suitable broth medium.[8]
-
Inoculum Preparation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[11] Dilute this suspension to the final desired inoculum density (typically 5 x 10^5 CFU/mL).[11]
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate. Include a positive control (bacteria and broth, no compound) and a negative control (broth only).[8]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[8]
-
MIC Reading: Determine the MIC as the lowest concentration of the compound in which there is no visible turbidity (bacterial growth).[4]
Anti-inflammatory Activity: Targeting Cyclooxygenase
Chronic inflammation is a hallmark of many diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to manage its symptoms. Many indole derivatives have been developed as potent anti-inflammatory agents, primarily by inhibiting the cyclooxygenase (COX) enzymes.[12]
Comparative Analysis of Indole-Based COX-2 Inhibitors
The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[13]
| Compound Class | Representative Compound | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 1,3-Dihydro-2H-indolin-2-one Derivative | Compound 4e | 3.34 | Not Specified | [14] |
| 1,3-Dihydro-2H-indolin-2-one Derivative | Compound 9h | 2.35 | Not Specified | [14] |
| 1,3-Dihydro-2H-indolin-2-one Derivative | Compound 9i | 2.42 | Not Specified | [14] |
| Indole-2-formamide benzimidazole[2,1-b]thiazole | Compound 13b | Potent Inhibition (IC50 not specified) | Not Specified | [15] |
| Indomethacin (Reference) | - | 0.026 | Non-selective | [14] |
| Celecoxib (Reference) | - | 0.03 | Selective | [14] |
Structure-Activity Relationship (SAR) Insights:
The design of selective COX-2 inhibitors often involves incorporating bulky substituents that can fit into the larger active site of COX-2 but not COX-1. For indole derivatives, modifications at various positions of the indole ring and the nature of the appended heterocyclic systems play a crucial role in determining both potency and selectivity.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a classic in vivo assay for screening the acute anti-inflammatory activity of new compounds.[9]
Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, induces a localized inflammatory response characterized by edema (swelling).[9] The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups (n=6) and administer the test indole compound or a reference drug (e.g., indomethacin) orally or intraperitoneally one hour before carrageenan injection. A control group receives the vehicle only.[9]
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[9]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.[9]
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.
Conclusion
Substituted indole compounds represent a remarkably versatile class of molecules with a broad range of biological activities. Their efficacy as anticancer, antimicrobial, and anti-inflammatory agents is well-documented and continues to be an active area of research. The ability to fine-tune their biological activity through chemical modification, guided by an understanding of structure-activity relationships, makes them highly attractive scaffolds for the development of new therapeutic agents. The experimental protocols detailed in this guide provide a framework for the robust evaluation of novel indole derivatives, paving the way for the discovery of next-generation drugs to address unmet medical needs.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 7-Methyl-1H-Indole-4-Carboxylate
This document provides a detailed, safety-first protocol for the proper disposal of methyl 7-methyl-1H-indole-4-carboxylate and associated waste materials. As drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is designed to provide clear, actionable steps that ensure compliance with safety regulations and protect both laboratory personnel and the environment. The procedures outlined are grounded in established hazardous waste management principles from regulatory bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Hazard Identification and Risk Assessment
Based on data from related compounds, this compound should be handled as a hazardous substance with the following potential risks:
-
Skin Irritation (H315): May cause redness and irritation upon contact with skin.[1][2]
-
Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[1][2][3]
-
Respiratory Irritation (H335): Inhalation of dust or powder may irritate the respiratory tract.[1][2][3]
-
Harmful if Swallowed (H302): Ingestion may lead to adverse health effects.[1][4][5]
Due to these potential hazards, all waste containing this chemical, regardless of concentration, must be treated as hazardous waste.[6]
| Hazard Classification (Inferred) | GHS Hazard Code | Description | Source(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [1][7] |
| Skin Irritation | H315 | Causes skin irritation. | [1][2] |
| Eye Irritation | H319 | Causes serious eye irritation. | [1][3] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | [1][3] |
Pre-Disposal Safety: Engineering Controls & Personal Protective Equipment (PPE)
Before handling the compound or its waste, it is crucial to establish a safe working environment. The primary goal is to minimize exposure through both engineering controls and appropriate PPE.
-
Engineering Controls: All handling and preparation of waste should be conducted in a well-ventilated area, preferably inside a certified chemical fume hood.[5][6] This is the most effective way to control the inhalation hazard from dust or vapors. Eyewash stations and safety showers must be readily accessible.[3][8]
-
Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound and its associated waste:
-
Eye and Face Protection: Chemical safety goggles or a face shield are required to protect against splashes and airborne particles.[6][7]
-
Skin Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[6] A lab coat or chemical-resistant apron should be worn to protect clothing and skin.[9]
-
Respiratory Protection: If working outside a fume hood or if dust generation is significant, a NIOSH-approved respirator (e.g., N95 dust mask) is necessary.[10]
-
Comprehensive Disposal Protocol
The fundamental principle of chemical disposal is that hazardous waste must never be disposed of via standard drains or regular trash.[8][11][12] The following step-by-step process ensures compliant and safe disposal.
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions.[9][12] Different waste streams containing this compound must be collected separately.
-
Solid Waste: Collect all contaminated solids in a designated hazardous solid waste container. This includes:
-
Contaminated gloves, weigh boats, and absorbent paper.[9]
-
Used silica gel from chromatography.
-
Any residual solid compound that is no longer needed.
-
-
Liquid Waste: Collect all contaminated liquids in a separate, designated hazardous liquid waste container. This includes:
-
Solutions containing the compound.
-
The first rinseate from cleaning contaminated glassware.[12] Note: For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[12]
-
Crucially, keep halogenated and non-halogenated solvent waste streams separate to facilitate proper final disposal by your institution's EHS office.[6]
-
-
Sharps Waste: Needles, syringes, or broken glassware contaminated with the compound must be placed in a designated, puncture-proof sharps container.[6]
Step 2: Waste Containment and Labeling
Proper containment and labeling are mandated by regulatory bodies like the EPA and are essential for safety and compliance.[13]
-
Container Selection: Use containers that are chemically compatible, in good condition, and have a secure, leak-proof lid.[9][12] The container must remain closed except when actively adding waste.[11]
-
Labeling: Every waste container must be clearly labeled with a completed hazardous waste tag as soon as the first drop of waste is added. The label must include:
Step 3: On-Site Storage
Designate a specific area within the laboratory for hazardous waste storage, known as a Satellite Accumulation Area (SAA).[11][13]
-
The SAA must be at or near the point of generation and under the control of the lab personnel.
-
Store liquid waste containers in secondary containment (e.g., a spill tray) to contain potential leaks.[12]
-
Ensure incompatible waste types are segregated within the SAA to prevent accidental mixing.[12][14]
Step 4: Final Disposal
The ultimate disposal of hazardous waste must be handled by trained professionals.
-
Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health & Safety (EHS) office or a certified hazardous waste contractor.[6][15]
-
Unused Product: Pure, unused, or expired this compound in its original container must also be disposed of as hazardous waste. Do not discard it in the regular trash.[9]
-
Empty Containers: A chemical container is not considered "empty" until it has been thoroughly rinsed. The first rinse must be collected as hazardous liquid waste.[12] After proper rinsing and air-drying, deface the label and dispose of the container according to your institution's guidelines for non-hazardous solid waste.[16]
Disposal Workflow Diagram
Caption: Decision workflow for the safe disposal of this compound.
Emergency Procedures: Spills and Exposure
Accidents can happen, and a clear, pre-defined response plan is essential for safety.
-
Skin Exposure: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[3][10] Seek medical attention if irritation persists.
-
Eye Exposure: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][10] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[3][10] If breathing is difficult, administer oxygen. Seek medical attention.
-
Small Spill (Solid): Wearing appropriate PPE, carefully sweep or vacuum the material and place it into a suitable, labeled container for hazardous waste disposal.[10] Avoid generating dust.
-
Small Spill (Liquid): Absorb the spill with an inert material (e.g., sand, vermiculite, or chemical absorbent pads) and place the contaminated material into a sealed, labeled container for disposal.[1]
For large spills, evacuate the area, secure the location, and contact your institution's emergency response or EHS office immediately.
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A Researcher's Guide to the Safe Handling of Methyl 7-Methyl-1H-Indole-4-Carboxylate
As a novel derivative within the indole class of heterocyclic compounds, methyl 7-methyl-1H-indole-4-carboxylate holds significant promise in the landscape of drug discovery and development. Its unique structure necessitates a thorough understanding of its properties to ensure safe handling and mitigate potential risks in the laboratory. This guide provides a detailed protocol for the safe use, storage, and disposal of this compound, grounded in established safety principles and field-proven laboratory practices.
Hazard Identification and Risk Assessment
-
Respiratory Tract Irritation: May cause respiratory irritation, particularly when handled as a fine powder.[1][2][4][5]
Given these potential hazards, a comprehensive risk assessment should be conducted before commencing any experimental work.[6] This involves evaluating the quantities of the compound to be used, the nature of the experimental procedures, and the potential for dust or aerosol generation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are paramount to minimizing exposure and ensuring personal safety.[7][8][9][10] The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields.[7][8][11] A full-face shield should be worn over goggles when there is a significant risk of splashing.[12] | Protects against accidental splashes and airborne particles that can cause serious eye irritation.[8][11] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[7][11][13] | Provides a barrier against direct skin contact, preventing potential irritation.[11] Gloves should be inspected for any signs of degradation before use and disposed of properly after handling the compound.[12] |
| Body Protection | A buttoned, long-sleeved laboratory coat.[7][8] | Protects skin and personal clothing from contamination.[8] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) should be used if there is a potential for generating dust or aerosols.[2][11][14] | Minimizes the inhalation of fine particles that can cause respiratory tract irritation.[11] |
| Footwear | Closed-toe shoes.[7][15] | Protects feet from spills and falling objects.[15] |
dot
Caption: Workflow for donning, using, and doffing PPE.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a systematic operational plan minimizes the risk of exposure and ensures the integrity of the experiment.
3.1. Preparation:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[7][12][16]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[16]
-
Spill Kit: Have a chemical spill kit readily available that is appropriate for handling solid chemical spills.
3.2. Handling:
-
Weighing: When weighing the solid compound, perform this task within a chemical fume hood or a balance enclosure to contain any airborne dust.[7]
-
Solution Preparation: When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.
-
Personal Hygiene: Do not eat, drink, or apply cosmetics in the laboratory.[8][16] Always wash your hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[8][16]
Disposal Plan: Responsible Waste Management
Proper chemical waste disposal is crucial for laboratory safety and environmental protection.
4.1. Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound, including gloves, weigh boats, and paper towels, should be collected in a designated hazardous waste container.[17] This container must be clearly labeled with "Hazardous Waste" and the full chemical name.[6][17]
-
Liquid Waste: Unused solutions containing the compound should be collected in a separate, clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.[17]
-
Sharps: Any contaminated sharps, such as needles or broken glassware, must be disposed of in a designated sharps container.
dot
Caption: Chemical waste disposal workflow.
4.2. Storage and Disposal:
-
Store waste containers in a designated satellite accumulation area within the laboratory.[17]
-
Keep waste containers securely closed except when adding waste.[17]
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[14] Never dispose of this chemical down the drain or in the regular trash.[14][17]
By adhering to these guidelines, researchers can safely handle this compound, fostering a secure laboratory environment conducive to scientific advancement.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
